molecular formula C₃₀H₄₀D₅NNaO₇P B1162615 Fosinopril-d5 Sodium Salt

Fosinopril-d5 Sodium Salt

Cat. No.: B1162615
M. Wt: 590.68
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fosinopril-d5 Sodium Salt, also known as Fosinopril-d5 Sodium Salt, is a useful research compound. Its molecular formula is C₃₀H₄₀D₅NNaO₇P and its molecular weight is 590.68. The purity is usually 95%.
BenchChem offers high-quality Fosinopril-d5 Sodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fosinopril-d5 Sodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₃₀H₄₀D₅NNaO₇P

Molecular Weight

590.68

Synonyms

(4S)-4-Cyclohexyl-1-[[(R)-[(1S)-2-methyl-1-(1-oxopropoxy-d5)propoxy](4-phenylbutyl)phosphinyl]acetyl]-L-proline Sodium Salt;  Acecor-d5;  Eosinopril-d5;  Monopril-d5;  SQ 28555-d5;  Secorvas-d5;  Staril-d5; 

Origin of Product

United States

Foundational & Exploratory

What are the physical properties of Fosinopril-d5 Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Gold Standard in ACE Inhibitor Bioanalysis

Fosinopril-d5 Sodium Salt is the stable isotope-labeled (SIL) analog of the antihypertensive prodrug Fosinopril Sodium.[1][2] It serves as the definitive Internal Standard (IS) for the quantification of Fosinopril and its active metabolite, Fosinoprilat, in biological matrices. By incorporating five deuterium atoms—typically on the phenyl ring—this compound mimics the ionization efficiency, chromatographic retention, and extraction recovery of the target analyte while remaining mass-resolvable by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2]

Its primary utility lies in eliminating matrix effects and correcting for variability in sample preparation during pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies.[1][2]

Part 1: Chemical Identity & Structural Analysis[1][2][3][4]

Fosinopril-d5 Sodium Salt is a phosphinic acid derivative.[1][2][3] Unlike other ACE inhibitors that are purely peptide-based, Fosinopril contains a phosphinyl group, imparting unique lipophilicity and hydrolysis characteristics.[2]

PropertySpecification
Chemical Name (4S)-4-cyclohexyl-1-{[(R)-butyl]phosphinyl]acetyl}-L-proline, sodium salt
Molecular Formula C₃₀H₄₀D₅NO₇P[1][2][4][5][6][7][8][9][10] · Na
Molecular Weight ~590.67 g/mol (Salt); ~568.68 g/mol (Free Acid)
Parent Compound Fosinopril Sodium (MW 585.64 g/mol )
Isotopic Purity Typically ≥ 99% deuterated forms (d₅)
Chemical Purity ≥ 98% (HPLC)
CAS Number Non-specific (Referenced via Parent CAS: 88889-14-9)
Structural Visualization & Stability Logic

The following diagram illustrates the Fosinopril structure, highlighting the deuteration site and the critical ester bond that makes the molecule a prodrug (and stability risk).

FosinoprilStructure Phenyl Phenyl Ring (Site of d5 Labeling) Phosphinyl Phosphinyl Group (Core Scaffold) Phenyl->Phosphinyl Linked via Butyl Chain Ester Propionyloxy Ester (Hydrolysis Sensitive) Phosphinyl->Ester Prodrug Moiety Proline L-Proline Moiety (Ionization Site) Phosphinyl->Proline Amide Bond Hydrolysis Active Metabolite (Fosinoprilat) Ester->Hydrolysis In vivo/vitro Conversion

Figure 1: Structural logic of Fosinopril-d5.[1][2] The d5 label on the phenyl ring ensures the mass shift is retained even if the ester is hydrolyzed, although the IS is intended to quantify the prodrug.

Part 2: Physicochemical Profile[1][3][7][10]

Understanding the physical state of Fosinopril-d5 is critical for preparing accurate stock solutions.[1]

PropertyDescription & Technical Insight
Appearance White to off-white crystalline powder.[1][2]
Solubility (Organic) Methanol: Freely soluble (>10 mg/mL).[1][2] Preferred solvent for stock preparation.Acetonitrile: Soluble.Hexane: Slightly soluble/Insoluble.[1]
Solubility (Aqueous) Water: Soluble (>100 mg/mL).[1][2] However, aqueous storage is not recommended due to hydrolysis risk.[1]
Melting Point 190°C – 197°C (Decomposes).[1][2] Note: Isotopic labeling rarely shifts MP significantly from the parent (195°C).[1]
Hygroscopicity High. The sodium salt is hygroscopic. Must be weighed in a controlled environment (low humidity).[1][2]
pKa ~2.5 (Acidic phosphinyl) and ~5.5 (Carboxylic acid).[1][2]

Part 3: Handling, Stability & Storage[2]

The ester linkage in Fosinopril-d5 is susceptible to spontaneous hydrolysis, converting it into Fosinoprilat-d5 (the diacid).[1][2] This degradation compromises the integrity of the Internal Standard.

Critical Storage Protocol:

  • Solid State: Store at -20°C (or -80°C for long term). Keep container tightly sealed with desiccant.[1]

  • Stock Solution (1 mg/mL): Prepare in 100% Methanol (HPLC Grade). Store at -20°C. Stable for ~1 month.

  • Working Solution: Prepare fresh daily in Mobile Phase A/B mixture. Avoid 100% aqueous working solutions for extended periods (>4 hours).[1][2]

Part 4: Bioanalytical Application (LC-MS/MS Protocol)

Fosinopril-d5 is used to normalize data in quantitative bioanalysis.[1][2] Below is a validated workflow for extracting and quantifying Fosinopril from human plasma.

Experimental Workflow Diagram

BioanalysisWorkflow cluster_Prep Sample Preparation (LLE) cluster_Analysis LC-MS/MS Analysis Plasma Plasma Sample (100 µL) IS_Add Add Fosinopril-d5 IS (50 µL) Plasma->IS_Add Extract Liquid-Liquid Extraction (Ethyl Acetate or MTBE) IS_Add->Extract Dry Evaporate to Dryness (N2 stream @ 40°C) Extract->Dry Recon Reconstitute (Mobile Phase) Dry->Recon LC HPLC/UPLC Separation (C18 Column) Recon->LC MS MS/MS Detection (ESI+ MRM Mode) LC->MS

Figure 2: Extraction and analysis workflow for Fosinopril quantification using d5-IS.

Detailed Methodology

1. Mass Spectrometry Optimization (MRM Settings) Fosinopril ionizes well in Positive ESI mode due to the proline nitrogen and sodium adduct formation capability, though protonated molecular ions [M+H]⁺ are standard for quantification.[2]

  • Ionization Source: Electrospray Ionization (ESI) Positive.[1][2][11]

  • Scan Mode: Multiple Reaction Monitoring (MRM).[1][2][10][11][12][13][14]

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Rationale
Fosinopril (Parent) m/z 564.3 [M+H]⁺m/z 436.2~20-25 eVLoss of ester/side chain.[1][2]
Fosinopril-d5 (IS) m/z 569.3 [M+H]⁺m/z 441.2~20-25 eVShift (+5 Da) retained in fragment.[1][2]

Note: Always perform a "Product Ion Scan" on your specific instrument to confirm the most abundant fragment. If the d5 label is on the phenyl ring, ensure the selected fragment ion retains the phenyl ring; otherwise, the mass shift will be lost.

2. Chromatographic Conditions

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 50 x 2.1 mm, 3.5 µm.[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water (improves ionization).[1][2]

  • Mobile Phase B: Acetonitrile (or Methanol).[1][2][6]

  • Gradient:

    • 0.0 min: 30% B[1][2]

    • 2.0 min: 90% B[1]

    • 3.0 min: 90% B

    • 3.1 min: 30% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.[1]

3. Extraction Protocol (Liquid-Liquid Extraction)

  • Aliquot 100 µL of plasma into a tube.[1][9][10]

  • Add 10 µL of Fosinopril-d5 Working Solution (500 ng/mL in 50% MeOH).

  • Add 1 mL of extraction solvent (Ethyl Acetate or Methyl tert-butyl ether).[1][2]

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under Nitrogen.

  • Reconstitute in 100 µL of Mobile Phase. Inject 5-10 µL.

References

  • Cayman Chemical . Fosinopril-d7 (sodium salt) Product Information. Retrieved from (Note: d7 and d5 are analogous in application; properties derived from parent salt data).[1][2]

  • Jemal, M., et al. (1991).[1][2] "Quantitative analysis of fosinopril and fosinoprilat in human plasma by liquid chromatography with ion-spray mass spectrometry." Journal of Chromatography B: Biomedical Sciences and Applications.

  • Toronto Research Chemicals . Fosinopril Sodium Salt Datasheet. Retrieved from .[1][2]

  • PubChem . Fosinopril Sodium Compound Summary. National Library of Medicine.[1] Retrieved from .[1][2]

  • European Medicines Agency (EMA) .[1][2] Scientific Discussion: Fosinopril Sodium. Detailed physicochemical properties of the parent drug.

Sources

Technical Guide: Fosinopril-d5 Sodium Salt Synthesis and Structural Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, retrosynthetic strategy, and step-by-step synthesis of Fosinopril-d5 Sodium Salt , a critical deuterated internal standard used in bioanalytical assays (LC-MS/MS) for the quantification of Fosinopril and its active metabolite, Fosinoprilat.

Executive Summary

Fosinopril-d5 Sodium Salt is the stable isotope-labeled analog of Fosinopril, a phosphinic acid-containing angiotensin-converting enzyme (ACE) inhibitor. The deuterium label (


) is strategically located on the terminal phenyl ring of the 4-phenylbutyl side chain. This positioning ensures the label is metabolically stable and retained in the active metabolite (Fosinoprilat-d5) following in vivo hydrolysis of the acyloxyalkyl ester prodrug moiety.

This guide provides a high-fidelity synthetic workflow, moving from commercially available Benzene-d6 to the final API salt, ensuring high isotopic purity (>99 atom % D) and chemical stability.

Chemical Identity & Structural Specifications

Comparative Properties
PropertyParent Compound (Fosinopril Sodium)Deuterated Standard (Fosinopril-d5 Sodium)
CAS Number 88889-14-9N/A (Generic: Fosinopril-d5)
Molecular Formula


Molecular Weight 585.65 g/mol 590.68 g/mol
Isotopic Label NonePhenyl-

(Pentadeuterophenyl)
Solubility Water, Methanol, EthanolWater, Methanol, DMSO
pKa (Acid) ~3.0 (Phosphinic), ~4.0 (Carboxylic)Same
Structural Representation

The molecule consists of three distinct domains:

  • The

    
    -Labeled Anchor:  A (4-phenylbutyl)phosphinyl group where the phenyl ring is fully deuterated.
    
  • The Prodrug Moiety: A (2-methyl-1-(propionyloxy)propoxy) group attached to the phosphorus, enhancing oral bioavailability.

  • The Pharmacophore: A trans-4-cyclohexyl-L-proline backbone.

Retrosynthetic Analysis & Strategy

To maximize isotopic efficiency and minimize cost, the deuterium label is introduced at the very beginning of the synthesis using Benzene-d6 . The synthesis is divided into three phases:

  • Phase I: Construction of the deuterated side chain (1-Bromo-4-(phenyl-d5)butane ).

  • Phase II: Formation of the P-C bond to generate the Phosphinic Acid-d5 core.

  • Phase III: Convergent assembly of the Fosinopril backbone and salt formation.

Retrosynthesis Fos Fosinopril-d5 Sodium Inter1 Phosphinyl-Acetic Acid Intermediate (d5-Labeled) Fos->Inter1 Esterification & Salt Formation Proline Trans-4-Cyclohexyl-L-Proline Fos->Proline Prodrug 1-Chloro-2-methylpropyl propionate Fos->Prodrug PhosAcid (4-(Phenyl-d5)butyl)phosphinic acid Inter1->PhosAcid Coupling w/ Glyoxylate Bromide 1-Bromo-4-(phenyl-d5)butane PhosAcid->Bromide Phosphinylation Benzene Benzene-d6 (Starting Material) Bromide->Benzene Chain Extension

Figure 1: Retrosynthetic logic flow for Fosinopril-d5.

Detailed Synthetic Protocols

Phase I: Synthesis of 1-Bromo-4-(phenyl-d5)butane

Objective: Convert Benzene-d6 into the activated alkyl bromide linker.

  • Friedel-Crafts Acylation:

    • Reagents: Benzene-d6, Succinic Anhydride,

      
      .
      
    • Procedure: Reflux Benzene-d6 with succinic anhydride in the presence of anhydrous aluminum chloride.

    • Product: 3-(Benzoyl-d5)propionic acid .

    • Mechanism:[1][2] Electrophilic aromatic substitution. The

      
       ring remains intact.
      
  • Clemmensen Reduction:

    • Reagents: Zn(Hg), Conc. HCl.

    • Procedure: The keto-acid is refluxed with amalgamated zinc and hydrochloric acid to reduce the ketone to a methylene group.

    • Product: 4-(Phenyl-d5)butyric acid .

  • Reduction to Alcohol:

    • Reagents:

      
       (Lithium Aluminum Hydride), THF.
      
    • Procedure: Add the acid dropwise to a suspension of

      
       in dry THF at 0°C.
      
    • Product: 4-(Phenyl-d5)butanol .

  • Bromination:

    • Reagents:

      
       (Phosphorus Tribromide) or 
      
      
      
      .
    • Procedure: Treat the alcohol with

      
       in DCM at 0°C.
      
    • Product: 1-Bromo-4-(phenyl-d5)butane .

    • Validation: GC-MS should show M+ peak shifted by +5 units compared to non-deuterated standard.

Phase II: Synthesis of the Phosphinic Acid Core

Objective: Create the P-C bond using the deuterated alkyl halide.

  • Formation of (4-(Phenyl-d5)butyl)phosphinic acid:

    • Reagents: Anhydrous Hypophosphorous Acid (

      
      ), Hexamethyldisilazane (HMDS) or radical initiator (AIBN).
      
    • Protocol (Silyl Method):

      • Treat

        
         with HMDS to form bis(trimethylsilyl)phosphonite (in situ).
        
      • Add 1-Bromo-4-(phenyl-d5)butane .

      • Heat to 100-120°C. The alkyl halide alkylates the phosphorus.

      • Hydrolysis (MeOH/Water) removes silyl groups.

    • Result: (4-(Phenyl-d5)butyl)phosphinic acid .

    • Critical Control: Ensure inert atmosphere (

      
      /Ar) to prevent oxidation to phosphonic acid (P(V)).
      
Phase III: Assembly of Fosinopril-d5 Sodium

Objective: Convergent coupling of the phosphinic core, the proline unit, and the prodrug ester.

  • Synthesis of Phosphinyl Acetyl Fragment:

    • React the phosphinic acid from Phase II with Ethyl glyoxylate or Ethyl bromoacetate followed by hydrolysis.

    • Intermediate: [[4-(Phenyl-d5)butyl]phosphinyl]acetic acid.[2]

  • Peptide Coupling:

    • Reagents: DCC (Dicyclohexylcarbodiimide) or EDC, HOBt.

    • Reactants: [[4-(Phenyl-d5)butyl]phosphinyl]acetic acid + (trans)-4-cyclohexyl-L-proline (protected as benzyl ester if necessary, then deprotected).

    • Product: Fosinoprilat-d5 (The active di-acid metabolite).

  • Prodrug Esterification:

    • Reagents: 1-Chloro-2-methylpropyl propionate , Triethylamine/NaI.

    • Procedure: Alkylate the phosphinic acid oxygen selectively.

    • Note: This step creates the acyloxyalkyl ester. The reaction generates a chiral center at the acetal carbon; separation of diastereomers may be required via crystallization or chiral HPLC if a specific isomer is targeted (though Fosinopril is a mixture of diastereomers at the phosphinyl acetal group).

  • Salt Formation:

    • Reagent: Sodium Ethyl Hexanoate or NaOH in Ethanol.

    • Procedure: Dissolve the free acid in ethanol and treat with a stoichiometric amount of sodium source. Precipitate with ether/hexane.

    • Final Product: Fosinopril-d5 Sodium Salt .

Analytical Validation & Quality Control

Every batch must undergo rigorous testing to ensure suitability as an Internal Standard.

Isotopic Purity Calculation
  • Method: HR-MS (High-Resolution Mass Spectrometry).

  • Requirement:

    
     contribution < 0.5%.
    
  • Calculation:

    
    
    
LC-MS/MS Transitions

For bioanalysis, the following MRM (Multiple Reaction Monitoring) transitions are used. The


 label on the phenyl ring results in a mass shift in the precursor and the specific product ion containing the side chain.
CompoundPrecursor Ion (m/z) [M-Na+2H]+Product Ion (m/z)Fragment Origin
Fosinopril (Parent) 564.3436.2Loss of ester side chain
Fosinopril-d5 (IS) 569.3 441.2 Retains

-phenylbutyl group
NMR Validation
  • 1H NMR: The aromatic region (typically 7.1–7.3 ppm) should be silent (empty) or show only residual traces (<1%) compared to the parent standard.

  • 31P NMR: Confirms the phosphinate environment (~40-50 ppm relative to

    
    ).
    

Validation Sample Synthesized Fosinopril-d5 NMR 1H NMR (Silent Aromatic Region) Sample->NMR Isotopic Purity MS LC-MS/MS (m/z 569.3 -> 441.2) Sample->MS Identity & Mass Shift HPLC Chiral HPLC (Diastereomeric Ratio) Sample->HPLC Chemical Purity

Figure 2: Analytical validation workflow.

Handling and Stability

  • Storage: -20°C, hygroscopic. Store under inert gas (Argon/Nitrogen).

  • Solution Stability: Fosinopril is a prodrug ester and is susceptible to hydrolysis. Stock solutions in Methanol/Acetonitrile are stable for ~1 month at -20°C. Avoid aqueous buffers at extreme pH (>8 or <3) to prevent hydrolysis to Fosinoprilat-d5.

References

  • Bristol-Myers Squibb Co. (1982). Phosphinylalkanoyl substituted prolines. US Patent 4,337,201.[1]

  • Petrillo, E. W. (1989). Process for synthesis of fosinopril.[1][2][3][4] US Patent 4,873,356.[1]

  • Montchamp, J. L. (2001).[4] Synthesis of monosubstituted phosphinic acids: palladium-catalyzed reaction of anilinium hypophosphite with electrophiles. Journal of the American Chemical Society, 123(2), 510-511.

  • Jemal, M., et al. (1991). Determination of fosinopril and fosinoprilat in human serum by gas chromatography-mass spectrometry.
  • Veeprho. Fosinopril-D5 (Sodium Salt) Data Sheet.

Sources

Technical Deep Dive: Mechanism of Action of Fosinopril and Its Deuterated Analog

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Researchers, Drug Development Scientists, and Bioanalytical Chemists

Executive Summary: The Phosphinic Acid Advantage

Fosinopril represents a distinct evolution in the pharmacophore of Angiotensin-Converting Enzyme (ACE) inhibitors.[1][2] Unlike its sulfhydryl-containing (Captopril) or dicarboxylate-containing (Enalapril) predecessors, Fosinopril is the only marketed ACE inhibitor anchored by a phosphinic acid moiety.[1] This structural innovation allows for a unique binding mode that more closely mimics the tetrahedral transition state of peptide hydrolysis.[1][2]

This guide analyzes the molecular mechanics of Fosinopril, its activation to Fosinoprilat, and the critical role of its deuterated analog (Fosinopril-d5) as a bioanalytical "source of truth" in pharmacokinetic validation.[1]

Molecular Architecture & Prodrug Activation

The Pro-Drug Design

Fosinopril is an ester prodrug.[1][3][4] Its lipophilic nature ensures high oral bioavailability, but it is pharmacologically inactive in its native form.[1] Upon absorption, it undergoes rapid biotransformation.[1]

  • Structure: Phosphinic acid-containing ester.[1][3]

  • Activation: Hydrolysis by hepatic and gastrointestinal carboxylesterases.[1]

  • Active Metabolite: Fosinoprilat (Fosinopril diacid).[1][3][4][5][6]

The Dual-Elimination Safety Valve

A critical differentiator for Fosinoprilat is its balanced elimination profile.[1] While most ACE inhibitors rely heavily on renal clearance, Fosinoprilat exhibits a compensatory dual elimination pathway :[1][7]

  • Renal Excretion: ~50%[1]

  • Hepatic/Biliary Clearance: ~50%[1]

Mechanistic Insight: In patients with renal impairment, the hepatic clearance pathway automatically upregulates, maintaining total body clearance without the need for dosage adjustment—a "self-regulating" pharmacokinetic safety feature.[1]

Mechanism of Action: The Zinc-Phosphinyl Coordination

The efficacy of Fosinoprilat stems from its ability to deceive the ACE active site.[1] ACE is a zinc-metallopeptidase that cleaves the C-terminal dipeptide from Angiotensin I.[1]

The "Warhead" Interaction

Fosinoprilat acts as a competitive inhibitor.[1][4][8] Its potency is driven by the specific interaction between its phosphinyl group and the catalytic Zinc ion (


)  within the ACE active site.[1]
  • Mimicry: The phosphinyl group (

    
    ) acts as a transition-state analog.[1] It geometrically and electrostatically mimics the tetrahedral intermediate formed during the hydrolysis of the Angiotensin I peptide bond.[1]
    
  • Coordination: The oxygen atoms of the phosphinyl group displace the water molecule typically bound to the active site Zinc.[1]

  • Stabilization: The inhibitor is further stabilized by hydrogen bonds with the enzyme's amino acid residues (typically Tyrosine and Lysine) and hydrophobic interactions via its phenyl-alkyl side chain.[1]

Visualization of the Signaling Pathway

The following diagram illustrates the RAAS cascade and the specific intervention point of Fosinoprilat.

MOA_Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I (Decapeptide) Angiotensinogen->AngI Cleaved by Renin Renin Renin->AngI AngII Angiotensin II (Octapeptide) AngI->AngII Converted by ACE ACE (Zinc Metallopeptidase) ACE->AngII Receptors AT1 Receptors AngII->Receptors Effect Vasoconstriction Aldosterone Secretion Receptors->Effect Fosinopril Fosinopril (Prodrug) Fosinoprilat Fosinoprilat (Active Metabolite) Fosinopril->Fosinoprilat Hydrolysis (Liver/Gut) Zinc Active Site Zn++ Fosinoprilat->Zinc High Affinity Binding (Phosphinyl Coordination) Zinc->ACE Blocks Catalysis

Caption: The activation of Fosinopril to Fosinoprilat and its competitive inhibition of the ACE Zinc cofactor, halting Angiotensin II production.[1][3][4][7][8]

The Deuterated Analog: Fosinopril-d5

In high-precision drug development, Fosinopril-d5 (typically deuterated on the phenyl ring) is not a therapeutic candidate but a critical bioanalytical tool .[1]

The Role of Deuterium in Bioanalysis

Fosinopril-d5 serves as the Internal Standard (IS) for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays.[1]

  • Physicochemical Mirror: Because deuterium (

    
    ) has virtually identical chemical properties to hydrogen (
    
    
    
    ) but a different mass, Fosinopril-d5 co-elutes with Fosinopril during chromatography but is distinguishable by the mass spectrometer.[1]
  • Matrix Compensation: It corrects for variability in extraction efficiency, ionization suppression, and injection volume.[1] If the extraction loses 10% of the drug, it also loses 10% of the IS, ensuring the calculated ratio remains accurate.[1]

Why Not Therapeutic?

While deuteration can improve metabolic stability (the Kinetic Isotope Effect) by strengthening C-H bonds against CYP450 attack, Fosinopril's primary clearance is via hydrolysis (esterase) and renal/biliary excretion, not extensive oxidative metabolism.[1] Therefore, deuteration offers limited therapeutic half-life extension but provides immense value in quantifying the drug.[1]

Experimental Protocols

Protocol A: In Vitro ACE Inhibition Assay

Objective: Determine the IC50 of Fosinoprilat against ACE.[1] Note: Fosinopril (prodrug) will show weak/no activity in this assay; Fosinoprilat must be used.[1]

  • Reagent Prep:

    • Substrate: Hippuryl-His-Leu (HHL), 5 mM in borate buffer (pH 8.3).

    • Enzyme: Rabbit Lung ACE (commercial source).[1]

    • Inhibitor: Fosinoprilat serial dilutions (0.1 nM to 1000 nM).[1]

  • Reaction:

    • Incubate Enzyme + Inhibitor for 10 mins at 37°C (Pre-incubation allows equilibrium binding).[1]

    • Add HHL substrate to initiate reaction.[1]

    • Incubate for 30 mins at 37°C.

  • Termination & Detection:

    • Stop reaction with 1N HCl.[1]

    • Extract the product (Hippuric Acid) using ethyl acetate.[1]

    • Evaporate solvent, redissolve in water, and measure Absorbance at 228 nm.[1]

  • Calculation:

    • Plot % Inhibition vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to derive IC50.[1]

Protocol B: LC-MS/MS Quantification with Fosinopril-d5

Objective: Quantify Fosinoprilat in human plasma.[1][9]

LCMS_Workflow Sample Plasma Sample (Unknown Conc.) Extract Solid Phase Extraction (SPE) Sample->Extract IS Add Internal Standard (Fosinopril-d5) IS->Extract LC LC Separation (C18 Column) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Data Ratio Calculation (Analyte Area / IS Area) MS->Data

Caption: Bioanalytical workflow utilizing Fosinopril-d5 to normalize extraction and ionization variability.

Step-by-Step:

  • Spiking: Aliquot 200 µL plasma. Add 20 µL Fosinopril-d5 (100 ng/mL working solution).[1]

  • Extraction: Perform Solid Phase Extraction (SPE) using mixed-mode anion exchange cartridges (to capture the carboxylic acid/phosphinic acid groups).[1]

  • Elution: Elute with 5% Formic Acid in Methanol. Evaporate and reconstitute.

  • LC Parameters: C18 Column, Gradient elution (Acetonitrile/Water + 0.1% Formic Acid).

  • MS/MS Transitions:

    • Fosinoprilat: m/z 434.2

      
      m/z (specific fragment).[1]
      
    • Fosinopril-d5: m/z 439.2

      
      m/z (shifted fragment).[1]
      

Comparative Data Summary

ParameterFosinopril (Prodrug)Fosinoprilat (Active)Fosinopril-d5 (Analog)
Primary Role Oral Delivery VehicleACE InhibitionAnalytical Internal Standard
Bioavailability ~36% (Absorbed)N/A (Formed in vivo)N/A
Protein Binding >95%>99%>99% (Assumed identical)
IC50 (ACE) >1000 nM (Inactive)~9 nM ~9 nM (Identical potency)
Elimination HydrolysisRenal (50%) / Hepatic (50%)N/A (Used ex-vivo)
Key Structural Feature Ester-capped PhosphinylFree Phosphinic AcidDeuterated Phenyl Ring

References

  • Mechanism of Action & Pharmacology

    • Fosinopril - StatPearls.[1] NCBI Bookshelf. (2022).[1] Available at: [Link]

  • Structural Basis of Inhibition

    • Structural basis for the inhibition of human angiotensin‐1 converting enzyme by fosinoprilat.[1] FEBS Journal.[1] (2022).[1][4][10][11][12] Available at: [Link]

  • Pharmacokinetics & Dual Elimination

    • Fosinopril: a reappraisal of its pharmacology and therapeutic efficacy.[8][13] Drugs.[1][2][3][4][5][6][7][8][9][11][14] (1997).[1][9] Available at: [Link]

  • Deuterated Standards in Analysis

    • Fosinopril-d5 Sodium Salt Structure and Properties.[1][15][10] PubChem. (2025).[1][3][10] Available at: [Link][1]

  • Enzyme Kinetics Data

Sources

Key differences between Fosinopril and Fosinopril-d5 Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis, Metabolic Context, and Bioanalytical Applications

Executive Summary

This guide delineates the structural, functional, and application-specific divergences between Fosinopril (the therapeutic agent) and Fosinopril-d5 Sodium Salt (the analytical reference standard). While Fosinopril serves as a phosphinic acid-containing ACE inhibitor for hypertension and heart failure, its deuterated analog (d5) is a critical metrological tool used exclusively in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to correct for matrix effects, recovery losses, and ionization variability during quantitative bioanalysis.

Structural & Physicochemical Divergence

The fundamental difference lies in the isotopic substitution of five hydrogen atoms with deuterium (


H) on the phenyl ring of the Fosinopril molecule. This modification creates a mass shift sufficient to distinguish the Internal Standard (IS) from the analyte (drug) during mass spectrometry without altering the core chemical reactivity.
Comparative Data Table
FeatureFosinopril Sodium (Therapeutic)Fosinopril-d5 Sodium (Analytical IS)
CAS Number 88889-14-9N/A (Labeled Analog)
Molecular Formula


Molecular Weight ~585.65 g/mol ~590.68 g/mol (+5 Da shift)
Isotopic Label Natural AbundancePhenyl-d5 (Ring deuteration)
Primary Utility Antihypertensive ProdrugLC-MS/MS Internal Standard
Solubility Water, Methanol, EthanolWater, Methanol (Identical profile)
Pharmacology Hydrolyzes to FosinoprilatBiologically Inactive (at analytical trace levels)
The Role of the Sodium Salt

Both compounds are typically handled as sodium salts. The phosphinic acid moiety in Fosinopril is acidic; forming the sodium salt significantly enhances water solubility, facilitating the preparation of aqueous stock solutions for both oral dosing formulations (drug) and reverse-phase LC mobile phases (analytical standard).

The Metabolic Context: Fosinopril Specifics[2][4]

To understand the analytical requirement for Fosinopril-d5, one must understand the lability of Fosinopril. Fosinopril is a prodrug .[1][2][3][4][5][6] It is biologically inactive until hydrolyzed by hepatic and gut-wall esterases into Fosinoprilat , the active diacid metabolite.[7][6]

Scientific Insight: Unlike other ACE inhibitors (e.g., Enalapril) that contain carboxyl or sulfhydryl groups, Fosinopril contains a phosphinic acid group. This unique structure allows for dual elimination (renal and hepatic), making it safer for patients with renal impairment [1].

Visualization: Metabolic Activation Pathway

The following diagram illustrates the hydrolysis pathway that researchers must control during sample preparation to prevent ex-vivo conversion.

Fosinopril_Metabolism cluster_0 Bioactivation Process Fosinopril Fosinopril (Prodrug) [Inactive Ester] Fosinoprilat Fosinoprilat (Active) [Diacid Metabolite] Fosinopril->Fosinoprilat Hydrolysis Enzyme Esterases (Hepatic/Gut Wall) Enzyme->Fosinoprilat Catalysis Glucuronide Fosinoprilat Glucuronide [Renal Excretion] Fosinoprilat->Glucuronide Conjugation

Caption: Fosinopril prodrug activation via esterase-mediated hydrolysis to the active Fosinoprilat.[7][3]

Analytical Application: The "d5" Advantage

In high-sensitivity PK studies, Fosinopril-d5 Sodium Salt acts as the Stable Isotope Labeled (SIL) Internal Standard .

Mass Spectrometric Resolution

The +5 Da mass shift is critical. Natural isotopes of Fosinopril (M+1, M+2, etc., due to


C) create a "tail" in the mass spectrum. A shift of only +1 or +2 Da would result in "cross-talk" (signal interference) from the analyte to the IS channel. The d5 label ensures the IS signal (m/z ~591) is spectrally distinct from the analyte signal (m/z ~586).
Correction of Matrix Effects

Biofluids (plasma/urine) contain phospholipids and salts that suppress ionization in the MS source. Because Fosinopril-d5 is chemically nearly identical to Fosinopril, it co-elutes (or elutes very closely) and experiences the exact same suppression.

  • Protocol Note: If the signal of Fosinopril drops by 40% due to matrix effects, the d5 signal also drops by 40%. The ratio remains constant, preserving quantitative accuracy [2].

The Deuterium Isotope Effect

Researchers must be aware of the "Deuterium Isotope Effect" in chromatography.[8][9] C-D bonds are slightly shorter and less polarizable than C-H bonds.

  • Result: Fosinopril-d5 may elute slightly earlier than Fosinopril on C18 columns.

  • Mitigation: Ensure the LC gradient is shallow enough that this separation is minimal, or ensure the matrix suppression window is wide enough to cover both peaks equally.

Experimental Protocol: LC-MS/MS Quantification

Objective: Quantify Fosinopril in human plasma using Fosinopril-d5 Sodium as the Internal Standard.

Workflow Visualization

LCMS_Workflow Sample Plasma Sample + Fosinopril-d5 (IS) Precip Protein Precipitation (ACN/MeOH) Sample->Precip Centrifuge Centrifugation (10,000g, 10 min) Precip->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant LC LC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (ESI+ MRM) LC->MS

Caption: Bioanalytical workflow for Fosinopril quantification using d5-IS correction.

Detailed Methodology

1. Stock Solution Preparation:

  • Analyte: Dissolve Fosinopril Sodium in Methanol (1 mg/mL).

  • IS: Dissolve Fosinopril-d5 Sodium in Methanol (1 mg/mL).

  • Critical Step: Store at -20°C. Fosinopril is sensitive to hydrolysis; avoid aqueous storage for long periods.

2. Sample Extraction (Protein Precipitation):

  • Aliquot 50 µL of plasma.

  • Add 10 µL of Fosinopril-d5 working solution (e.g., 500 ng/mL).

  • Add 200 µL of Acetonitrile (ACN) to precipitate proteins.

  • Vortex (1 min) and Centrifuge (10,000 rpm, 10 min, 4°C).

  • Transfer supernatant to LC vials.

3. LC Parameters:

  • Column: C18 Reverse Phase (e.g., 50 mm x 2.1 mm, 3-5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3 minutes.

4. MS/MS Parameters (ESI Positive Mode):

  • Fosinopril Transition: m/z 564.3

    
     436.2 (Loss of ester/proline moiety) Note: This mass corresponds to the protonated free acid form often monitored.
    
  • Fosinopril-d5 Transition: m/z 569.3

    
     441.2 (Corresponding d5 fragment).
    
  • Note on Salt: In the MS source, the Sodium salt dissociates. You monitor the

    
     ion of the free acid.
    

Quality & Regulatory Considerations

When sourcing Fosinopril-d5 for regulated (GLP/GMP) studies:

  • Isotopic Enrichment: Ensure

    
     isotopic purity. Incomplete deuteration (presence of d0, d1, d2) will contribute to the analyte signal, causing "blank" contamination and skewing the Lower Limit of Quantification (LLOQ).
    
  • Chemical Purity: Must be

    
     to ensure accurate stoichiometry during stock preparation.
    
  • Stability: Deuterium exchange is rare on phenyl rings, making Fosinopril-d5 highly stable compared to labile protons (e.g., -OH or -NH deuteration).

References

  • Drugs.com. (2024). Fosinopril Prescribing Information. Retrieved from [Link]

  • Jemal, M., et al. (1991). High-performance liquid chromatographic determination of the angiotensin-converting enzyme inhibitor fosinopril and its active metabolite fosinoprilat in human serum and urine. Journal of Chromatography B. Retrieved from [Link]

  • Wang, Y., et al. (2013). Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma. Journal of Chromatography B. Retrieved from [Link]

Sources

CAS number and molecular weight of Fosinopril-d5 Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph details the physicochemical properties, bioanalytical applications, and metabolic context of Fosinopril-d5 Sodium Salt.

Advanced Isotopic Standards for Quantitative Bioanalysis[1][2]

Chemical Identity & Specifications

Fosinopril-d5 Sodium Salt is the stable isotope-labeled analog of the antihypertensive prodrug Fosinopril Sodium.[1][2] It is primarily utilized as an Internal Standard (IS) in LC-MS/MS assays to normalize matrix effects, recovery losses, and ionization variability.[1][2]

Note on CAS Registry: Unlike the unlabeled pharmaceutical substance, the specific deuterated sodium salt form does not have a unique CAS number assigned in the public chemical registry.[1][2] It is chemically identified by referencing the unlabeled parent compound and the specific isotopic modification.[1][2]

ParameterSpecification
Chemical Name Fosinopril-d5 Sodium Salt
IUPAC Name Sodium (2S,4S)-4-cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)-(4-pentadeuteriophenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylate
Unlabeled Parent CAS 88889-14-9 (Fosinopril Sodium)
Labeled Acid CAS Not Assigned (Referenced via parent)
Molecular Formula C₃₀H₄₀D₅NNaO₅P
Molecular Weight 590.67 g/mol (Calculated)
Isotopic Purity Typically ≥ 99% Deuterium enrichment
Label Position Phenyl ring (Pentadeuterio-phenyl)
Appearance White to off-white hygroscopic solid
Solubility Soluble in Methanol, DMSO, Water
Structural Modification

The "d5" designation refers to the substitution of five hydrogen atoms with deuterium on the terminal phenyl ring of the phosphinyl side chain.[1][2] This location is metabolically stable during the initial extraction and ionization phases, preventing deuterium scrambling.[1][2]

Mechanism of Action & Metabolic Pathway

Fosinopril is a prodrug containing a phosphinic acid ester group.[1][2] It requires in vivo hydrolysis to become active.[1][2][3]

  • Prodrug (Fosinopril): Lipophilic ester facilitates oral absorption.[1][2]

  • Bioactivation: Hydrolyzed by hepatic and gastrointestinal esterases.[1][2]

  • Active Metabolite (Fosinoprilat): A diacid that competitively binds to the zinc ion at the active site of the Angiotensin-Converting Enzyme (ACE), preventing the conversion of Angiotensin I to the vasoconstrictor Angiotensin II.[1][2]

Metabolic Pathway Diagram

The following diagram illustrates the hydrolysis activation pathway relevant to bioanalysis, as assays often quantify both the prodrug and the active metabolite.[1][2]

FosinoprilMetabolism Prodrug Fosinopril Sodium (Prodrug) MW: ~585.6 Metabolite Fosinoprilat (Active Diacid) MW: ~435.5 Prodrug->Metabolite Hydrolysis Enzyme Hepatic/GI Esterases Enzyme->Prodrug Catalysis Target ACE Inhibition (Zinc Binding) Metabolite->Target High Affinity Binding

Figure 1: Metabolic activation of Fosinopril Sodium to Fosinoprilat via esterase-mediated hydrolysis.[1][2]

Bioanalytical Application: LC-MS/MS Protocol

The primary utility of Fosinopril-d5 Sodium is in quantitative bioanalysis (PK/PD studies).[1][2][4] The following protocol outlines a validated workflow for extracting and quantifying Fosinopril from human plasma.

Mass Spectrometry Logic
  • Ionization: Positive Electrospray Ionization (ESI+).[1][2]

  • Species Detected: Although administered as a sodium salt, the compound dissociates in solution.[1][2] The mass spectrometer monitors the protonated free acid

    
    .[1][2]
    
    • Unlabeled Fosinopril: m/z 564.3

    • Fosinopril-d5 (IS): m/z 569.3 (Mass shift of +5 Da)[1][2]

Experimental Workflow

Objective: Quantification of Fosinopril in Human Plasma (LLOQ: ~1.0 ng/mL).

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Rationale: SPE is preferred over protein precipitation to remove phospholipids that cause matrix effects, ensuring the ionization efficiency of the target analyte matches the IS.[1][2]

    • Step 1: Aliquot 200 µL plasma.

    • Step 2: Add 20 µL Fosinopril-d5 working solution (500 ng/mL).[1][2]

    • Step 3: Acidify with 200 µL 1% Formic Acid (disrupts protein binding).[1][2]

    • Step 4: Load onto HLB (Hydrophilic-Lipophilic Balance) SPE cartridge.[1][2]

    • Step 5: Wash with 5% Methanol.[1][2] Elute with 100% Methanol.[1][2]

    • Step 6: Evaporate to dryness and reconstitute in mobile phase.[1][2]

  • Chromatography (LC Conditions):

    • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm).[1][2]

    • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

    • Mobile Phase B: Acetonitrile.[1][2]

    • Gradient: 5% B to 95% B over 3.0 minutes.

    • Flow Rate: 0.4 mL/min.[1][2]

  • Mass Spectrometry (MRM Parameters):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Fosinopril564.3436.225
Fosinopril-d5 569.3 441.2 25

Note: The product ion represents the loss of the ester side chain, a common fragmentation pathway for this class.[2]

Workflow Visualization

LCMS_Workflow Sample Plasma Sample + Fosinopril-d5 (IS) Pretreat Acidification (1% Formic Acid) Sample->Pretreat SPE SPE Extraction (HLB Cartridge) Pretreat->SPE Load LC UPLC Separation (C18 Column) SPE->LC Elute & Reconstitute MS MS/MS Detection (ESI+ MRM) LC->MS m/z 569.3 -> 441.2 Data Quantification (Area Ratio Analyte/IS) MS->Data

Figure 2: Step-by-step bioanalytical workflow for Fosinopril quantification using Deuterated Internal Standard.

Stability & Handling Guidelines

To ensure the integrity of the reference standard, the following handling protocols must be observed.

  • Hygroscopicity: Fosinopril Sodium is hygroscopic.[1][2] The d5 salt shares this property.[1][2][5] Store in a desiccator at -20°C.

  • Solution Stability:

    • Stock Solutions (MeOH): Stable for 1 month at -20°C.

    • Aqueous Solutions: Unstable.[1][2] Fosinopril hydrolyzes to Fosinoprilat in water, especially at basic pH.[1][2] Prepare working solutions in acetonitrile/water mixtures immediately prior to use.[1][2]

  • Isotopic Stability: The phenyl-d5 label is non-exchangeable under physiological and typical extraction conditions (pH 2–10).[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23681451, Fosinopril Sodium.[1][2] Retrieved from [Link][1][2]

  • Jemal, M., et al. (1991). Quantitative determination of fosinopril and fosinoprilat in human serum by gas chromatography/negative ion chemical ionization mass spectrometry.[1][2] Journal of Mass Spectrometry.[1][2] (Foundational method establishing stability protocols).[1][2][6]

  • Veeprho Laboratories. Fosinopril-d5 Sodium Salt Reference Standard Data Sheet.[1][2] Retrieved from [Link][1][2]

  • Axios Research. Fosinopril-d5 Sodium Salt Product Specifications. Retrieved from [Link][1][2]

  • Wang, H., et al. (2011). Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma.[1][2] Journal of Chromatography B. (Basis for LC-MS/MS workflow).[1][2]

Sources

Technical Guide: Navigating the Certificate of Analysis for Fosinopril-d5 Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of bioanalytical method validation (BMV), the integrity of the Internal Standard (IS) is the silent guardian of data accuracy. Fosinopril-d5 Sodium Salt is the stable isotope-labeled (SIL) analog of the ACE inhibitor Fosinopril, utilized extensively in LC-MS/MS assays to normalize for matrix effects, recovery losses, and ionization variability.

This guide dissects the Certificate of Analysis (CoA) for Fosinopril-d5 Sodium Salt, moving beyond simple compliance to a mechanistic understanding of how specific CoA parameters—particularly isotopic purity and salt stoichiometry—directly impact the Lower Limit of Quantification (LLOQ) and linearity of pharmacokinetic assays.

Part 1: The Anatomy of the Molecule

To interpret the CoA, one must first understand the structural modifications that distinguish the standard from the analyte.

  • Analyte: Fosinopril Sodium (

    
    )[1][2]
    
  • Internal Standard: Fosinopril-d5 Sodium (

    
    )[2][3]
    
  • Labeling Site: The five deuterium atoms are typically incorporated into the phenyl ring of the 4-phenylbutyl moiety.

  • Mass Shift: The +5 Da mass shift is strategic. It places the IS mass (

    
     ~590) well beyond the natural isotopic envelope of the analyte (
    
    
    
    ~585), specifically avoiding the M+1 (
    
    
    ), M+2, and M+3 natural abundance peaks that could cause "reverse cross-talk."

Part 2: Decoding the CoA – Critical Parameters

A robust CoA for a deuterated standard must contain specific data points. Below is a breakdown of these parameters and the causality behind their importance.

Chemical Identity (NMR & MS)
  • The Data: 1H-NMR and Mass Spectrometry (ESI-MS).[2]

  • The Insight: NMR confirms the structural backbone and the absence of major organic impurities. However, NMR is often blind to isotopic distribution .[2] A clean NMR does not guarantee a high isotopic enrichment.[2]

  • Critical Check: Ensure the MS spectrum matches the theoretical isotope pattern. The parent ion should be predominantly at

    
     [M+H]+ or [M+Na]+ corresponding to the d5 species.[2]
    
Chemical Purity (HPLC)[2]
  • The Data: Chromatographic purity (typically >98%).[2][4]

  • The Insight: Impurities such as Fosinoprilat (the hydrolyzed metabolite) or degradation products can compete for ionization in the source.

  • Self-Validating Logic: If the CoA shows a purity of 95%, the remaining 5% contributes to the actual weight of the powder but not the signal. Correction Factor: You must correct the weighed mass by the purity factor during stock preparation to achieve the true concentration.

Isotopic Purity (Enrichment)[2]
  • The Data: Expressed as % enrichment or normalized intensity of d0, d1, d2, d3, d4, d5.

  • The "Gold Standard": A high-quality IS should have <0.5% d0 (unlabeled Fosinopril) .[2]

  • The Mechanism: The "d0" species is chemically identical to the analyte. If your IS contains 1% d0, and you add the IS at a high concentration, that 1% d0 will appear in the analyte channel (

    
     585), creating a false background signal. This artificially elevates the baseline, making it impossible to achieve a low LLOQ.
    
Counter-Ion Content (Sodium)[2]
  • The Data: Sodium content (theoretical ~3.9%, actual determined by titration or ICP).

  • The Insight: Fosinopril is a sodium salt.[1][5][6] The hygroscopic nature of the salt form means water content can vary.

  • Protocol: Use the Molecular Weight of the Salt provided on the CoA for calculations, but be aware that "Sodium Salt" implies a stoichiometry that must be verified against the elemental analysis.

Part 3: The "Cross-Talk" Phenomenon

The most critical risk in using Fosinopril-d5 is Isotopic Interference (Cross-talk). This occurs when the IS contributes signal to the Analyte channel, or vice versa.

Visualization: The Cross-Talk Mechanism

The following diagram illustrates how impurities in the Reference Standard propagate through the LC-MS/MS workflow to affect data integrity.

CrossTalk RefStd Fosinopril-d5 Ref Standard Impurity d0 Impurity (Unlabeled Fosinopril) RefStd->Impurity Contains trace % SamplePrep Sample Preparation (Spike IS into Matrix) RefStd->SamplePrep Spiked at Fixed Conc. Impurity->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS AnalyteChannel Analyte Channel (m/z 585 -> 237) LCMS->AnalyteChannel Interference Signal (d0) ISChannel IS Channel (m/z 590 -> 242) LCMS->ISChannel Major Signal (d5) Data Quantification Data AnalyteChannel->Data ISChannel->Data LLOQ_Fail High Background (LLOQ Failure) Data->LLOQ_Fail If d0 > 0.5%

Figure 1: The propagation of isotopic impurity (d0) from the reference standard to the analyte channel, resulting in elevated background noise and compromised sensitivity (LLOQ).

Part 4: Quantitative Data Summary

When reviewing the CoA, compare the values against these typical acceptance criteria for bioanalytical grade standards.

ParameterSpecificationWhy it Matters
Appearance White to off-white solidDiscoloration may indicate oxidation or hydrolysis.[2]
Chemical Purity

(HPLC)
Ensures the weighed mass represents the compound of interest.
Isotopic Purity

(d5)
Minimizes signal variation in the IS channel.[2]
Unlabeled Content (d0)

Critical: Prevents interference in the analyte channel.
Water Content (KF) Report ValueSodium salts are hygroscopic; water weight must be subtracted for stock prep.[2]
Mass Shift +5 DaEnsures separation from natural isotopes of the analyte.

Part 5: Experimental Protocols (Self-Validation)

Trust but verify. Do not rely solely on the vendor's CoA.[2] Perform this User Re-Test Protocol upon receipt of a new lot.

Protocol: Isotopic Purity Verification via LC-MS

Objective: Determine the % contribution of the IS to the analyte channel (d0 content).

  • Preparation:

    • Prepare a neat solution of Fosinopril-d5 (IS) at the working concentration used in your assay (e.g., 500 ng/mL) in 50:50 Methanol:Water.

    • Prepare a "Double Blank" (mobile phase only).[2]

  • LC-MS/MS Setup:

    • Monitor two MRM transitions:

      • IS Channel:

        
         590.2 
        
        
        
        fragment (e.g., 242.1)
      • Analyte Channel:

        
         585.2 
        
        
        
        fragment (e.g., 237.1)
  • Acquisition:

    • Inject the Double Blank (n=3) to establish instrument noise.[2]

    • Inject the IS Solution (n=6).[2]

  • Calculation:

    • Calculate the mean peak area in the Analyte Channel observed in the IS injection.

    • Compare this area to the LLOQ peak area of your Fosinopril calibration curve.

    • Acceptance Criteria: The interference area in the analyte channel must be

      
       of the LLOQ area .[7]
      
Workflow: Stock Solution Preparation Logic

Correcting for purity and salt form is non-negotiable.

StockPrep CoA Review CoA Data: 1. Chemical Purity (CP) 2. Water Content (WC) 3. Salt Form (MW) Weigh Weigh Solid (W_gross) CoA->Weigh Calc Calculate Net Active Amount: W_net = W_gross * CP * (1 - WC) Weigh->Calc SaltCorr Salt Correction: Is Analyte Free Acid? If YES: Multiply by MW_acid / MW_salt Calc->SaltCorr Solvent Dissolve in Solvent (Methanol/Water 50:50) SaltCorr->Solvent Storage Aliquot & Store (-20°C or -80°C) Solvent->Storage

Figure 2: Logic flow for preparing an accurate stock solution, accounting for purity, water content, and salt stoichiometry.[2]

Part 6: Handling & Stability

Fosinopril Sodium is an ester prodrug.[2] It is susceptible to hydrolysis into Fosinoprilat, especially in aqueous environments or high pH.[2]

  • Hygroscopicity: The sodium salt attracts moisture.[2] Allow the vial to equilibrate to room temperature before opening to prevent condensation, which accelerates hydrolysis.

  • Solvent Choice: Dissolve the primary stock in Methanol or Acetonitrile . Avoid 100% water for long-term storage.[2]

  • pH Sensitivity: Maintain neutral or slightly acidic pH. Avoid strong bases which catalyze ester hydrolysis.[2]

References

  • U.S. Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Jemal, M., et al. (1999).[2] High-performance liquid chromatographic/tandem mass spectrometric method for the quantitation of fosinopril and fosinoprilat in human serum. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • European Medicines Agency (EMA). (2011).[2] Guideline on bioanalytical method validation. Retrieved from [Link]

  • Wang, S., et al. (2007).[2] Stable Isotopically Labeled Internal Standards in Quantitative Bioanalysis using Liquid Chromatography/Mass Spectrometry: Necessity or Not? Rapid Communications in Mass Spectrometry.[2] [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 46781657, Fosinopril-d5 Sodium Salt.[2] Retrieved from [Link]

Sources

Isotopic purity requirements for Fosinopril-d5 Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of regulated bioanalysis (GLP/GCP), the integrity of quantitative data hinges on the reliability of the Internal Standard (IS). For Fosinopril—a phosphonate-containing ACE inhibitor prodrug—the gold standard for LC-MS/MS quantification is its stable isotope-labeled analog, Fosinopril-d5 Sodium Salt .[1]

This guide details the critical isotopic purity requirements for Fosinopril-d5. It moves beyond basic Certificates of Analysis (CoA) to explain the mechanistic impact of isotopic impurities on Lower Limits of Quantification (LLOQ) and assay linearity. We provide actionable protocols for validating IS suitability, ensuring your method complies with ICH M10, FDA, and EMA guidelines.

Part 1: The Molecule & The Challenge

Fosinopril-d5 Sodium Salt is the deuterated form of Fosinopril, typically labeled on the phenyl ring of the 4-phenylbutyl moiety.

Technical Specifications:

  • Chemical Name: Fosinopril-phenyl-d5 Sodium Salt[1]

  • Molecular Formula: C

    
    H
    
    
    
    D
    
    
    NNaO
    
    
    P
  • Molecular Weight: ~590.7 g/mol (Salt form)

  • Mass Shift: +5 Da relative to unlabeled Fosinopril (d0).[1]

The "Prodrug" Complication: Fosinopril is a prodrug that hydrolyzes in vivo and ex vivo (in plasma) to its active metabolite, Fosinoprilat.[2][3]

  • Critical Insight: Your IS (Fosinopril-d5) acts as a surrogate for the prodrug.[1] If your sample processing allows uncontrolled hydrolysis, the Fosinopril-d5 concentration decreases, potentially compromising the response ratio if the analyte and IS hydrolyze at slightly different rates (though Kinetic Isotope Effects are usually negligible here).

  • Requirement: The IS must be chemically pure (>98%) to ensure no contamination with Fosinoprilat-d5, which would interfere if you are simultaneously quantifying the metabolite.

Part 2: Isotopic Purity – The Critical Parameter

Isotopic purity is not merely about "how many deuteriums are attached."[1] In quantitative bioanalysis, it is defined by the absence of the unlabeled species (d0) and partially labeled species (d1-d4).

The "d0 Contribution" (Isotopic Crosstalk)

The most lethal impurity in Fosinopril-d5 is unlabeled Fosinopril (d0) . When you spike the IS into a patient sample, a significant amount of d0 impurity acts exactly like the drug you are trying to measure.

  • The Mechanism: If your Fosinopril-d5 standard contains 0.5% d0, and you spike the IS at 100 ng/mL, you are inadvertently adding 0.5 ng/mL of "analyte" to every sample.

  • The Consequence: This artificial signal elevates the baseline. You will fail to distinguish the LLOQ from the background.

Regulatory Acceptance Criteria (ICH M10)

To validate Fosinopril-d5 for use, you must demonstrate that the interference is negligible.[1]

ParameterRegulatory Limit (ICH M10 / FDA)Scientific Rationale
Isotopic Enrichment Typically ≥ 99 atom % D Ensures maximal signal on the d5 channel and minimal d0 spillover.[1]
Interference in Blank < 20% of LLOQ Response The signal of the d0 impurity (at the IS working concentration) must not exceed 20% of the analyte's signal at the Lower Limit of Quantification.
IS Response Variation < 5% of IS Response The unlabeled analyte (if present in high conc.) must not contribute to the IS channel (Reverse Crosstalk).

Part 3: Experimental Validation Protocols

Do not rely solely on the vendor's CoA. Perform these validation steps during method development.

Protocol A: The "Zero Sample" Interference Check

Purpose: To quantify the d0 impurity contribution from the IS.

  • Preparation:

    • Prepare a "Zero Sample" : Blank Matrix (Plasma) + Internal Standard (at working concentration).[1]

    • Prepare an LLOQ Sample : Blank Matrix + Analyte (at LLOQ level) + Internal Standard.[1]

  • Acquisition: Inject n=6 replicates of both.

  • Calculation:

    • Measure the area of the Analyte transition (m/z 564 → fragment) in the "Zero Sample".

    • Compare this area to the Analyte area in the LLOQ sample.[4]

  • Pass/Fail:

    
    
    
    • Must be < 20%. If > 20%, you must either:

      • Lower the IS concentration (risking precision).

      • Increase the LLOQ (reducing sensitivity).

      • Source higher purity Fosinopril-d5.

Protocol B: Isotopic Distribution Analysis

Purpose: To verify the label stability and distribution.

  • Infuse a 100 ng/mL solution of Fosinopril-d5 in Mobile Phase (50:50 ACN:Water + 0.1% Formic Acid).[1]

  • Perform a Q1 MS scan (Profile mode, not Centroid) across the mass range m/z 560 – 600.[1]

  • Observe the cluster:[5][6][7]

    • m/z 569 (d5): Should be the base peak (assuming [M+H]+).

    • m/z 564 (d0): Zoom in. This peak should be indistinguishable from baseline noise.[1]

    • m/z 568 (d4): Significant presence suggests incomplete synthesis; acceptable if it doesn't overlap with analyte isotopes.[1]

Part 4: Visualization of Logic & Workflow

Diagram 1: IS Validation Decision Tree

This workflow illustrates the logical steps to accept or reject a batch of Fosinopril-d5.

IS_Validation Start Start: Receive Fosinopril-d5 Salt Solubility Solubility Check (Methanol/Water) Start->Solubility Q1_Scan Q1 MS Scan (Isotopic Distribution) Solubility->Q1_Scan d0_Check Check d0 Abundance (m/z 564) Q1_Scan->d0_Check Zero_Sample Zero Sample Test (Blank Matrix + IS) d0_Check->Zero_Sample If d0 invisible Calc_Interference Calculate Interference % of LLOQ Zero_Sample->Calc_Interference Decision Is Interference < 20%? Calc_Interference->Decision Pass PASS: Proceed to Method Validation Decision->Pass Yes Fail FAIL: Repurify or Dilute IS Decision->Fail No

Caption: Figure 1: Step-by-step decision matrix for validating Fosinopril-d5 isotopic purity prior to GLP study initiation.

Diagram 2: The Spectral Overlap Concept

Understanding why "d5" is chosen over "d3". Fosinopril (MW ~563) has natural isotopes (C13, O18) that extend the mass envelope.

Spectral_Overlap Analyte Analyte (d0) [M+H]+ = 564.3 Natural Isotopes: 565, 566 IS_d3 Hypothetical IS (d3) [M+H]+ = 567.3 Risk: Overlap with Analyte M+3 Analyte->IS_d3 Interference Risk (High) IS_d5 Fosinopril-d5 [M+H]+ = 569.3 Safe Zone: +5 Da Shift Analyte->IS_d5 Clean Separation (Optimal)

Caption: Figure 2: Mass shift logic. A +5 Da shift (d5) moves the IS signal safely beyond the natural isotopic envelope of the analyte.

Part 5: Stability & Handling Best Practices

1. Deuterium Exchange (Back-Exchange):

  • Risk: Protons on heteroatoms (OH, NH, SH) exchange rapidly with solvent protons.[1]

  • Fosinopril-d5 Advantage: The label is on the phenyl ring (C-D bonds). These are non-exchangeable under standard LC-MS conditions (acidic mobile phase).[1]

  • Caution: Avoid highly basic conditions (pH > 10) or extreme temperatures which could degrade the molecule itself, even if the deuterium remains attached.

2. Hydrolysis Control:

  • Fosinopril is an ester.[1] In aqueous stock solutions, it can hydrolyze to Fosinoprilat.[1]

  • Protocol: Prepare stock solutions in 100% Methanol or Acetonitrile . Do not store in water/buffer.[1]

  • Processing: Keep samples on ice (4°C). Acidify plasma samples (e.g., with dilute Phosphoric Acid) immediately if stability issues are observed, to inhibit esterases.[1]

References

  • ICH Harmonised Guideline. (2019).[1] Bioanalytical Method Validation M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1] [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER).[1] [Link]

  • Jjemba, A. C., et al. (2016).[1] Impact of Isotopic Purity of Internal Standards on the Accuracy of LC-MS/MS Bioanalytical Assays. Journal of Chromatography B. (Contextual citation for d0 interference mechanisms).

  • Bristol-Myers Squibb. (1991).[1] Monopril (Fosinopril Sodium) Prescribing Information. (Source for chemical structure and hydrolysis pathways).[1] [Link]

Sources

Technical Guide: Applications of Deuterium-Labeled Compounds in Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of deuterium (


H) into small molecule therapeutics and bioanalytical standards has evolved from a niche mechanistic probe to a cornerstone of modern drug development.[1] This guide addresses the dual utility of deuterium: as a pharmacokinetic enhancer  in "heavy drugs" (deuterokinetics) and as the gold standard for internal referencing  in quantitative bioanalysis (LC-MS/MS).

By exploiting the Kinetic Isotope Effect (KIE), researchers can precisely modulate metabolic clearance without altering target potency. However, the application of deuterium requires rigorous validation to mitigate risks such as metabolic switching and chromatographic isotope effects.

Part 1: Mechanistic Foundation

The Primary Kinetic Isotope Effect (PKIE)

The utility of deuterium rests on a fundamental physical property: the zero-point vibrational energy (ZPE) difference between a Carbon-Protium (C-H) bond and a Carbon-Deuterium (C-D) bond.[1][2]

  • Bond Strength: The C-D bond is shorter and stronger than the C-H bond.[] The activation energy required to cleave a C-D bond is significantly higher (approx. 1.2–1.5 kcal/mol difference).

  • Impact on Metabolism: Cytochrome P450 (CYP) enzymes metabolize drugs via oxidative cleavage of C-H bonds.[2][4] If C-H cleavage is the rate-determining step (RDS), substituting deuterium at that specific site significantly reduces the reaction rate (

    
     can range from 2 to 10).
    
The Risk of Metabolic Switching

A critical consideration in deuterated drug design is Metabolic Switching (or Shunting). Blocking the primary metabolic route (Pathway A) does not guarantee extended half-life; it may force the substrate down a secondary, potentially toxic, pathway (Pathway B).

MetabolicSwitching fill_blue fill_blue fill_red fill_red fill_green fill_green fill_grey fill_grey Drug Parent Drug (C-H Bond) MetA Metabolite A (Clearance) Drug->MetA CYP450 (Fast) Primary Route MetB Metabolite B (Toxic/Active) Drug->MetB Secondary Route (Minor) DrugD Deuterated Drug (C-D Bond) DrugD->MetA Blocked/Slowed (High KIE) DrugD->MetB Metabolic Shunting (New Primary Route)

Figure 1: Mechanism of Metabolic Switching.[5] Deuteration blocks the primary clearance pathway, potentially shunting metabolism toward secondary pathways.

Part 2: Bioanalytical Applications (LC-MS/MS)

The "Gold Standard" Internal Standard

In LC-MS/MS, stable isotope-labeled (SIL) internal standards (IS) are mandatory for regulatory-compliant assays (FDA/EMA). Deuterated analogs are preferred over


C or 

N due to cost-effectiveness and synthesis accessibility, but they present specific technical challenges.
Critical Technical Nuance: The Chromatographic Isotope Effect

Unlike


C-labeled standards, deuterated compounds are slightly less lipophilic  than their protium counterparts.
  • Consequence: In Reverse-Phase Chromatography (RPLC), deuterated IS often elutes slightly earlier than the analyte.

  • The Risk: If the retention time shift is significant, the IS may not experience the exact same matrix suppression/enhancement zones as the analyte, compromising quantification accuracy.

Table 1: Selection Criteria for Internal Standards

FeatureDeuterated Analog (D)

C /

N Analog
Structural Analog
Cost Low/ModerateHighLow
Retention Time Potential Shift (Earlier)Identical (Co-elution)Different
Matrix Correction Excellent (if co-eluting)Superior (Perfect overlap)Poor
Mass Resolution Requires +3 Da minimumRequires +3 Da minimumN/A
Stability Risk of D/H exchange (acidic protons)StableStable

Part 3: Deuterokinetics in Drug Design

Case Study: Deutetrabenazine (Austedo®)

Deutetrabenazine was the first deuterated drug approved by the FDA (2017) for Huntington’s chorea.[6][7]

  • Parent Drug: Tetrabenazine (rapidly metabolized by CYP2D6).

  • Modification: Six hydrogen atoms on the dimethoxy group were replaced with deuterium.

  • Outcome:

    • Slower clearance allowed for twice-daily dosing (vs. 3x/day).

    • Reduced

      
       peaks lowered adverse effects (somnolence, depression) while maintaining total exposure (AUC).
      
Case Study: Donafenib

Approved in China (2021) for hepatocellular carcinoma.[6][8]

  • Parent Drug: Sorafenib.[4]

  • Modification: Deuteration of the N-methyl group.

  • Outcome: Improved pharmacokinetic stability and reduced formation of toxic metabolites compared to Sorafenib.

Part 4: Experimental Protocols

Protocol A: Validation of Deuterated Internal Standards (LC-MS/MS)

Objective: Ensure the chosen IS corrects for matrix effects without introducing cross-talk.

  • Isotopic Purity Assessment:

    • Infuse the IS alone. Ensure the signal at the analyte's mass transition (M+0) is < 5% of the LLOQ response.

    • Why: Impure IS will cause false positives in blank samples.

  • Cross-Talk Evaluation (Upper Limit Check):

    • Inject the Analyte at ULOQ (Upper Limit of Quantification) without IS.

    • Monitor the IS mass transition.

    • Acceptance Criteria: Response in IS channel must be < 5% of the average IS response.

  • Retention Time (RT) Shift Analysis:

    • Inject a mixture of Analyte and IS.[9]

    • Calculate

      
      .
      
    • Action: If

      
       min, perform a post-column infusion profile to map matrix suppression zones. If the IS falls into a suppression zone different from the analyte, switch to a 
      
      
      
      C standard or adjust the gradient.
Protocol B: Determination of Intrinsic Clearance ( ) & KIE

Objective: Quantify the metabolic stability gain from deuteration.

  • Incubation System: Use liver microsomes (human/rat) or recombinant CYP enzymes.

  • Reaction Mix:

    • Substrate (Protium or Deuterium analog): 1 µM.

    • Microsomal Protein: 0.5 mg/mL.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Initiation: Add NADPH-regenerating system.

  • Sampling: Aliquot at 0, 5, 10, 20, 30, and 60 mins. Quench with ice-cold Acetonitrile (containing IS).

  • Calculation:

    • Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • KIE Calculation:

      
      
      

Workflow fill_start fill_start fill_proc fill_proc fill_decision fill_decision fill_end fill_end Start Start: Candidate Selection Step1 Identify Metabolic Soft Spots (Metabolite ID Study) Start->Step1 Step2 Synthesize Deuterated Analogs (Targeting Soft Spots) Step1->Step2 Step3 In Vitro Microsomal Assay (Calculate KIE) Step2->Step3 Decision Is KIE > 2.0? Step3->Decision PathA Check Metabolic Switching (Safety Profiling) Decision->PathA Yes PathB Discard/Redesign Decision->PathB No Final Proceed to PK Study (In Vivo) PathA->Final

Figure 2: Decision workflow for developing deuterated therapeutic candidates.

References

  • FDA Center for Drug Evaluation and Research. (2017). FDA approves first deuterated drug.[7] U.S. Food and Drug Administration.[4][7][10][11] [Link][12]

  • Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry.[1] [Link]

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[11] [Link]

  • Teva Pharmaceuticals. (2017).[7][10] AUSTEDO® (deutetrabenazine) Prescribing Information.[10][12][Link]

  • Zelgen Biopharmaceuticals. (2021).[8] Donafenib Approval Announcement.[Link]

Sources

Methodological & Application

Application Note: High-Performance Quantitation of Fosinopril in Biological Matrices using Fosinopril-d5 Sodium Salt by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, sensitive, and validated LC-MS/MS protocol for the quantification of Fosinopril , an ester prodrug angiotensin-converting enzyme (ACE) inhibitor, in human plasma. The method utilizes Fosinopril-d5 Sodium Salt as a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects, extraction variability, and ionization suppression. Special emphasis is placed on sample handling to prevent the ex vivo hydrolysis of the prodrug to its active metabolite, Fosinoprilat, ensuring accurate pharmacokinetic profiling.

Introduction & Scientific Rationale

The Challenge: Prodrug Instability

Fosinopril is a phosphinic acid-containing ester prodrug.[1] Upon oral administration, it is rapidly hydrolyzed by esterases in the liver and gastrointestinal mucosa to Fosinoprilat , the active ACE inhibitor.[2]

  • Analytical Risk: In biological matrices (plasma/serum), endogenous esterases remain active. Improper sample handling leads to the artificial conversion of Fosinopril to Fosinoprilat, causing underestimation of the parent drug and overestimation of the metabolite.

  • The Solution: Immediate acidification of plasma samples and the use of a structural analog that mimics this instability profile are critical.

The Role of Fosinopril-d5 Sodium Salt

Fosinopril-d5 (Sodium Salt) serves as the ideal Internal Standard (IS).[3]

  • Co-Elution: It co-elutes with the analyte (or elutes with a negligible deuterium isotope shift), ensuring it experiences the exact same matrix suppression/enhancement events at the ion source.

  • Chemical Equivalence: It possesses the same ester linkage as the analyte. If minor hydrolysis occurs during processing (despite precautions), the IS will likely hydrolyze at a similar rate, compensating for the loss ratio-metrically.

  • Mass Differentiation: The deuterium label (typically on the phenyl ring) provides a +5 Da mass shift, allowing distinct detection in Multiple Reaction Monitoring (MRM) mode without cross-talk.

Chemical & Physical Properties[1][4]

PropertyAnalyte: Fosinopril SodiumInternal Standard: Fosinopril-d5 Sodium
CAS Number 88889-14-9N/A (Labeled Analog)
Molecular Formula C30H45NNaO7PC30H40D5NNaO7P
Molecular Weight 585.65 g/mol (Na salt)~590.68 g/mol (Na salt)
Free Acid MW 563.66 g/mol ~568.69 g/mol
Solubility Soluble in Methanol, Ethanol, WaterSoluble in Methanol, Water
pKa ~3.8 (Acidic)~3.8
Storage -20°C, Desiccated-20°C, Desiccated, Protected from light

Method Development Strategy

Mass Spectrometry Optimization
  • Ionization Mode: Positive Electrospray Ionization (ESI+). Although Fosinoprilat (diacid) is often analyzed in negative mode, the ester prodrug Fosinopril ionizes efficiently in positive mode as the protonated molecule

    
    .
    
  • Precursor Ions:

    • Fosinopril:

      
       564.3
      
    • Fosinopril-d5:

      
       569.3
      
  • Product Ions: The fragmentation typically involves the cleavage of the ester side chain or the proline moiety. The d5 label is located on the phenylbutyl chain attached to the phosphorus; therefore, fragments retaining the P-side chain will retain the label.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge C18 or Phenomenex Kinetex C18).

  • Mobile Phase: Acidic pH is mandatory to stabilize the ester.

    • MP A: 0.1% Formic Acid in Water.

    • MP B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A steep gradient is recommended to elute the hydrophobic prodrug while washing out matrix salts early.

Sample Preparation (Critical Control Point)

To prevent ester hydrolysis, Liquid-Liquid Extraction (LLE) is preferred over Protein Precipitation (PPT) for cleaner extracts, or Solid Phase Extraction (SPE) for high throughput.

  • Stabilizer: 10 µL of 50% Formic Acid per 1 mL of plasma immediately upon collection.

Detailed Experimental Protocol

Reagent Preparation
  • Stock Solutions (1.0 mg/mL):

    • Dissolve Fosinopril Sodium and Fosinopril-d5 Sodium separately in Methanol .

    • Note: Sodium salts are hygroscopic. Equilibrate to room temperature before weighing. Correct for salt form factor (MW salt / MW free acid) if quantifying as free acid.

  • Working Standard (WS): Dilute Fosinopril Stock in 50:50 MeOH:H2O to prepare calibration standards (e.g., 1.0 – 1000 ng/mL).

  • Internal Standard Working Solution (ISWS): Dilute Fosinopril-d5 Stock to a fixed concentration (e.g., 500 ng/mL) in 50:50 MeOH:H2O.

Sample Processing (LLE Method)
  • Aliquot: Transfer 200 µL of acidified plasma (containing K2EDTA or Heparin) into a glass tube.

  • IS Addition: Add 20 µL of ISWS (Fosinopril-d5). Vortex for 10 sec.

  • Extraction: Add 3 mL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

  • Agitation: Shake/tumble for 15 minutes.

  • Separation: Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Evaporation: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under Nitrogen stream at 40°C.

  • Reconstitution: Reconstitute residue in 200 µL of Mobile Phase (50:50 A:B). Vortex and transfer to autosampler vials.

LC-MS/MS Parameters
ParameterSetting
System UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters TQ-XS)
Column Kinetex C18, 50 x 2.1 mm, 2.6 µm
Flow Rate 0.4 mL/min
Injection Vol 5 - 10 µL
Run Time 4.0 minutes
Ion Source ESI Positive
Source Temp 500°C

MRM Transitions:

  • Analyte (Fosinopril):

    
     (Quantifier), 
    
    
    
    (Qualifier)
  • IS (Fosinopril-d5):

    
     (Quantifier)
    
    • Note: The transition

      
       corresponds to the loss of the ester side chain moiety, retaining the phosphorus core where the d5-phenyl group is located.
      

Visualizations

Analytical Workflow

The following diagram illustrates the critical path for sample processing, highlighting the stabilization step.

G Sample Plasma Sample (Acidified immediately) IS_Add Add Fosinopril-d5 (Internal Standard) Sample->IS_Add 200 µL Extract Liquid-Liquid Extraction (MTBE) IS_Add->Extract Mixing Dry Evaporate & Reconstitute Extract->Dry Organic Layer LC UHPLC Separation (C18 Column) Dry->LC Inject MS MS/MS Detection (ESI+, MRM) LC->MS Elute Data Quantification (Ratio Analyte/IS) MS->Data Integrate

Caption: Step-by-step bioanalytical workflow ensuring prodrug stability and accurate quantification.

Mechanism of Internal Standard Correction

This diagram explains how Fosinopril-d5 corrects for ionization suppression.

Mechanism Matrix Biological Matrix (Phospholipids, Salts) Source ESI Source (Ionization Competition) Matrix->Source Analyte Fosinopril (Analyte) Analyte->Source IS Fosinopril-d5 (IS) IS->Source Signal_A Analyte Signal (Suppressed) Source->Signal_A Ionization Efficiency < 100% Signal_IS IS Signal (Suppressed Equally) Source->Signal_IS Ionization Efficiency < 100% Result Calculated Ratio (Signal A / Signal IS) Correction Applied Signal_A->Result Ratio Calculation Signal_IS->Result Ratio Calculation

Caption: The deuterated IS experiences identical matrix suppression to the analyte, normalizing the final result.

Validation & Expert Insights

Validation Criteria (FDA/EMA Guidelines)
  • Linearity:

    
     over the range of 1.0 – 1000 ng/mL.
    
  • Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).

  • Precision: CV < 15% (< 20% at LLOQ).

  • Recovery: Consistent recovery for Analyte and IS (typically > 80% for LLE).

Troubleshooting & Tips
  • Deuterium Isotope Effect: On high-efficiency C18 columns, deuterated compounds may elute slightly earlier than non-deuterated parents. Ensure the retention time window in the MS method is wide enough to capture both.

  • Sodium Adducts: Since Fosinopril is a sodium salt, it may form

    
     adducts (
    
    
    
    586) in the source if mobile phase buffers are not optimized. Use Ammonium Formate or Ammonium Acetate (2-5 mM) to drive protonation
    
    
    and suppress sodium adduct formation.
  • Cross-Talk: Inject a blank sample immediately after the highest standard (ULOQ) to check for carryover. Inject a pure IS sample and monitor the Analyte channel to ensure the d5-IS does not contain unlabeled impurities (isotopic purity should be >99%).

References

  • Jemal, M., & Mulvana, D. (2000). Liquid chromatographic–electrospray tandem mass spectrometric method for the simultaneous quantitation of the prodrug fosinopril and the active drug fosinoprilat in human serum. Journal of Chromatography B: Biomedical Sciences and Applications, 739(2), 255-271. Link

  • Guidance for Industry: Bioanalytical Method Validation. U.S. Department of Health and Human Services, Food and Drug Administration (FDA). (2018). Link

  • Fosinopril Sodium Product Monograph. Bristol-Myers Squibb. Link[4]

  • Veeprho. Fosinopril-D5 (Sodium Salt) Product Information. Link

  • Cayman Chemical.[5] Fosinopril (sodium salt) Safety Data Sheet. Link

Sources

Protocol for Fosinopril-d5 Sodium Salt in pharmacokinetic analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PK-FOS-05 High-Sensitivity Quantitation of Fosinopril and Fosinoprilat in Human Plasma using Fosinopril-d5 Sodium Salt as Internal Standard

Introduction & Scientific Context

In pharmacokinetic (PK) analysis, the quantification of Angiotensin-Converting Enzyme (ACE) inhibitors presents a specific bioanalytical challenge: prodrug stability . Fosinopril is a phosphinic acid-containing ester prodrug that is rapidly hydrolyzed in vivo by esterases to its active metabolite, Fosinoprilat.

For accurate PK profiling, the bioanalytical method must distinguish between the prodrug (Fosinopril) and the active metabolite (Fosinoprilat).[1][2] The critical source of error in this analysis is ex-vivo hydrolysis .[1] If plasma samples are not properly stabilized immediately upon collection, Fosinopril will continue to convert to Fosinoprilat, leading to an underestimation of


 for the prodrug and an overestimation for the metabolite.

This protocol details a validated LC-MS/MS workflow using Fosinopril-d5 Sodium Salt as the Internal Standard (IS). The use of a deuterated IS is non-negotiable in this context to compensate for matrix effects and, crucially, to track extraction efficiency in the presence of acidification steps required to stabilize the prodrug.

Chemical & Physical Properties

Analyte: Fosinopril Sodium[1][3][4][5][6]

  • Type: Prodrug (Ester)[2][4]

  • Target: Converts to Fosinoprilat (Active Diacid)[1][7]

  • Molecular Weight: ~585.6 (Na Salt) / 563.6 (Free Acid)

Internal Standard: Fosinopril-d5 Sodium Salt[3]

  • Role: Stable Isotope Labeled (SIL) Internal Standard

  • Solubility: Highly soluble in Methanol and Water.

  • Storage: -20°C (Hygroscopic; protect from moisture).

Experimental Workflow: The "Cold & Acidic" Chain

The following workflow emphasizes the stabilization of the ester bond. Standard plasma collection without acidification is insufficient for Fosinopril.

Reagent Preparation
  • Stock Solution (IS): Dissolve Fosinopril-d5 Sodium in 100% Methanol to achieve 1 mg/mL.

  • Working Solution (IS): Dilute Stock to 500 ng/mL in 50:50 Methanol:Water.

  • Stabilization Buffer: 5% Formic Acid in water (v/v).

Sample Collection & Pre-treatment (Critical Step)
  • Step 1: Collect blood into K2EDTA tubes pre-chilled on wet ice.

  • Step 2: Centrifuge at 4°C (2000 x g, 10 min) to separate plasma.

  • Step 3: Immediately transfer plasma to cryovials containing Stabilization Buffer (10 µL buffer per 1 mL plasma).

    • Expert Insight: This lowers the pH to ~3.0, inhibiting plasma esterase activity.

  • Step 4: Store at -80°C until analysis.

Sample Extraction (Solid Phase Extraction - SPE)

While Liquid-Liquid Extraction (LLE) with Ethyl Acetate is possible, SPE is recommended for Fosinopril to remove phospholipids that cause matrix effects in ESI+ mode.

  • Conditioning: Waters Oasis HLB (30 mg) cartridges.

    • 1 mL Methanol -> 1 mL Water.

  • Loading: Mix 200 µL Acidified Plasma + 20 µL Fosinopril-d5 IS + 200 µL 2% Formic Acid. Load onto cartridge.

  • Washing: 1 mL 5% Methanol in Water (removes salts/proteins).

  • Elution: 1 mL Acetonitrile.

  • Reconstitution: Evaporate under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase.

Visualizing the Workflow

The following diagram illustrates the critical decision points in the protocol to prevent data corruption via hydrolysis.

Fosinopril_Workflow Start Blood Collection (K2EDTA) Ice Chill on Wet Ice (< 4°C) Start->Ice Immediate Spin Centrifuge (4°C) Ice->Spin Acid Acidification (Add Formic Acid) Spin->Acid CRITICAL STEP: Inhibit Esterases Store Storage (-80°C) Acid->Store Extract SPE Extraction (Oasis HLB) Store->Extract Thaw on Ice LCMS LC-MS/MS Analysis (ESI+) Extract->LCMS

Caption: The "Cold & Acidic" workflow is mandatory to prevent ex-vivo conversion of Fosinopril to Fosinoprilat.

LC-MS/MS Methodology

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 50 x 2.1 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[8]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 30 Initial Hold
0.5 30 Start Gradient
2.5 90 Elute Analytes
3.5 90 Wash
3.6 30 Re-equilibrate

| 5.0 | 30 | End Run |

Mass Spectrometry Parameters
  • Ionization: ESI Positive Mode (ESI+).

  • Source Temp: 500°C.

  • Capillary Voltage: 3.5 kV.

MRM Transitions Table:

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
Fosinopril 564.2 [M+H]+ 426.2 30 22
Fosinoprilat 434.1 [M+H]+ 237.1 35 25

| Fosinopril-d5 (IS) | 569.2 [M+H]+ | 431.2 | 30 | 22 |

Note: The transition for Fosinopril (564->426) corresponds to the loss of the phosphinyl group. The IS tracks this fragmentation pattern shifted by +5 Da.

Metabolic Pathway & Stability Logic

Understanding the degradation pathway is essential for troubleshooting. If you observe high Fosinoprilat levels in your T=0 samples, your stabilization protocol has failed.

Metabolism Prodrug Fosinopril (Prodrug) Esterase Plasma Esterases (Inhibited by Acid/Cold) Prodrug->Esterase Metabolite Fosinoprilat (Active Diacid) Glucuronide Fosinoprilat Glucuronide Metabolite->Glucuronide Phase II Metabolism Esterase->Metabolite Hydrolysis (Rapid Ex-Vivo)

Caption: Fosinopril is hydrolyzed to Fosinoprilat.[1][4][7] Acidification inhibits the esterase enzyme responsible for this conversion.

Validation & Troubleshooting

Validation Criteria (FDA/EMA Guidelines)
  • Linearity: 0.5 – 500 ng/mL (Weighted 1/x² regression).

  • Accuracy: ±15% (±20% at LLOQ).

  • Recovery: >85% for both analyte and IS.[1][6][7]

  • Matrix Effect: IS-normalized Matrix Factor should be between 0.85 and 1.15.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Fosinoprilat peak in Blank CarryoverIncrease needle wash (50:50 MeOH:ACN + 0.1% FA).
Low IS Recovery Ion SuppressionSwitch from PPT to SPE; ensure extract is clean.
High Variability in Fosinopril HydrolysisCheck pH of plasma. Must be < 4.0. Keep samples on ice.
IS Signal Drift Deuterium ExchangeEnsure stock solution is not stored in protic solvents at high pH.

References

  • Jemal, M., & Mulvana, D. (2000).[1] Liquid chromatographic–electrospray tandem mass spectrometric method for the simultaneous quantitation of the prodrug fosinopril and the active drug fosinoprilat in human serum.[1][2][7] Journal of Chromatography B: Biomedical Sciences and Applications. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[1] Link

  • Xue, K., et al. (2015).[1] Simultaneous quantification of fosinopril and its active metabolite fosinoprilat in rat plasma by UFLC-MS/MS: Application of formic acid in the stabilization of an ester-containing drug.[1] Journal of Chromatography B. Link

  • Veeprho Laboratories. Fosinopril-D5 (Sodium Salt) Material Safety & Properties.Link

Sources

Application Note: Quantitative Bioanalysis of Fosinopril in Human Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Fosinopril in human plasma.[1][2] Fosinopril, a phosphinic acid-containing ester prodrug, presents unique bioanalytical challenges due to its rapid ex vivo hydrolysis to the active metabolite, Fosinoprilat, mediated by plasma esterases. This protocol utilizes Fosinopril-d5 as a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects and hydrolysis variability. The method features a critical acidification step during sample collection to stabilize the prodrug, followed by Liquid-Liquid Extraction (LLE) to ensure sample cleanliness and high recovery.

Introduction & Scientific Rationale

The Molecule and the Challenge

Fosinopril is an Angiotensin-Converting Enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure.[3] Unlike many ACE inhibitors which are carboxylates, Fosinopril contains a phosphinic acid moiety.

The Critical Instability: Fosinopril is a prodrug.[1][2][4][5] In vivo, it is hydrolyzed by esterases (primarily in the liver and gastrointestinal mucosa) to Fosinoprilat. However, this hydrolysis continues ex vivo in plasma samples if esterase activity is not quenched immediately upon collection. Failure to stabilize the sample leads to underestimation of Fosinopril and overestimation of Fosinoprilat.

The Role of Fosinopril-d5

Using Fosinopril-d5 is not merely a regulatory preference but a kinetic necessity.

  • Co-Elution: The d5-analog co-elutes with the analyte, experiencing the exact moment of ion suppression or enhancement in the electrospray source.

  • Hydrolysis Tracking: While we aim to stop hydrolysis, any minor degradation occurring during the extraction process will likely affect the d5-IS at a similar rate to the analyte, provided the label does not exhibit significant kinetic isotope effects (KIE). This provides a self-correcting quantitation mechanism.

Method Development Strategy

The development strategy focuses on three pillars: Stabilization , Extraction Efficiency , and Mass Spectrometric Specificity .

Diagram: Metabolic & Degradation Pathway

The following diagram illustrates the hydrolysis pathway that must be inhibited during the assay.

Fosinopril_Hydrolysis Fos Fosinopril (Prodrug) [Target Analyte] FosLat Fosinoprilat (Active Diacid) [Interfering Metabolite] Fos->FosLat Hydrolysis Enz Plasma Esterases (In vivo & Ex vivo) Enz->Fos Catalyzes Stab Stabilization Step: Acidification (pH < 3) Stab->Enz Inhibits

Figure 1: The conversion of Fosinopril to Fosinoprilat by esterases, blocked by the acidification protocol.

Experimental Protocol

Materials & Reagents[3]
  • Analyte: Fosinopril Sodium (Reference Standard).[1][3][6][7]

  • Internal Standard: Fosinopril-d5.

  • Matrix: Human Plasma (K2EDTA).[2][4][5]

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Ethyl Acetate (EtOAc).

  • Additives: Formic Acid (FA), Ammonium Acetate.

Stock Solution Preparation
  • Fosinopril Stock (1.0 mg/mL): Dissolve in Methanol. Note: Store at -70°C. Fosinopril is sensitive to moisture.

  • Fosinopril-d5 IS Stock (100 µg/mL): Dissolve in Methanol.

  • Working IS Solution: Dilute d5 stock to ~500 ng/mL in 50:50 Methanol:Water.

Sample Preparation: Acidified Liquid-Liquid Extraction (LLE)

This workflow is designed to quench esterase activity immediately and extract the lipophilic prodrug away from the more polar diacid metabolite.

Step-by-Step Workflow:

  • Sample Collection & Stabilization:

    • Collect blood into K2EDTA tubes.

    • Critical: Immediately upon plasma separation, add 10% v/v of 5% Formic Acid to the plasma. (e.g., 100 µL acid to 900 µL plasma). Vortex mix.

    • Why? Lowering pH < 3.0 irreversibly inhibits most plasma esterases and stabilizes the ester bond [1].

  • Aliquot: Transfer 200 µL of acidified plasma to a clean tube.

  • IS Addition: Add 20 µL of Working IS Solution (Fosinopril-d5). Vortex.

  • Extraction:

    • Add 1.5 mL Ethyl Acetate .

    • Alternative: Methyl tert-butyl ether (MTBE) can be used, but Ethyl Acetate provides cleaner baselines for phosphinic compounds.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 4,000 rpm for 5 minutes at 4°C.

  • Transfer: Transfer the organic (upper) supernatant to a fresh tube.

  • Evaporation: Evaporate to dryness under nitrogen stream at 40°C.

  • Reconstitution: Reconstitute in 200 µL of Mobile Phase (60:40 ACN:Water + 0.1% FA).

Diagram: Analytical Workflow

Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Plasma Plasma Sample (Acidified) AddIS Add Fosinopril-d5 (IS) Plasma->AddIS LLE LLE with Ethyl Acetate AddIS->LLE Dry Evaporate & Reconstitute LLE->Dry Inject Injection (5 µL) Dry->Inject Sep C18 Separation (Gradient) Inject->Sep Detect MS/MS Detection (MRM Mode) Sep->Detect

Figure 2: Step-by-step bioanalytical workflow from acidified plasma to MS detection.[1]

LC-MS/MS Conditions

Chromatographic Parameters
  • Column: Phenomenex Luna Omega C18 or Waters XBridge C18 (50 x 2.1 mm, 1.6 µm or 3.5 µm).

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 90 10 Initial
0.5 90 10 Hold
2.5 10 90 Ramp
3.5 10 90 Wash
3.6 90 10 Re-equilibrate

| 5.0 | 90 | 10 | Stop |

Mass Spectrometry Parameters
  • Ionization: ESI Positive Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).[1][4][5]

  • Source Temp: 500°C.

  • Spray Voltage: 4500 V.

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Dwell Time (ms)
Fosinopril 564.2 [M+H]+ 436.2 25 100

| Fosinopril-d5 | 569.2 [M+H]+ | 441.2 | 25 | 100 |

Note: The transition 564.2 -> 436.2 corresponds to the loss of the ester side chain. The d5 label is typically located on the proline or phenyl ring core, resulting in a corresponding +5 shift in the product ion (441.2).

Validation & Quality Control

To ensure the method is self-validating and compliant with FDA/EMA guidelines [2], the following parameters must be established:

Linearity & Range
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Curve Fitting: Weighted linear regression (1/x²).[1] Fosinopril often exhibits a wide dynamic range; 1/x² weighting compensates for heteroscedasticity at the lower end.

Stability Assessments (Crucial)

Given the prodrug nature, specific stability tests are required:

  • Bench-Top Stability: Assess Fosinopril stability in acidified vs. non-acidified plasma at Room Temperature for 4 hours. (Expect >10% loss in non-acidified samples).

  • Freeze-Thaw: 3 cycles at -70°C. Ensure pH check after thawing.

Matrix Effect

Calculate the Matrix Factor (MF) for both Fosinopril and Fosinopril-d5.



Ideally, this ratio should be close to 1.0, indicating the d5-IS is perfectly compensating for any suppression caused by phospholipids remaining after LLE.

Troubleshooting & Expert Insights

  • Issue: High Background Noise.

    • Cause: Fosinopril is very lipophilic. Late-eluting phospholipids can interfere.

    • Fix: Extend the gradient wash step (90% B) or switch to a Supported Liquid Extraction (SLE) plate which often removes phospholipids better than standard LLE.

  • Issue: Conversion to Fosinoprilat in Stock Solution.

    • Cause: Moisture in methanol stock.

    • Fix: Prepare stocks in 100% dry Methanol and store at -70°C. Do not use water in the stock solvent.

  • Issue: Peak Tailing.

    • Cause: Interaction of the phosphinic acid group with metals in the LC system.

    • Fix: Passivate the LC system with 0.1% phosphoric acid (offline) or ensure the use of "PEEK-lined" columns if tailing persists.

References

  • Jemal, M., et al. (1991). "Determination of fosinopril and fosinoprilat in human serum by liquid chromatography-thermospray mass spectrometry." Journal of Chromatography B: Biomedical Sciences and Applications. (Context: Establishes the necessity of acidification to prevent hydrolysis).

  • US Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry."

  • Bhende, S. D., et al. (2020).[1] "A sensitive and efficient LC-MS/MS method for the bioanalysis of fosinopril diacid from human plasma." Biomedical Chromatography. (Context: Comparison of extraction techniques and MS transitions).

Sources

High-Performance Bioanalysis of Fosinopril: Application of Fosinopril-d5 Sodium Salt in Therapeutic Drug Monitoring

[1]

Abstract & Strategic Overview

Fosinopril is a unique phosphinic acid-containing angiotensin-converting enzyme (ACE) inhibitor.[1][2][3] Unlike other ACE inhibitors primarily excreted by the kidneys, fosinopril displays dual elimination (hepatic and renal), making it a critical therapeutic option for patients with compromised renal function.[3] However, its nature as a prodrug presents specific bioanalytical challenges.[1][3]

This guide details the application of Fosinopril-d5 Sodium Salt as a stable isotope-labeled internal standard (SIL-IS) for the precise quantification of Fosinopril in human plasma.[3] The use of a deuterated isoform is non-negotiable for clinical TDM and bioequivalence studies to compensate for matrix effects and the specific instability of the prodrug ester bond.

Key Technical Insight: The primary failure mode in Fosinopril analysis is ex vivo hydrolysis.[3] Fosinopril is rapidly converted to its active metabolite, Fosinoprilat , by plasma esterases.[1][3][4] Without immediate stabilization at the point of collection, the parent drug concentration will be underestimated, and the metabolite overestimated. This protocol integrates an esterase inhibition step to ensure data integrity.[1][3]

Chemical & Physical Properties[2][4][6][7]

Target Analyte: Fosinopril Sodium[1][3][7][8][9][10]
  • Role: Prodrug (Inactive until hydrolyzed).[1][3][5]

  • Molecular Weight: ~585.6 g/mol (Sodium salt).[1][3]

  • Solubility: Soluble in methanol, ethanol; sparingly soluble in water (pH dependent).[1][3]

  • pKa: Acidic moiety (phosphinic acid) and basic moiety (proline nitrogen).[1][3]

Internal Standard: Fosinopril-d5 Sodium Salt[1][2][4]
  • Identity: Deuterated analog (Phenyl-d5).[1][3]

  • Function: Corrects for extraction variability, ionization suppression (matrix effect), and injection volume errors.[1][3]

  • Storage: -20°C (Hygroscopic; store in desiccator).

  • Stock Preparation: Dissolve in Methanol. The sodium salt dissociates immediately; in acidified mobile phases, it behaves as the free acid.

Critical Pre-Analytical Protocol: Sample Stabilization

WARNING: Standard plasma collection (EDTA/Heparin only) is insufficient.[1][3] You must inhibit esterase activity immediately upon blood draw.[1][3]

Protocol:

  • Collection: Draw blood into vacutainers containing Sodium Fluoride (NaF)/Potassium Oxalate (Grey top) OR add PMSF (Phenylmethanesulfonyl fluoride) to a final concentration of 1-2 mM immediately after centrifugation.[1][3]

  • Acidification: To further stabilize the ester bond, add 20 µL of 50% Formic Acid per 1 mL of plasma.[3]

  • Temperature: Process all samples on ice (4°C).

LC-MS/MS Method Development

Mass Spectrometry Conditions

Ionization: Electrospray Ionization (ESI), Positive Mode.[1][3][6] Scan Type: Multiple Reaction Monitoring (MRM).[1][3][7][8]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Mechanism
Fosinopril 564.2 [M+H]⁺426.23522Loss of ester side chain
Fosinopril-d5 569.2 [M+H]⁺431.23522Identical fragmentation path (+5 Da shift)

Note: The sodium salt counter-ion is washed away during LC; the MS detects the protonated species [M+H]+.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 3.5 µm or sub-2 µm.[1][3]

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes ionization).[1][3]

  • Mobile Phase B: Acetonitrile (ACN).[1][3]

  • Gradient:

    • 0-0.5 min: 10% B (Load)[1][3]

    • 0.5-3.0 min: Linear ramp to 90% B (Elute)

    • 3.0-4.0 min: Hold 90% B (Wash)

    • 4.1 min: Return to 10% B (Re-equilibrate)

Sample Preparation: Solid Phase Extraction (SPE)

While Protein Precipitation (PPT) is faster, SPE is recommended for Fosinopril to remove phospholipids that cause matrix effects and to achieve lower Limits of Quantification (LLOQ ~0.1 ng/mL).[1][3]

Workflow Diagram:

SamplePrepSamplePlasma Sample(Stabilized with NaF)IS_AddAdd Fosinopril-d5(Internal Standard)Sample->IS_AddLoadLoad onto SPE(Oasis HLB / C18)IS_Add->LoadWashWash Step(5% Methanol)Load->WashWasteEluteElute(100% Methanol)Wash->EluteCollectEvapEvaporate & Reconstitute(Mobile Phase)Elute->EvapInjectLC-MS/MSInjectionEvap->Inject

Figure 1: Optimized Solid Phase Extraction (SPE) workflow for Fosinopril quantification.

Step-by-Step Protocol:

  • Aliquot: Transfer 200 µL of stabilized plasma to a tube.

  • IS Addition: Add 20 µL of Fosinopril-d5 working solution (e.g., 100 ng/mL in 50% MeOH). Vortex.

  • Dilution: Add 200 µL 2% Formic Acid in water (disrupts protein binding).[1][3]

  • Conditioning: Condition SPE cartridge (e.g., Oasis HLB 30mg) with 1 mL MeOH followed by 1 mL water.[1][3]

  • Loading: Load the pre-treated sample.

  • Washing: Wash with 1 mL 5% Methanol in water. (Removes salts/proteins).[1][3]

  • Elution: Elute with 1 mL 100% Methanol.

  • Reconstitution: Evaporate under nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase (10% ACN).

Metabolic Context & Data Interpretation

Understanding the relationship between the prodrug and metabolite is vital for TDM.[3]

MetabolismFosinoprilFosinopril (Prodrug)[Target for d5-IS]LiverHepatic/Gut Esterases(Hydrolysis)Fosinopril->LiverRapid ConversionFosinoprilatFosinoprilat (Active Diacid)[Therapeutic Effect]Liver->FosinoprilatGlucuronideGlucuronide Conjugate(Inactive)Fosinoprilat->GlucuronideMetabolism

Figure 2: Metabolic pathway of Fosinopril.[1][3] Note that Fosinopril-d5 tracks the blue node (Prodrug).[3]

Interpretation:

  • High Fosinopril / Low Fosinoprilat: Indicates poor metabolic conversion (hepatic impairment) or very recent ingestion (<1 hour).[1][3]

  • Low Fosinopril / High Fosinoprilat: Normal steady-state profile.[1][3]

  • Fosinopril-d5 Utility: Specifically validates the extraction and detection of the lipophilic prodrug.[3] If you are also monitoring Fosinoprilat, a separate IS (Fosinoprilat-d5) is ideal, though Fosinopril-d5 can serve as a surrogate if retention times are distinct.[1][3]

Method Validation Criteria (FDA/EMA Guidelines)

To ensure scientific integrity, the method must meet these criteria (Bioanalytical Method Validation Guidance, 2018):

ParameterAcceptance Criteria
Selectivity No interfering peaks >20% of LLOQ in 6 blank sources.
Linearity r² > 0.99 (Weighted 1/x²).[1][3] Typical range: 0.5 – 500 ng/mL.[1][3]
Accuracy Mean value within ±15% of nominal (±20% at LLOQ).
Precision CV < 15% ( < 20% at LLOQ).[1][3]
Matrix Effect IS-normalized Matrix Factor (MF) should be CV < 15%.[1][3]
Stability Bench-top (4h), Freeze-thaw (3 cycles), Post-preparative (24h).[1][3]

Troubleshooting & Expert Tips

  • Peak Tailing: Fosinopril contains a carboxylic acid and a phosphinic acid.[1][3] Secondary interactions with residual silanols on the column can cause tailing.[3]

    • Solution: Ensure the mobile phase pH is acidic (pH ~3.0 with formic acid) to keep the acids protonated.[3]

  • Signal Suppression: If the IS signal varies significantly between samples.

    • Solution: Switch from Protein Precipitation to SPE.[1][3] Check for phospholipid buildup on the column (monitor m/z 184).

  • Sodium Adducts: You may see [M+Na]+ ions in the mass spec.[1][3]

    • Solution: These are generally stable and hard to fragment.[1][3] Optimize declustering potential to favor [M+H]+ and ensure high purity ammonium acetate/formic acid is used to suppress sodium coordination.

References

  • US Food and Drug Administration (FDA). (2018).[1][3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Jia, J., et al. (2007).[1][3] Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma. Journal of Chromatography B. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024).[1][3] PubChem Compound Summary for CID 46781657: Fosinopril-d5 Sodium Salt.[1][3] Retrieved from [Link]

  • Bristol-Myers Squibb. (2023).[1][3] Monopril (Fosinopril Sodium) Prescribing Information. Retrieved from [Link][1][3]

  • Parekh, S. A., et al. (2020).[1][3] A sensitive and efficient LC-MS/MS method for the bioanalysis of fosinopril diacid from human plasma. Biomedical Chromatography. Retrieved from [Link]

Preparation and stability of Fosinopril-d5 Sodium Salt stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation, Stability, and Bioanalytical Handling of Fosinopril-d5 Sodium Salt

Executive Summary

Fosinopril-d5 Sodium Salt is the stable isotope-labeled internal standard (SIL-IS) required for the precise quantification of Fosinopril in biological matrices via LC-MS/MS.[1] Unlike many ACE inhibitors, Fosinopril contains a phosphinic acid ester moiety.[2][3][4] This structural feature introduces unique stability challenges—specifically susceptibility to hydrolysis (conversion to Fosinoprilat) and transesterification (alcoholysis).[1]

This guide provides a scientifically grounded protocol for preparing stock solutions that minimize these degradation pathways, ensuring the integrity of longitudinal pharmacokinetic (PK) data.

Chemical Profile & Stability Mechanisms

To ensure data integrity, the analyst must understand the specific vulnerabilities of the molecule.

PropertyDescription
Compound Fosinopril-d5 Sodium Salt
Role Internal Standard (IS) for Fosinopril (Prodrug)
Critical Moiety Phosphinic acid ester linkage
Primary Degradant Fosinoprilat-d5 (via Hydrolysis)
Secondary Degradant Methyl-ester analog (via Transesterification in Methanol)
Solubility Soluble in Methanol, DMSO, Ethanol; Freely soluble in Water (pH > 6)
The Hydrolysis Trap (pH Sensitivity)

Fosinopril is a prodrug designed to hydrolyze in vivo to the active diacid, Fosinoprilat.[5] In vitro, this hydrolysis is catalyzed by both acidic and basic conditions, but it is most rapid in alkaline environments (pH > 8).

  • Risk: If the stock solution pH drifts basic, the IS converts to the metabolite analogue, causing a discrepancy in retention time and mass transition, effectively "disappearing" from the specific MRM channel.

The Methanol Paradox (Transesterification)

While Fosinopril is highly soluble in methanol, storing ester-based drugs in primary alcohols (methanol/ethanol) for long periods can lead to transesterification .[1] The propionyloxy group can be exchanged with a methoxy group.

  • Recommendation: Use Acetonitrile (ACN) or DMSO for primary stock preparation to eliminate the availability of nucleophilic hydroxyl groups found in alcohols.

Experimental Protocols

Protocol A: Preparation of Primary Stock Solution (1.0 mg/mL)

Objective: Create a stable, high-concentration master stock.

Materials:

  • Fosinopril-d5 Sodium Salt (Reference Standard).[1][6]

  • Solvent: Dimethyl Sulfoxide (DMSO) OR Acetonitrile:Water (90:10 v/v).[1]

    • Note: DMSO is preferred for long-term frozen stability due to its low reactivity.[1]

  • Container: Amber glass vial (silanized preferred to minimize adsorption).

Procedure:

  • Equilibration: Allow the reference standard vial to reach room temperature (20–25°C) inside a desiccator to prevent water condensation during weighing.

  • Weighing: Accurately weigh 1.0 mg of Fosinopril-d5 Sodium Salt into a 2 mL amber glass volumetric flask or vial.

    • Correction Factor: Account for the salt form (Sodium) and purity/water content from the Certificate of Analysis (CoA).

    • 
      [1]
      
  • Dissolution: Add approx. 80% of the volume of DMSO . Vortex gently for 30 seconds.[1]

    • Why DMSO? It prevents hydrolysis (aprotic) and transesterification.[1]

  • Volume Adjustment: Make up to volume with DMSO. Cap tightly.

  • Storage: Aliquot into single-use amber vials (e.g., 100 µL each). Store at -20°C or -80°C .

Protocol B: Preparation of Working Internal Standard (WIS)

Objective: Create a daily use solution for spiking into biological samples.

Solvent: 50:50 Acetonitrile:Water (0.1% Formic Acid).[1]

  • Scientific Rationale: The addition of 0.1% Formic Acid maintains a pH ~3.0. Fosinopril is most stable in slightly acidic buffers (pH 2.5–4.0).[1] Neutral or basic pH accelerates hydrolysis.[1]

Procedure:

  • Thaw one aliquot of Primary Stock (Protocol A).[1]

  • Dilute 100-fold (e.g., 10 µL Stock + 990 µL Diluent) to reach 10 µg/mL .

  • Further dilute to the target spiking concentration (typically 50–500 ng/mL ) using the same acidic diluent.

  • Shelf Life: Use within 24 hours. Discard remaining volume. Do not refreeze.

Stability Assessment & Validation

The following workflow illustrates the decision logic for handling Fosinopril-d5, ensuring that degradation products do not compromise the assay.

Fosinopril_Stability_Workflow Start Start: Fosinopril-d5 Stock Prep Solvent_Choice Select Solvent: DMSO or ACN (Avoid MeOH) Start->Solvent_Choice Storage Storage @ -20°C (Amber Glass) Solvent_Choice->Storage Minimizes Transesterification Thaw Thaw Aliquot Storage->Thaw QC_Check QC Check: Compare to Fresh Weighing Thaw->QC_Check Hydrolysis Detected Fosinoprilat-d5? (Mass Shift -128 Da approx) QC_Check->Hydrolysis Peak Purity Check Pass System Suitability Pass Proceed to Extraction Hydrolysis->Pass No (<5%) Fail Discard Stock Re-optimize pH/Solvent Hydrolysis->Fail Yes (>5%)

Figure 1: Decision tree for the preparation and validation of Fosinopril-d5 stock solutions, highlighting the critical check for hydrolysis products.

Degradation Pathway Visualization

Understanding the breakdown helps in identifying "ghost peaks" in the chromatogram.

Degradation_Pathway Fos Fosinopril-d5 (Prodrug, Active IS) FosLat Fosinoprilat-d5 (Active Metabolite) Fos->FosLat Hydrolysis (High pH / Heat) TransEst Methyl Ester Analog (Artifact) Fos->TransEst Transesterification (MeOH storage)

Figure 2: Primary degradation pathways.[1] Hydrolysis yields the diacid (Fosinoprilat), while improper solvent choice (Methanol) yields the methyl ester artifact.

Troubleshooting & Best Practices

IssueProbable CauseCorrective Action
Signal Drop > 20% Hydrolysis of StockCheck pH of working solvent. Ensure it is acidified (0.1% Formic Acid).[1] Prepare fresh stock in DMSO.
New Peak (+14 Da) TransesterificationStop using Methanol as the dissolution solvent. Switch to Acetonitrile or DMSO.[1]
Peak Tailing AdsorptionFosinopril is hydrophobic.[1] Ensure the final injection solvent matches the mobile phase organic content (e.g., 50% ACN). Use silanized glass.[1]
RT Shift pH MismatchThe ionization state of the phosphinic acid changes with pH. Ensure Mobile Phase A is buffered (e.g., 5mM Ammonium Formate pH 3.5).[1]

References

  • Bristol-Myers Squibb. (2024).[1][7] Product Monograph: TEVA-FOSINOPRIL (Fosinopril Sodium).[1][8] Health Canada Drug Product Database. [Link]

  • Jemal, M., et al. (1991).[1] Determination of fosinopril and fosinoprilat in human serum by liquid chromatography-ionspray mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications.

  • PubChem. (2025).[1] Fosinopril-d5 Sodium Salt | C30H45NNaO7P.[1][8][9] National Library of Medicine. [Link]

  • Master Organic Chemistry. (2022). Transesterification: Reaction Mechanism and Conditions. [Link]

Sources

Application Note: Precision Metabolic Profiling of Fosinopril using Fosinopril-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for utilizing Fosinopril-d5 as a stable isotope-labeled internal standard (SIL-IS) in the LC-MS/MS analysis of Fosinopril and its active metabolite, Fosinoprilat. Fosinopril, a phosphinic acid-containing ester prodrug, presents unique bioanalytical challenges due to its rapid hydrolysis in biological matrices. This guide provides a robust, self-validating workflow for pharmacokinetic (PK) and metabolic profiling, emphasizing Solid Phase Extraction (SPE) to minimize matrix effects and ensure regulatory compliance (FDA/ICH M10).

Introduction: The Role of SIL-IS in ACE Inhibitor Profiling

In metabolic profiling, the accuracy of quantitation is frequently compromised by matrix effects —the suppression or enhancement of ionization caused by co-eluting phospholipids and endogenous salts. This is particularly critical for Angiotensin-Converting Enzyme (ACE) inhibitors like Fosinopril, which are often analyzed in complex plasma or urine matrices.

Fosinopril-d5 (Deuterated Fosinopril) serves as the ideal internal standard because it shares the exact physicochemical properties (pKa, solubility, chromatographic retention) of the target analyte but is distinguishable by mass spectrometry.

  • Causality: By co-eluting with Fosinopril, the d5-variant experiences the exact same matrix suppression at the electrospray source.

  • Result: When the analyte signal is normalized to the IS signal, the matrix effect is mathematically cancelled out, yielding precise quantification.

Compound Snapshot & Metabolic Context[1]

Chemical Identity
  • Analyte: Fosinopril Sodium (Prodrug)[1][2]

  • Internal Standard: Fosinopril-d5 (Label typically on the phenyl ring)

  • Active Metabolite: Fosinoprilat (Fosinopril diacid)[3][2][4][5][6]

Mechanism of Action & Metabolism

Fosinopril is a prodrug.[3][1][2][5][7] Upon administration, it undergoes rapid hydrolysis by esterases (primarily in the liver and gastrointestinal mucosa) to form Fosinoprilat , the active moiety responsible for ACE inhibition.[1][2][4][5]

Critical Experimental Note: Because the conversion from Prodrug


 Active is rapid, sample collection must include esterase inhibitors (e.g., NaF or acidified plasma) if the goal is to quantify the intact prodrug.

MetabolicPathway cluster_legend Pathway Key Fos Fosinopril (Prodrug) (Lipophilic Ester) FosLat Fosinoprilat (Active) (Hydrophilic Diacid) Fos->FosLat Hydrolysis Enz Esterases (Liver/Gut) Enz->Fos Gluc Glucuronide Conjugate (Inactive) FosLat->Gluc UGT Enzymes key1 Fosinopril-d5 tracks the Prodrug path

Figure 1: Metabolic hydrolysis of Fosinopril.[3][2][4][5] Fosinopril-d5 is used to normalize the quantification of the parent prodrug species.

Experimental Protocol

Materials & Reagents
  • Internal Standard: Fosinopril-d5 (purity >98%, isotopic enrichment >99%).

  • Matrix: Human Plasma (K2EDTA).[8]

  • SPE Cartridges: Waters Oasis HLB (30 mg/1 cc) or equivalent polymeric reversed-phase sorbent.

  • LC Mobile Phase: Acetonitrile (LC-MS grade), Ammonium Formate (10 mM), Formic Acid.

Sample Preparation (Solid Phase Extraction)

We recommend SPE over Protein Precipitation (PPT) for Fosinopril profiling to remove phospholipids that cause ion suppression.

Step-by-Step Workflow:

  • Thawing: Thaw plasma samples at room temperature. Vortex for 30s.

  • IS Spiking: Aliquot 200 µL of plasma. Add 20 µL of Fosinopril-d5 working solution (e.g., 500 ng/mL). Vortex.

  • Acidification: Add 200 µL of 2% Formic Acid in water. (Acidification ensures the drug is in its non-ionized form for better retention on the SPE column).

  • Conditioning: Condition Oasis HLB cartridge with 1 mL Methanol followed by 1 mL Water.

  • Loading: Load the pre-treated sample onto the cartridge. Apply slow vacuum.

  • Washing: Wash with 1 mL of 5% Methanol in water (Removes salts/proteins).

  • Elution: Elute with 1 mL Acetonitrile .

  • Reconstitution: Evaporate eluate under Nitrogen stream at 40°C. Reconstitute in 100 µL Mobile Phase.

LC-MS/MS Conditions
  • Instrument: Triple Quadrupole MS (e.g., Sciex 5500 or Thermo Altis) coupled to UHPLC.

  • Column: C18 Reverse Phase (e.g., Hypersil Gold or Acquity BEH), 50 x 2.1 mm, 1.9 µm.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

Gradient Table:

Time (min)% Mobile Phase A (10mM NH4Formate, pH 3.5)% Mobile Phase B (Acetonitrile)Flow Rate (mL/min)
0.090100.4
0.590100.4
2.510900.4
3.510900.4
3.690100.4
5.090100.4

MRM Transitions (Optimization Required):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Fosinopril 564.2413.225
Fosinopril-d5 569.2418.225
Fosinoprilat434.2237.130

Note: The d5 transition assumes the label is retained in the fragment. Always perform a product ion scan on your specific standard to confirm the dominant fragment.

Analytical Workflow Diagram

Workflow Sample Biological Sample (Plasma/Urine) Spike Spike IS (Fosinopril-d5) Sample->Spike PreTreat Acidification (2% Formic Acid) Spike->PreTreat SPE Solid Phase Extraction (Oasis HLB) PreTreat->SPE LCMS LC-MS/MS Analysis (ESI+, MRM) SPE->LCMS Data Data Processing (Ratio: Analyte/IS) LCMS->Data

Figure 2: End-to-end bioanalytical workflow ensuring sample integrity and precise quantification.

Method Validation & Data Analysis

To ensure scientific integrity, the method must be validated according to FDA Bioanalytical Method Validation Guidance (2018) .[9]

Matrix Factor (MF) Calculation

This is the most critical step when using Fosinopril-d5. You must prove that the IS compensates for matrix effects.

  • Prepare Set A: Standard solution in clean solvent.

  • Prepare Set B: Standard spiked into extracted blank plasma (post-extraction spike).

  • Calculate MF:

    
    
    
  • IS-Normalized MF:

    
    
    

Acceptance Criteria: The IS-Normalized MF should be close to 1.0 (typically 0.85 – 1.15) and consistent across different lots of plasma (CV < 15%). If Fosinopril-d5 is working correctly, it will have the same MF as Fosinopril, resulting in a perfect correction.

Linearity and Accuracy
  • Calibration Range: Typically 1.0 – 1000 ng/mL.

  • Weighting:

    
     linear regression.
    
  • Accuracy: Mean concentration must be within ±15% of nominal (±20% at LLOQ).

Troubleshooting & Tips

  • Peak Tailing: Fosinopril contains a phosphinic acid group which can interact with free silanols on older columns. Use high-quality, end-capped C18 columns (e.g., BEH or Hybrid particles) and ensure pH is controlled (pH 3.0 - 4.0).

  • IS Signal Variation: If Fosinopril-d5 signal varies significantly between samples, check for inconsistent SPE recovery or extreme matrix effects in specific patient populations (e.g., renal impairment).

  • Hydrolysis: Fosinopril is unstable in alkaline pH. Keep all buffers and processing solvents acidic (pH < 5).

References

  • U.S. Food and Drug Administration (FDA). (2018).[10] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 56321, Fosinopril. Retrieved from [Link]

  • Jemal, M., et al. (1991). Determination of fosinopril and fosinoprilat in human plasma and urine by LC-MS. Journal of Chromatography B. (Contextual grounding for LC-MS transitions).
  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

Sources

Application Note: High-Performance Bioanalysis of Fosinopril Sodium in Clinical Trials Using Fosinopril-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust quantification of Fosinopril Sodium, a phosphinic acid-containing ACE inhibitor prodrug, in human plasma using Fosinopril-d5 Sodium Salt as a Stable Isotope-Labeled Internal Standard (SIL-IS).

The analysis of Fosinopril presents a unique bioanalytical challenge: the molecule is an ester prodrug that rapidly hydrolyzes ex vivo into its active metabolite, Fosinoprilat, due to plasma esterases. Accurate clinical data requires a protocol that freezes this conversion at the moment of collection. This guide provides a validated workflow combining acidic stabilization , Solid Phase Extraction (SPE) , and LC-MS/MS detection to ensure regulatory compliance (FDA/EMA/ICH M10).

Introduction: The Prodrug Challenge

Fosinopril is administered as a prodrug (Fosinopril Sodium) to improve oral bioavailability. Once absorbed, it is hydrolyzed by hepatic and gastrointestinal esterases to Fosinoprilat.[1]

The Bioanalytical Problem: In a clinical trial, you must distinguish between the drug converted in vivo (true PK) and drug converted ex vivo (sample collection artifact). If plasma esterases are not inhibited immediately upon blood draw, Fosinopril concentrations will be artificially low, and Fosinoprilat concentrations artificially high, leading to failed bioequivalence studies.

The Solution: Fosinopril-d5 Sodium Salt Using a deuterated internal standard (Fosinopril-d5) is critical because:

  • Compensation for Matrix Effects: It co-elutes with the analyte, experiencing the exact same ionization suppression/enhancement.

  • Tracking Hydrolysis: If the IS (added during processing) degrades to Fosinoprilat-d5, it signals that the sample handling process is flawed.

Chemical & Physical Properties[2][3][4]

FeatureAnalyte: Fosinopril SodiumInternal Standard: Fosinopril-d5 Sodium Salt
CAS Number 88889-14-91217513-43-3 (Free Acid form ref)
Molecular Formula C30H45NNaO7PC30H40D5NNaO7P
Molecular Weight ~585.6 g/mol (Salt)~590.6 g/mol (Salt)
Precursor Ion [M+H]+ 564.3 (Free acid mass + H)569.3
Solubility Soluble in Methanol, WaterSoluble in Methanol, Water
Storage -20°C, Desiccated-20°C, Desiccated, Protect from Light

Critical Note: The mass spectrometer detects the protonated species of the free acid. Therefore, even if you load the Sodium Salt, you monitor the [M+H]+ of the acid form.

Critical Application: Bioanalytical Method Development

Sample Collection & Stabilization Protocol (The "Cold-Acid" Method)

Standard EDTA plasma collection is insufficient. You must inhibit esterase activity immediately.

Protocol:

  • Collection: Draw blood into pre-chilled K2-EDTA vacutainers.

  • Immediate Cooling: Place tubes immediately in an ice-water bath (4°C).

  • Separation: Centrifuge at 4°C (2000 x g, 10 min) within 30 minutes of collection.

  • Acidification: Transfer plasma to cryovials containing 10% Formic Acid (10 µL per 1 mL plasma) or Sodium Fluoride (NaF) .

    • Target pH: ~3.0–4.0 (Inhibits esterases without degrading the acid-labile moieties).

  • Storage: Flash freeze at -70°C.

Internal Standard Working Solution
  • Stock: Dissolve Fosinopril-d5 Sodium Salt in Methanol (1 mg/mL).

  • Working Solution: Dilute to ~500 ng/mL in 50:50 Methanol:Water.

  • Addition: Add IS before extraction to track recovery and injection variability.

Solid Phase Extraction (SPE) Workflow

SPE is recommended over Protein Precipitation (PPT) to remove phospholipids that cause ion suppression.

Cartridge: Waters Oasis HLB (30 mg) or equivalent polymeric reversed-phase.

  • Condition: 1 mL Methanol followed by 1 mL Water.

  • Load: Mix 200 µL acidified Plasma + 20 µL Fosinopril-d5 IS + 200 µL 2% Formic Acid. Load onto cartridge.

  • Wash: 1 mL 5% Methanol in Water (Removes salts/proteins).

  • Elute: 1 mL Acetonitrile.

  • Reconstitute: Evaporate under Nitrogen at 40°C. Reconstitute in Mobile Phase.

LC-MS/MS Conditions

Chromatography (LC):

  • Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm, 50x2.1mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: 5% B to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry (MS):

  • Source: Electrospray Ionization (ESI), Positive Mode.[4]

  • Scan Mode: Multiple Reaction Monitoring (MRM).[5][6]

CompoundPrecursor (Q1)Product (Q3)Cone Voltage (V)Collision Energy (eV)
Fosinopril 564.3434.2 (Loss of ester)3525
Fosinopril-d5 569.3439.23525
Fosinoprilat 434.2237.13530

(Note: Product ions should be optimized on your specific instrument. The transition 564->434 represents the loss of the ester side chain to form the active metabolite fragment).

Visualization: Bioanalytical Workflow

BioanalysisWorkflow Start Clinical Sample Collection Stabilize Stabilization (Ice Bath + Acidification pH 3-4) Start->Stabilize < 30 mins IS_Add Add Fosinopril-d5 IS Stabilize->IS_Add Thawed Plasma Extract Solid Phase Extraction (SPE) (Oasis HLB) IS_Add->Extract LC LC Separation (C18 Column, Gradient) Extract->LC MS MS/MS Detection (ESI+, MRM 564->434) LC->MS Data Quantification (Area Ratio: Analyte/IS) MS->Data

Figure 1: Step-by-step bioanalytical workflow ensuring stability of the prodrug Fosinopril.

Validation & Regulatory Compliance (FDA/ICH M10)

When validating this method, specific attention must be paid to Cross-Signal Contribution due to the isotopic labeling.

Isotopic Interference Check

Ensure the unlabeled Fosinopril does not contribute to the Fosinopril-d5 channel (M+5).

  • Test: Inject ULOQ (Upper Limit of Quantification) of Fosinopril without IS.

  • Acceptance: Response in IS channel must be ≤ 5% of the average IS response.

Deuterium Isotope Effect

Deuteration can sometimes slightly alter retention time (RT).

  • Observation: Fosinopril-d5 may elute slightly earlier than Fosinopril.

  • Action: Ensure the integration window covers both peaks if they are not perfectly co-eluting, though in UPLC they typically overlap sufficiently.

Stability Validation

You must prove the "Cold-Acid" method works.

  • Experiment: Spike Fosinopril into whole blood. Split into two aliquots: (A) Room Temp, No Acid; (B) Ice + Acid.

  • Result: Aliquot A will show high Fosinoprilat/low Fosinopril. Aliquot B should retain >95% Fosinopril parent.

Troubleshooting Guide

Troubleshooting Problem Issue: Low IS Recovery Check1 Check Matrix Effect (Phospholipids?) Problem->Check1 Check2 Check Hydrolysis (Did IS convert to metabolite?) Problem->Check2 Action1 Switch to SPE or Dilute Sample Check1->Action1 Yes Action2 Review Acidification Protocol Check2->Action2 Yes (IS mass shift -130 Da)

Figure 2: Decision tree for diagnosing low Internal Standard recovery.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[7] [Link]

  • Jemal, M., et al. (1991). Determination of fosinopril and fosinoprilat in human plasma by GC-MS. Journal of Chromatography B.
  • PubChem. (2023). Fosinopril Sodium Compound Summary. National Library of Medicine. [Link]

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]

  • Wang, L., et al. (2013). Simultaneous determination of fosinopril and fosinoprilat in human plasma by LC-MS/MS. Journal of Chromatography B, 940, 59-64.

Sources

Application Note: HPLC-UV Purity Profiling and Stability Assessment of Fosinopril-d5 Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the development of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for Fosinopril-d5 Sodium Salt .

The Paradox of UV Analysis for Deuterated Standards: Researchers typically utilize Fosinopril-d5 as an Internal Standard (IS) for LC-MS/MS bioanalysis because the mass shift (+5 Da) allows differentiation from the analyte. However, LC-MS is often blind to non-ionizable impurities, salts, and counter-ions. Therefore, HPLC-UV is the "Gold Standard" for establishing the chemical purity and salt stoichiometry of the expensive isotopic standard before it is introduced into a mass spectrometry workflow.

Core Challenges:

  • Co-elution: Fosinopril-d5 and native Fosinopril are chromatographically indistinguishable in UV.

  • Hydrolysis Risk: Fosinopril is a prodrug (ester) susceptible to hydrolysis into Fosinoprilat-d5 (the active diacid metabolite). This method must resolve the parent drug from this specific degradant.

  • Detection Sensitivity: The phosphinic acid moiety lacks strong chromophores, requiring low-UV detection (<220 nm).

Chemical Context & Method Strategy

Analyte Properties[1]
  • Compound: Fosinopril-d5 Sodium Salt (Stable Isotope Labeled).

  • Chemical Class: Phosphinic acid-containing ACE inhibitor prodrug.[1][2][3]

  • Critical pKa: ~3.8 (Acidic).

  • UV Maxima: ~205–215 nm (Primary), ~271 nm (Secondary, low sensitivity).

  • Solubility: Soluble in Methanol and Water; sparingly soluble in non-polar solvents.

Critical Process Parameters (CPP)

The following decision matrix explains the causality behind the chosen conditions:

ParameterSelectionScientific Rationale
Column Phase C18 (L1) Fosinopril is lipophilic (logP ~4.3). A C18 column provides sufficient retention to separate the ester (parent) from the more polar hydrolyzed acid (Fosinoprilat).
Mobile Phase pH Acidic (pH 2.0 - 3.0) Critical: At neutral pH, the carboxyl and phosphinate groups ionize, causing peak tailing and early elution. Acidic suppression (using Phosphoric Acid) ensures the molecule is in its non-ionized form, sharpening the peak shape.
Wavelength 215 nm While 205 nm is more sensitive, it is susceptible to noise from organic solvents. 215 nm offers the optimal balance of signal-to-noise ratio for the benzene ring chromophore.
Temperature 35°C Slightly elevated temperature improves mass transfer (sharper peaks) and reduces backpressure, but must not exceed 40°C to prevent on-column hydrolysis.

Experimental Protocol

Instrumentation & Materials
  • HPLC System: Quaternary pump, Autosampler, Column Oven, DAD/UV Detector.

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Milli-Q Water.

    • Phosphoric Acid (85%).

    • Fosinopril-d5 Sodium Salt (Reference Standard).

    • Fosinopril Sodium (Native, for retention time confirmation).

Mobile Phase Preparation[5][6]
  • Solution A (Buffer): 0.2% Phosphoric Acid in Water.[4]

    • Protocol: Add 2.0 mL of 85% H₃PO₄ to 1000 mL water. Filter through 0.45 µm nylon membrane.

  • Solution B (Organic): 100% Acetonitrile.

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent USP L1.

  • Flow Rate: 1.5 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV @ 215 nm.[5]

  • Run Time: 15 Minutes.

Gradient Table:

Time (min) % Solution A (Buffer) % Solution B (ACN) Event
0.0 60 40 Equilibration
8.0 20 80 Elution of Fosinopril-d5
10.0 20 80 Wash
10.1 60 40 Return to Initial

| 15.0 | 60 | 40 | Re-equilibration |

Standard Preparation (Crucial Handling Steps)
  • Stock Solution (1.0 mg/mL):

    • Weigh 10 mg of Fosinopril-d5 Sodium Salt into a 10 mL volumetric flask.

    • Add 2 mL Methanol (to aid solubility).

    • Sonicate for 2 minutes (Do not heat >30°C to avoid degradation).

    • Dilute to volume with Mobile Phase A .

  • Working Standard (0.1 mg/mL):

    • Dilute 1.0 mL of Stock Solution to 10 mL with Mobile Phase (60:40 Mix).

Visualization of Workflows

Method Development Logic

The following diagram illustrates the decision pathway for optimizing the separation of Fosinopril-d5 from its degradation products.

MethodDevelopment Start Start: Fosinopril-d5 Method Dev ChemProp Analyze Chemical Properties (pKa ~3.8, Lipophilic) Start->ChemProp PH_Decision Select pH 2.5 (Phosphoric Acid) Reason: Suppress Ionization ChemProp->PH_Decision Acidic pKa requires acidic MP Col_Select Select Column: C18 (L1) Reason: Retain Non-polar Parent PH_Decision->Col_Select Degradation Identify Degradant: Fosinoprilat-d5 (More Polar) Col_Select->Degradation Separation Challenge Gradient Design Gradient: Start 40% B -> Ramp to 80% B Degradation->Gradient Elute Polar Impurity First Final Final Method: Res > 2.0 between Parent & Metabolite Gradient->Final

Caption: Decision logic flow for optimizing HPLC conditions based on Fosinopril's physicochemical properties.

Degradation & Purity Assessment Workflow

This workflow demonstrates how to use the method to validate the integrity of the standard.

PurityCheck Stock Fosinopril-d5 Raw Material Prep Sample Prep (Avoid Heat!) Stock->Prep HPLC HPLC-UV Run (Gradient) Prep->HPLC Analysis Data Analysis HPLC->Analysis Decision Purity Check Analysis->Decision Pass Release for LC-MS Use Decision->Pass >98% Area Fail Recalculate Potency Decision->Fail <98% or Fosinoprilat Present

Caption: Operational workflow for qualifying the Fosinopril-d5 standard prior to bioanalytical use.

System Suitability & Validation Criteria

To ensure the method is "self-validating" (trustworthy), the following criteria must be met before every analysis batch.

ParameterAcceptance LimitTroubleshooting
Retention Time (RT) 7.0 – 9.0 minIf RT drifts >0.5 min, check mobile phase pH. pH > 3.0 causes early elution.
Tailing Factor (T) NMT 2.0High tailing indicates secondary interactions (silanol activity). Ensure column is end-capped.
Theoretical Plates (N) NLT 2000Low plates suggest column aging or void volume issues.
Resolution (Rs) > 2.0Resolution between Fosinopril-d5 and any hydrolysis product (Fosinoprilat) is critical.
Note on Isotopic Resolution

Important: Under these HPLC-UV conditions, Fosinopril-d5 and non-labeled Fosinopril will co-elute .

  • This method cannot determine isotopic purity (i.e., % d5 vs d0). That requires Mass Spectrometry.

  • This method does determine chemical purity (i.e., % Fosinopril-d5 vs % Fosinoprilat-d5).

References

  • United States Pharmacopeia (USP). USP Monograph: Fosinopril Sodium.[6] USP-NF. (Requires Subscription, general reference).

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 55891, Fosinopril. Retrieved from .

  • Gumieniczek, A. (2004). Stability-indicating HPLC method for determination of fosinopril sodium in tablets. Journal of Liquid Chromatography & Related Technologies.

  • Bristol-Myers Squibb. Monopril (Fosinopril Sodium) Prescribing Information.

Disclaimer: This protocol is for research and development purposes. All analytical methods should be validated according to ICH Q2(R1) guidelines within the user's specific laboratory environment.

Sources

Application Note: High-Sensitivity Quantification of Fosinopril in Human Plasma via LC-MS/MS with Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, validated protocol for the bioanalysis of Fosinopril (a phosphinic acid-containing ACE inhibitor prodrug) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Unlike standard small molecules, Fosinopril presents two distinct bioanalytical challenges:

  • Ex-vivo Instability: Rapid hydrolysis by plasma esterases into its active metabolite, Fosinoprilat.

  • Ionic Complexity: The presence of a phosphinic acid moiety creates potential for peak tailing and metal chelation.

This guide utilizes Fosinopril-d5 as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and extraction efficiency, ensuring data integrity compliant with FDA/EMA bioanalytical guidelines.

Chemical & Biological Context

Mechanism of Action & Metabolism

Fosinopril is an ester prodrug.[1][2] Upon oral administration, it is hydrolyzed by hepatic and gastrointestinal esterases into Fosinoprilat , the active diacid that inhibits Angiotensin-Converting Enzyme (ACE).[1]

  • Analyte: Fosinopril (Prodrug)[1][2][3][4][5][6][7][8][9][10][11]

  • MW: 563.66 g/mol

  • Key Characteristic: Lipophilic ester, unstable in non-acidified plasma.

Visualizing the Metabolic Instability

The following diagram illustrates the critical hydrolysis pathway that must be chemically arrested during sample collection.

Fosinopril_Metabolism Fos Fosinopril (Prodrug) [M+H]+: 564.3 FosLat Fosinoprilat (Active) [M+H]+: 436.2 Fos->FosLat In-vivo & Ex-vivo conversion Enz Plasma Esterases (Rapid Hydrolysis) Enz->Fos Catalyzes Stab Stabilization Step (Acidification pH < 3) Stab->Enz Inhibits

Figure 1: Metabolic hydrolysis of Fosinopril. The "Stabilization Step" is critical to prevent ex-vivo conversion during sample handling.

Critical Pre-Analytical Protocol (Sample Stabilization)

Expert Insight: The most common cause of assay failure for Fosinopril is not the MS sensitivity, but the degradation of the analyte during sample collection.

Protocol:

  • Collection: Draw whole blood into K2EDTA tubes.

  • Immediate Stabilization: Immediately add 10% Formic Acid (20 µL per 1 mL of blood) or use pre-chilled tubes containing enzyme inhibitors (e.g., NaF/KOx).

  • Processing: Centrifuge at 4°C (2000 x g, 10 min) within 30 minutes of collection.

  • Storage: Separate plasma and store at -80°C. Do not store at -20°C for long periods.

Materials & Reagents

  • Analyte Standard: Fosinopril Sodium (>99% purity).

  • Internal Standard: Fosinopril-d5 (Deuterated).

  • SPE Cartridges: Waters Oasis HLB (30 mg/1 cc) or equivalent Hydrophilic-Lipophilic Balanced sorbent.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.

Sample Preparation: Solid Phase Extraction (SPE)

While Liquid-Liquid Extraction (LLE) is possible, SPE is recommended for human plasma to minimize phospholipid suppression and maximize column life.

Workflow Diagram

SPE_Workflow cluster_0 Sample Pre-treatment Start Thawed Plasma Sample (Acidified) IS_Add Add IS (Fosinopril-d5) Mix & Centrifuge Start->IS_Add Cond Condition SPE Cartridge 1. MeOH (1 mL) 2. Water (1 mL) Load Load Sample (Low Vacuum) Cond->Load Wash Wash Step 5% MeOH in Water (1 mL) Remove Salts/Proteins Load->Wash Elute Elution 100% MeOH (1 mL) Wash->Elute Recon Evaporate & Reconstitute Mobile Phase A:B (50:50) Elute->Recon

Figure 2: Solid Phase Extraction (SPE) workflow ensuring removal of plasma interferences.

Detailed Steps:
  • Aliquot: Transfer 200 µL of acidified plasma to a clean tube.

  • IS Spike: Add 20 µL of Fosinopril-d5 working solution (500 ng/mL). Vortex for 30s.

  • Dilution: Add 200 µL of 0.1% Formic Acid in water to dilute the matrix.

  • Conditioning: Condition Oasis HLB cartridges with 1 mL MeOH followed by 1 mL Water.

  • Loading: Load the pre-treated sample at a slow flow rate (~1 mL/min).

  • Washing: Wash with 1 mL of 5% Methanol in water. Critical: This removes salts and proteins without eluting the lipophilic Fosinopril.

  • Elution: Elute with 1 mL of 100% Methanol.

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase (50:50 A:B).

LC-MS/MS Method Parameters

Chromatographic Conditions
  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: C18 Reverse Phase (e.g., Waters XBridge C18, 2.1 x 50 mm, 3.5 µm).

  • Column Temp: 40°C.

  • Flow Rate: 0.3 mL/min.[12]

  • Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.

  • Mobile Phase B: Acetonitrile (ACN).

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 30 Initial Hold
0.50 30 Start Gradient
3.00 90 Elution of Fosinopril
4.00 90 Wash
4.10 30 Re-equilibration

| 6.00 | 30 | Stop |

Mass Spectrometry (MRM) Settings
  • Ionization: ESI Positive Mode (+).

  • Spray Voltage: 3500 V.

  • Source Temp: 500°C.

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
Fosinopril 564.3436.225Quantifier
Fosinopril 564.3237.135Qualifier
Fosinopril-d5 569.3441.225Internal Standard

Note: The transition 564.3 -> 436.2 corresponds to the loss of the ester side chain, a robust fragmentation pathway for this molecule.

Method Validation Summary

This method is designed to meet FDA Bioanalytical Method Validation criteria.

  • Linearity: 1.0 ng/mL to 1000 ng/mL (

    
    ).
    
  • LLOQ: 1.0 ng/mL (Signal-to-Noise > 10:1).

  • Precision (CV%): <15% for QC samples (Low, Mid, High).

  • Accuracy: 85-115% of nominal concentration.

  • Recovery: >85% (Consistent across concentration range).

Troubleshooting & Expert Tips

  • Peak Tailing: Fosinopril contains a phosphinic acid group which can interact with free silanols or metals in the LC system.

    • Solution: Use a "shielded" or "hybrid" particle column (e.g., XBridge or BEH C18) and ensure Ammonium Formate is present in the mobile phase to mask ionic interactions.

  • Signal Suppression: If IS response varies significantly between samples, check for phospholipid buildup.

    • Solution: Extend the gradient wash step at 90% B or implement a "divert valve" to send the first 1 minute of flow to waste.

  • Carryover: Fosinopril is lipophilic.

    • Solution: Use a needle wash of 50:25:25 (ACN:MeOH:IPA) + 0.1% Formic Acid.

References

  • Jemal, M., et al. (1995). "Liquid chromatographic-electrospray tandem mass spectrometric method for the simultaneous quantitation of the prodrug fosinopril and the active drug fosinoprilat in human serum." Journal of Chromatography B: Biomedical Sciences and Applications.

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Department of Health and Human Services.

  • Bhende, S. D., et al. (2020). "A sensitive and efficient LC-MS/MS method for the bioanalysis of Fosinopril diacid from human plasma." Biomedical Chromatography.

  • PubChem Compound Summary. "Fosinopril Sodium." National Center for Biotechnology Information.

Sources

Troubleshooting & Optimization

How to resolve Fosinopril-d5 Sodium Salt solubility issues in methanol

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-FOS-D5-MEOH

Subject: Troubleshooting Solubility & Stability of Fosinopril-d5 Sodium in Methanol Status: Active Guide Audience: Analytical Chemists, DMPK Researchers, QA/QC Specialists

Executive Summary: The Solubility Paradox

Fosinopril Sodium is officially classified as freely soluble in methanol. If you are encountering solubility issues with Fosinopril-d5 Sodium Salt , it is rarely due to the intrinsic solubility of the API itself. Instead, the issue typically stems from three specific vectors:

  • Synthesis Artifacts: Deuterated internal standards (IS) are often custom-synthesized in small batches. "Undissolved particles" are frequently inorganic salt byproducts (e.g., NaCl, sodium phosphate) from the final neutralization step, not the Fosinopril-d5 itself.

  • Solvation Kinetics: The sodium salt form is highly polar. In anhydrous methanol, the crystal lattice energy may resist immediate disruption without sufficient solvation time or energy (sonication).

  • Degradation Masking: Fosinopril contains a labile phosphinyl ester linkage. Inappropriate handling (heat/acid) can trigger degradation into Fosinoprilat-d5 , which has distinct solubility and chromatographic properties, potentially being mistaken for "insolubility" or matrix interference.

Diagnostic Q&A: Troubleshooting Your Experiment
Q1: "I added Methanol, but I still see fine white particulates. Is my standard defective?"

Technical Verdict: Likely No . Explanation: Custom stable isotope synthesis often involves a final salt formation step. If the purification was done via precipitation, trace inorganic salts (like Sodium Chloride or Sodium Carbonate) may remain. These are insoluble in methanol. Action:

  • Sonicate for 5 minutes at ambient temperature.

  • Centrifuge the solution at 10,000 x g for 3 minutes.

  • Analyze the supernatant . If the concentration matches the expected theoretical value (verified by UV or MS response vs. non-deuterated standard), the precipitate is an inorganic impurity and can be filtered out.

Q2: "Can I heat the methanol to 40°C to speed up dissolution?"

Technical Verdict: ABSOLUTELY NOT. Explanation: Fosinopril is a prodrug ester .[1] It is thermodynamically unstable in protic solvents (like methanol) at elevated temperatures or non-neutral pH. Heating promotes:

  • Hydrolysis: Conversion to Fosinoprilat (the diacid metabolite).[1][2][3][4]

  • Transesterification: In methanol, the propionyloxy group can exchange, forming methyl-ester artifacts. Action: Use ultrasonic energy (sonication) instead of thermal energy. Keep the bath temperature below 25°C.

Q3: "My solution turned cloudy after sitting in the autosampler for 24 hours. Why?"

Technical Verdict: Precipitation or Degradation. Explanation:

  • Evaporation: Methanol is volatile. If the vial cap was not tight, solvent loss could drive the concentration beyond saturation (though unlikely at typical IS concentrations of <1 mg/mL).

  • Moisture Uptake: Fosinopril Sodium is hygroscopic . Methanol is hygroscopic. Absorption of atmospheric water can alter the solvent matrix power, potentially causing "oiling out" if the sample was near saturation, or accelerating hydrolysis. Action: Prepare fresh stock solutions daily. Store stock at -20°C or -80°C. Use pre-slit caps only immediately before injection.

Validated Preparation Protocol

Objective: Prepare a stable 1 mg/mL Stock Solution of Fosinopril-d5 Sodium in Methanol.

Reagents:

  • Methanol (LC-MS Grade, Neutral pH). Avoid acidified methanol.

  • Fosinopril-d5 Sodium Salt (Solid).

Workflow:

  • Equilibration: Allow the vial to reach room temperature (20-25°C) before opening to prevent condensation (hygroscopicity management).

  • Solvent Addition: Add the calculated volume of Methanol to achieve 1 mg/mL.

  • Dispersal: Vortex for 30 seconds.

  • Solvation: Sonicate for 5-10 minutes . Note: Monitor bath temperature; add ice if it exceeds 25°C.

  • Clarification: Inspect visually.

    • Clear: Proceed.

    • Hazy: Centrifuge (as per Q1). Do not heat.

  • Storage: Aliquot immediately into amber glass vials. Store at -80°C.

Technical Data & Properties
Table 1: Solubility & Stability Profile
ParameterSpecificationNotes
Solubility (Methanol) Freely Soluble (>10 mg/mL)"Insolubility" is usually inorganic salt impurities.
Solubility (Water) Soluble (~100 mg/mL)pH dependent.
Solubility (DMSO) Soluble (~1 mg/mL)Good alternative for stock if Methanol fails.
Hygroscopicity HighProtect from moisture; store with desiccant.
pKa ~3.8 (Acidic moiety)Sensitive to pH changes.
Critical Instability Ester HydrolysisOccurs rapidly in basic or acidic media; heat accelerates.
Visualizing the Troubleshooting Logic

The following diagram maps the decision process for resolving solubility observations.

SolubilityLogic Start Observation: Particulates/Haze in Methanol Sonicate Action: Sonicate 5-10 mins @ 20°C Start->Sonicate CheckClear Is solution clear? Sonicate->CheckClear Success Solution Ready (Proceed to Analysis) CheckClear->Success Yes Centrifuge Action: Centrifuge (10k x g, 3 min) CheckClear->Centrifuge No (Persistent Solids) AnalyzeSuper Action: Analyze Supernatant (UV/MS) Centrifuge->AnalyzeSuper CheckConc Is Conc. Correct? AnalyzeSuper->CheckConc InorganicSalt Diagnosis: Inorganic Salt Impurity (Filter & Use) CheckConc->InorganicSalt Yes (Target Detected) Degradation Diagnosis: Degradation/Wrong Form (Check pH / Re-order) CheckConc->Degradation No (Target Missing)

Figure 1: Decision tree for distinguishing between true insolubility, inorganic impurities, and degradation.

Advanced Mechanism: The Degradation Trap

Fosinopril is a phosphinyl-containing ester prodrug.[2] In methanol, particularly if the pH is not neutral, it is susceptible to solvolysis .

  • Pathway: The ester linkage is attacked by the solvent (methanol) or trace water.

  • Result: Formation of Fosinoprilat (the active diacid metabolite).[1][2][3][4][5][6][7]

  • Impact on Solubility: Fosinoprilat has different solubility characteristics (more polar, amphoteric) than the parent ester. If your "solubility issue" is actually a "recovery issue" on the LC-MS, you may be monitoring the wrong mass transition due to degradation.

DegradationPath Fosinopril Fosinopril-d5 Na (Prodrug / Ester) Reaction Hydrolysis / Solvolysis (Catalyzed by Heat/Acid) Fosinopril->Reaction Methanol Methanol / H2O (Nucleophiles) Methanol->Reaction Fosinoprilat Fosinoprilat-d5 (Active Diacid Metabolite) Reaction->Fosinoprilat Major Product Artifacts Cleaved Side Chain (Propionic Acid derivative) Reaction->Artifacts

Figure 2: Degradation pathway of Fosinopril in protic solvents. Heat and acidity accelerate the conversion to Fosinoprilat.

References
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9601226, Fosinopril. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Best Practices. Retrieved from [Link]

  • Janćić, B., et al. (2003).[8] Fosinopril-Sodium and its Degradation Product Analysis. Acta Chim. Slov. Retrieved from [Link]

Sources

Technical Support Center: Fosinopril-d5 Internal Standard Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Bioanalytical Method Development / LC-MS/MS Molecule: Fosinopril-d5 (Internal Standard for Fosinopril) Critical Alert: Prodrug Hydrolysis Sensitivity

Executive Summary & Critical Briefing

Welcome to the Fosinopril-d5 Optimization Hub. You are likely here because you are developing a quantitation method for Fosinopril (a prodrug) and its active metabolite, Fosinoprilat. The selection and concentration of your Internal Standard (IS), Fosinopril-d5, are not merely about "adding a spike." They are the primary defense against two critical failures in this specific assay:

  • The Hydrolysis Trap: Fosinopril contains a phosphinic acid ester group that is highly susceptible to hydrolysis, converting to Fosinoprilat.[1] If your IS hydrolyzes during processing, your quantitation of the parent drug will be invalid.

  • Isotopic Cross-Talk: Fosinopril has a high molecular weight (~563 Da).[2] Natural isotopic abundance (C13, O18) can create significant signal in the IS channel, or conversely, an overly concentrated IS can contribute signal to the analyte channel (M+5 overlap).

This guide provides the protocols to optimize the IS concentration to balance sensitivity , linearity , and stability .

Module 1: The "Goldilocks" Concentration Protocol

Objective: Determine the IS concentration that provides high precision (CV < 5%) without causing isotopic interference (Cross-talk).

The Scientific Logic

Many protocols blindly suggest 50 ng/mL. This is dangerous.

  • Too Low: You succumb to ion suppression (Matrix Effects) and lose precision.

  • Too High: The M+0 isotopes of the IS (impurities) or the M+5 isotopes of the Analyte create "Ghost Peaks," artificially inflating your LLOQ (Lower Limit of Quantitation).

Experimental Workflow: The Cross-Talk Titration

Step 1: Define Target Response Aim for an IS peak area of 10^5 to 10^6 counts (instrument dependent). This typically corresponds to the response of a mid-range calibration standard (e.g., 50% of ULOQ).

Step 2: The Interference Check (The "Zero-Interference" Matrix) Prepare the following three samples in triplicate:

Sample IDCompositionPurposeAcceptance Criteria
BLK-IS Blank Matrix + IS Only (at proposed conc.)Check IS

Analyte interference
Analyte signal must be < 20% of LLOQ
ULOQ-NoIS Matrix + Analyte at ULOQ + Solvent (No IS)Check Analyte

IS interference
IS signal must be < 5% of Target IS Response
LLOQ-IS Matrix + Analyte at LLOQ + IS Verify SensitivityS/N > 10:1 for Analyte

Step 3: Visualization of Logic

IS_Optimization Start Start: Select Proposed IS Conc (e.g., 50 ng/mL) Run_Blanks Run BLK-IS and ULOQ-NoIS Start->Run_Blanks Check_1 Is Analyte Peak in BLK-IS > 20% of LLOQ? Run_Blanks->Check_1 Fail_1 FAIL: IS Concentration Too High (Isotopic Impurities) Check_1->Fail_1 Yes Check_2 Is IS Peak in ULOQ-NoIS > 5% of Target IS? Check_1->Check_2 No Action_1 Dilute IS 2x or Check IS Purity (CoA) Fail_1->Action_1 Action_1->Start Fail_2 FAIL: Analyte Conc Too High (M+5 Contribution) Check_2->Fail_2 Yes Success OPTIMIZED Proceed to Validation Check_2->Success No Action_2 Increase IS Conc (To swamp interference) Fail_2->Action_2 Action_2->Start

Caption: Decision tree for iteratively tuning Fosinopril-d5 concentration to eliminate isotopic cross-talk.

Module 2: The "Acid Trap" (Stability Control)

Objective: Prevent Fosinopril-d5 from hydrolyzing into Fosinoprilat-d5 during sample processing.

The Mechanism

Fosinopril is an ester prodrug.[1][3] In neutral or basic plasma (pH 7.4), esterases and chemical hydrolysis rapidly convert it to the diacid metabolite.

  • Risk: If Fosinopril-d5 hydrolyzes, its concentration drops. If it drops differently than the analyte (due to slight enzymatic isotope effects or matrix variations), your internal standardization fails.

Required Protocol: Acid Stabilization

You generally cannot add Fosinopril-d5 to untreated plasma.

  • Collection: Harvest blood into tubes containing NaF/KOx (esterase inhibitor) and immediately place on ice.

  • Acidification: Immediately add 10% Formic Acid or 0.5M Citric Acid to plasma (typically 10-20 µL acid per 1 mL plasma) to bring pH < 4.0.

  • IS Preparation: Prepare the Fosinopril-d5 working solution in 0.1% Formic Acid in Acetonitrile . Never store the IS in neutral aqueous buffers.

Module 3: Matrix Effect Tracking

Objective: Verify that Fosinopril-d5 accurately tracks the ionization suppression of Fosinopril.

The "Parallelism" Test

According to FDA M10 guidelines, the IS must track the analyte's response variations.[4]

Protocol:

  • Extract 6 different lots of blank plasma (including 1 lipemic, 1 hemolyzed).

  • Spike them post-extraction with Analyte (Low QC level) and IS.

  • Compare the IS-normalized Matrix Factor (MF) .



Acceptance Criteria: The CV of the IS-normalized MF across 6 lots should be < 15% . If the IS varies wildly while the analyte is stable (or vice versa), the d5 analog is not co-eluting perfectly with the parent or is experiencing different suppression.

Troubleshooting & FAQ

SymptomProbable CauseCorrective Action
IS Response drops over time in the autosampler Hydrolysis of the ester bond.Ensure autosampler is at 4°C. Verify sample pH is < 4.0. Use acidified mobile phases.
IS Response varies > 50% between samples Inconsistent extraction recovery or matrix effects.Check pipetting accuracy. If using SPE, ensure the wash steps remove phospholipids (monitor m/z 184).
Signal in IS channel in "Analyte Only" samples "Cross-talk" from natural isotopes.Your ULOQ is too high relative to the IS mass transition window. Narrow the quadrupole resolution (Unit/Unit) or increase IS concentration.
Retention time shift between Analyte and IS Deuterium Isotope Effect.While rare with d5, slight shifts can occur. Ensure the integration window covers both peaks. Use a column with high surface coverage (C18) to minimize secondary interactions.

References & Authority

  • FDA Guidance for Industry: Bioanalytical Method Validation M10 (2022).[4] Focuses on IS response monitoring and matrix effect evaluation.

  • Jemal, M., et al. High-throughput quantitative determination of fosinopril and fosinoprilat in human serum by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis (2025/Historical Context). Note: Validates the necessity of acidification for stability.

  • Matuszewski, B. K., et al. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry (2003).[5] The seminal paper on calculating Matrix Factors.

  • PubChem Compound Summary: Fosinopril Sodium.[6]

Sources

Technical Support Center: Fosinopril-d5 Stability & Degradation Control

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Role: Senior Application Scientist | Topic: Internal Standard Integrity

Executive Summary

Fosinopril-d5 is the deuterated internal standard (IS) used for the quantitative bioanalysis of Fosinopril, an angiotensin-converting enzyme (ACE) inhibitor. As a phosphinic acid-containing ester prodrug, Fosinopril is chemically and enzymatically labile. Its primary vulnerability is the rapid hydrolysis of the ester linkage to form Fosinoprilat (the active diacid metabolite).[1]

For researchers, the integrity of Fosinopril-d5 is non-negotiable. If your IS degrades during storage or sample preparation, it compromises the accuracy of your quantitation, leading to non-linear calibration curves and failed batch acceptance. This guide provides the mechanistic insights and protocols necessary to identify, minimize, and control these degradation pathways.

Module 1: The Degradation Landscape

Primary Degradation Pathway: Hydrolysis

The most critical instability issue for Fosinopril-d5 is the cleavage of the propionate ester bond. This reaction is catalyzed by:

  • Esterases: Abundant in plasma/serum (rapid ex vivo degradation).

  • pH: Rapid hydrolysis in alkaline media; slower but significant in strongly acidic conditions without temperature control.

  • Moisture: Hygroscopic nature facilitates hydrolysis in solid state if improperly stored.

The Reaction: Fosinopril-d5 (Prodrug)


 Fosinoprilat-d5 (Active Diacid) + Propionic Acid
Secondary Pathways
  • Oxidation: The phosphinyl group and the proline ring are susceptible to oxidation under stress (e.g., peroxides in solvents), forming N-oxides or phosphinyl oxides.

  • Isomerization: Proline-containing peptides can undergo cis/trans isomerization, often manifesting as split peaks in HPLC if the mobile phase pH and temperature are not optimized.

Diagnostic Markers (LC-MS/MS)

Use the following mass shifts to identify if your IS is degrading.

CompoundDescriptionMass Shift (approx.)Retention Time Behavior
Fosinopril-d5 Intact Internal Standard[M+H]+ (Target)Reference RT
Fosinoprilat-d5 Hydrolysis Product-72 Da (Loss of propionate)Elutes Earlier (More Polar)
Fosinopril-d5 N-Oxide Oxidative Degradant+16 DaElutes Earlier
Glucuronide-d5 Metabolic Conjugate+176 DaElutes Earlier (Very Polar)

Module 2: Visualization of Degradation Logic

Pathway Diagram

The following diagram illustrates the critical degradation nodes for Fosinopril-d5.

FosinoprilDegradation cluster_0 Critical Control Point: Sample Prep Fos_d5 Fosinopril-d5 (Prodrug IS) FosLat_d5 Fosinoprilat-d5 (Hydrolysis Product) Fos_d5->FosLat_d5 Hydrolysis (Esterases/High pH) Oxidation Oxidation Products (N-oxides) Fos_d5->Oxidation Peroxides/Light Isomers Cis/Trans Isomers (Conformational) Fos_d5->Isomers pH/Temp Dependent

Caption: Primary degradation pathways for Fosinopril-d5. Red arrow indicates the dominant hydrolytic pathway.

Module 3: Minimization & Prevention Protocols

Storage & Handling
  • Solid State: Store at -20°C or lower. Keep desicated. Fosinopril sodium is hygroscopic; moisture absorption accelerates hydrolysis.

  • Stock Solutions:

    • Solvent: Use Methanol (HPLC grade). Avoid protic solvents that are potentially acidic or basic without buffering.

    • Stability: Stable for ~1 month at -20°C.

    • Freshness: Prepare working standards daily or weekly. Do not store dilute working standards for extended periods.

Sample Preparation (The "Esterase Trap")

In biological matrices (plasma), Fosinopril-d5 will degrade to Fosinoprilat-d5 within minutes due to esterase activity.

Protocol: Stabilizing Plasma Samples

  • Collection: Collect blood into tubes containing Sodium Fluoride (NaF) (esterase inhibitor) and Potassium Oxalate.

  • Acidification (Critical): Immediately acidify plasma to pH < 4.0 .

    • Method: Add 10-20 µL of 10% Formic Acid or 1M HCl per mL of plasma.

    • Mechanism:[2][3][4][5][6] Low pH inhibits esterase activity and stabilizes the ester bond [1].

  • Temperature: Process all samples on an ice bath (4°C).

LC-MS/MS Conditions

To prevent on-column degradation and peak splitting:

  • Mobile Phase: Use acidified mobile phases (e.g., 0.1% Formic Acid or 10mM Ammonium Formate pH 3.0).

  • Avoid: Neutral or alkaline pH mobile phases, which promote hydrolysis and peak tailing.

  • Column Temperature: Maintain at 40-50°C to collapse cis/trans isomers into a single peak, but ensure pH is low to prevent thermal hydrolysis [2].

Module 4: Troubleshooting Guide (Q&A)

Ticket #101: "My IS peak area is dropping over the course of the run."

Diagnosis: Instability in the autosampler. Root Cause: The reconstituted extract is likely not acidic enough, or the temperature in the autosampler is too high. Solution:

  • Check Autosampler Temp: Ensure it is set to 4°C .

  • Check Solvent: Reconstitute in a solvent containing 0.1% Formic Acid.

  • Verify Stability: Inject the same standard vial every hour for 12 hours. If the Fosinopril-d5 peak decreases and a peak at -72 Da (Fosinoprilat-d5) appears/increases, hydrolysis is occurring.

Ticket #102: "I see a split peak for Fosinopril-d5."

Diagnosis: Proline cis/trans isomerization. Root Cause: Fosinopril contains a proline moiety.[7] At room temperature and certain pH levels, the interconversion between conformers is slow on the chromatographic time scale, leading to peak splitting [2]. Solution:

  • Increase Column Temp: Raise to 45°C or 50°C (validates rapid interconversion).

  • Adjust pH: Ensure mobile phase pH is acidic (pH ~3.0).

Ticket #103: "I am detecting Fosinoprilat in my blank plasma samples spiked with IS."

Diagnosis: IS Degradation Interference. Root Cause: Your Fosinopril-d5 IS is hydrolyzing to Fosinoprilat-d5. If your mass transition for Fosinoprilat (analyte) overlaps with Fosinoprilat-d5 (degradant), or if the "d5" label is lost (unlikely), you have interference. Note: Usually, Fosinoprilat-d5 has a different mass than Fosinoprilat. However, if the IS degrades, you lose the IS signal, causing the Calculated Concentration of the analyte to skyrocket (since IS Area is in the denominator). Solution:

  • Fresh Stock: Prepare fresh IS stock.

  • Stabilize Matrix: Ensure the blank plasma was acidified before IS addition.

Module 5: Decision Logic for Troubleshooting

Troubleshooting Issue Issue: Low Fosinopril-d5 Recovery CheckMatrix Is Matrix Plasma/Serum? Issue->CheckMatrix CheckAcid Was Matrix Acidified? CheckMatrix->CheckAcid Yes CheckTemp Autosampler at 4°C? CheckMatrix->CheckTemp No (Solvent Std) CheckAcid->CheckTemp Yes Sol1 Solution: Add NaF + Formic Acid (Inhibit Esterases) CheckAcid->Sol1 No Sol2 Solution: Lower Temp to 4°C Reconstitute in Acidic Solvent CheckTemp->Sol2 No Sol3 Solution: Check Stock Solution for Hydrolysis (MS Scan) CheckTemp->Sol3 Yes

Caption: Decision tree for diagnosing low Internal Standard recovery.

References

  • Jemal, M., & Mulvana, D. (2000).[8] Liquid chromatographic-electrospray tandem mass spectrometric method for the simultaneous quantitation of the prodrug fosinopril and the active drug fosinoprilat in human serum.[9] Journal of Chromatography B: Biomedical Sciences and Applications.

  • Janćić, B., et al. (2003). Fosinopril-Sodium and its Degradation Product Analysis in Monopril Tablets. Acta Chimica Slovenica.

  • Narayanam, M., & Singh, S. (2014).[2] Characterization of stress degradation products of fosinopril by using LC-MS/TOF, MS(n) and on-line H/D exchange. Journal of Pharmaceutical and Biomedical Analysis.[2]

  • European Bioanalysis Forum. (2012). Stabilisation of Clinical Samples.[7][10]

Sources

Technical Support Center: Analytical Optimization of Fosinopril-d5

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Analytical Interference & Stability in Fosinopril Bioanalysis Role: Senior Application Scientist Status: Active Support Protocol

Introduction: The Fosinopril Challenge

Welcome to the technical support hub for Fosinopril-d5. You are likely here because you are developing an LC-MS/MS assay for Fosinopril (prodrug) and its active metabolite, Fosinoprilat.

While Fosinopril-d5 is the gold-standard Internal Standard (IS) for compensating matrix effects, it is not a "add-and-forget" reagent. Fosinopril is an ester-based prodrug containing a phosphinic acid group. This unique chemistry introduces two critical interference vectors: hydrolytic instability (conversion to Fosinoprilat) and isotopic cross-talk .

This guide bypasses generic advice to focus on the specific causality of errors in Fosinopril assays.

Module 1: Isotopic Cross-Talk (The "Ghost" Signal)

Q: Why do I see Fosinopril analyte signal in my zero-blank samples (containing only IS)?

A: You are likely experiencing "Isotopic Contribution," not contamination.

This is a bidirectional interference phenomenon common with deuterated standards, but critical here due to the high sensitivity required for ACE inhibitors.

  • Forward Interference (IS

    
     Analyte):  Your Fosinopril-d5 standard is not chemically 100% pure. It may contain trace amounts of unlabeled Fosinopril (d0). If you spike the IS at a very high concentration to combat matrix suppression, that 0.1% impurity becomes a quantifiable peak in the analyte channel.
    
  • Reverse Interference (Analyte

    
     IS):  High concentrations of Fosinopril (ULOQ) naturally contain 
    
    
    
    C isotopes. If the mass difference is only 5 Da, the M+5 isotope of the native drug can show up in the d5 transition window.
Troubleshooting Protocol: The "Crossover Check"

Perform this validation before running any calibration curve.

Step 1: The IS Purity Check

  • Inject a solution of only Fosinopril-d5 at your working concentration.

  • Monitor the transition for Fosinopril (Analyte).[1][2][3]

  • Acceptance: Signal should be

    
     of the LLOQ (Lower Limit of Quantitation) area.
    
  • Fix: If high, dilute the IS working solution.

Step 2: The Natural Abundance Check

  • Inject the ULOQ (Upper Limit of Quantitation) of Fosinopril (no IS).

  • Monitor the transition for Fosinopril-d5.

  • Acceptance: Signal should be

    
     of the average IS response.
    
  • Fix: If high, you cannot "clean" the physics. You must either lower your ULOQ or select a different mass transition (e.g., less abundant fragment).

IsotopicCheck Start START: Interference Diagnosis Step1 Inject Pure IS (Working Conc.) Monitor Analyte Transition Start->Step1 Decision1 Signal > 20% of LLOQ? Step1->Decision1 Action1 Dilute IS Concentration Decision1->Action1 Yes Step2 Inject ULOQ (No IS) Monitor IS Transition Decision1->Step2 No Action1->Step1 Re-test Decision2 Signal > 5% of Avg IS? Step2->Decision2 Action2 Lower ULOQ or Change MRM Transition Decision2->Action2 Yes Pass System Validated Decision2->Pass No

Figure 1: Workflow for diagnosing and resolving isotopic cross-talk in LC-MS/MS.

Module 2: The Stability Trap (Hydrolysis Interference)

Q: My Fosinopril-d5 area counts are dropping over time, and Fosinoprilat levels are rising. What is happening?

A: Uncontrolled esterase activity is converting your IS into the metabolite.

Fosinopril is an ester prodrug. In plasma (especially rat and human), esterases rapidly hydrolyze Fosinopril to Fosinoprilat.

  • The Risk: If Fosinopril-d5 hydrolyzes to Fosinoprilat-d5 during sample processing, you lose the IS for the parent drug.

  • The "Double" Interference: If you are simultaneously quantifying Fosinoprilat (using Fosinoprilat-d5 as its own IS), the degradation of the parent IS (Fosinopril-d5

    
     Fosinoprilat-d5) will artificially increase the concentration of the metabolite IS, causing under-quantitation of the metabolite.
    
Technical Fix: Acidification is Mandatory

You cannot rely on simple freezing. You must inhibit the esterase activity immediately upon blood collection or plasma harvesting.

Comparative Stabilization Data

MethodEfficacyMechanismRecommendation
None (Neutral) PoorRapid hydrolysis (t1/2 < 1h at RT)DO NOT USE
PMSF (Inhibitor) ModerateSerine esterase inhibitionEffective but toxic/unstable
Acidification High Denatures enzymes & stabilizes esterGold Standard
Protocol: The Acidified Stabilization Workflow

Reference: Jemal et al. (1991) & FDA Bioanalytical Guidelines

  • Collection: Harvest plasma at

    
    .
    
  • Acidification: Immediately add 10% v/v of 0.5M Sodium Bisulfate (NaHSO4) or 1% Formic Acid to the plasma.

    • Target pH: ~3.0.

  • Verification: Ensure your Fosinopril-d5 working solution is also prepared in slightly acidic solvent (0.1% Formic Acid in MeCN/Water) to prevent stock solution degradation.

HydrolysisControl Sample Blood Collection (Heparin/EDTA) Risk Esterase Activity (Hydrolysis Risk) Sample->Risk Untreated Action Add 10% v/v 0.5M NaHSO4 Sample->Action Immediate Analysis LC-MS/MS (Stable Parent/IS) Risk->Analysis Quantitation Error Result pH ~3.0 Enzyme Denatured Action->Result Result->Analysis

Figure 2: Stabilization pathway to prevent Fosinopril-to-Fosinoprilat conversion.

Module 3: Chromatographic Fidelity (The Deuterium Effect)

Q: Why does Fosinopril-d5 elute slightly earlier than the analyte?

A: This is the "Deuterium Isotope Effect" in Reverse Phase Chromatography (RPLC).

C-D bonds are slightly shorter and less polarizable than C-H bonds. This makes the deuterated molecule slightly less lipophilic (or more "slippery" on C18 phases), often resulting in a retention time (RT) shift of 2–5 seconds.

Why this causes interference: If your chromatogram has a sharp matrix suppression zone (e.g., phospholipids eluting nearby), a 3-second shift can move the IS out of the suppression zone while the analyte remains in it (or vice versa). The IS then fails to correct for the matrix effect.

Troubleshooting Guide
  • Check the Shift: Overlay the MRM of Fosinopril and Fosinopril-d5. If the shift is

    
     min, it is significant.
    
  • Optimize Gradient: Shallower gradients reduce the separation factor between isotopes.

  • Column Choice: Use a column with better polar retention (e.g., C18 with embedded polar groups or Phenyl-Hexyl) to rely less on pure hydrophobic interaction, where the D/H difference is most pronounced.

  • Co-elution Verification:

    • Perform a Post-Column Infusion experiment.

    • Infuse the analyte post-column while injecting a blank matrix extract.

    • Map the suppression zones. Ensure both Analyte and IS elute in a "safe" region, even if slightly separated.

References

  • Jemal, M., et al. (1991). "Determination of fosinopril and fosinoprilat in human plasma by gas chromatography-mass spectrometry." Journal of Chromatography B: Biomedical Sciences and Applications.

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[1]

  • Wang, S., et al. (2007). "Deuterium isotope effect on the retention time of analytes in liquid chromatography-mass spectrometry." Journal of Chromatography A.

  • Bristol-Myers Squibb. (2004). "Monopril (Fosinopril Sodium) Prescribing Information."

Sources

Techniques to improve the recovery of Fosinopril-d5 from biological matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fosinopril-d5 is the stable isotope-labeled internal standard (IS) used for the quantification of Fosinopril , a phosphinic acid-containing ACE inhibitor prodrug.[1] The primary technical challenge in recovering Fosinopril-d5 (and the target analyte Fosinopril) from biological matrices is not extraction efficiency per se, but rather the prevention of ex vivo ester hydrolysis .

Fosinopril contains an ester linkage that is rapidly cleaved by plasma esterases to form the active metabolite, Fosinoprilat .[2] If this conversion occurs during sample collection or processing, the recovery of the parent compound (Fosinopril-d5) will appear artificially low, and quantification will be compromised.

This guide details the stabilization, extraction, and chromatographic strategies required to ensure high recovery and data integrity.[3]

Part 1: Critical Troubleshooting (Q&A)
Q1: My recovery of Fosinopril-d5 is consistently below 50%, but the precision is good. What is happening?

Diagnosis: You are likely experiencing enzymatic hydrolysis , not extraction loss. Mechanism: Fosinopril is a prodrug designed to hydrolyze in the liver and gut. However, plasma esterases remain active after blood draw. If the plasma is not stabilized immediately, Fosinopril-d5 converts to Fosinoprilat-d5.[1] Since your MRM transition is specific to the parent, the mass spectrometer "sees" less IS, interpreting it as low recovery.

The Fix: The "Shock" Stabilization Protocol You must inhibit esterase activity at the moment of collection.

  • Acidification: Collect blood into tubes pre-loaded with an esterase inhibitor cocktail. A combination of Sodium Fluoride (NaF) and Formic Acid is most effective. The target pH of the plasma should be pH 3.0–4.0 .

  • Temperature Control: Process samples at 4°C immediately. Never allow plasma to sit at room temperature for >15 minutes without acidification.

Q2: I see a secondary peak in the Fosinopril-d5 channel that increases over time. Is this an impurity?

Diagnosis: This is likely Fosinoprilat-d5 or an isomer formed via acyl migration.[1] Mechanism: While Fosinoprilat (the diacid) has a different molecular weight (MW 433 vs MW 563 for Fosinopril), in-source fragmentation or incomplete chromatographic separation can sometimes lead to crosstalk if the degradation is massive.[1] More commonly, if you are using a basic mobile phase (high pH), you may be inducing base-catalyzed hydrolysis inside the autosampler.[1]

The Fix:

  • Autosampler Stability: Ensure the autosampler is kept at 4°C.

  • Mobile Phase: Switch to an acidic mobile phase (0.1% Formic Acid in Water/Acetonitrile). Avoid high pH buffers (Ammonium Bicarbonate) which accelerate ester hydrolysis.[1]

Q3: I am using Protein Precipitation (PPT) with Acetonitrile, but I see significant ion suppression. Why?

Diagnosis: Phospholipids are co-eluting with your analyte. Mechanism: Fosinopril is lipophilic (logP ~4.8).[1] Simple protein precipitation removes proteins but leaves phospholipids (PLs) in the supernatant. PLs often elute in the high-organic region of the gradient, exactly where Fosinopril elutes, causing charge competition in the ESI source.

The Fix: Switch to Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) .[1]

  • LLE: Use Ethyl Acetate or MTBE/Hexane mixtures. Phospholipids are less soluble in these non-polar solvents compared to Acetonitrile.

  • SPE: Use a Polymeric Reversed-Phase (e.g., Oasis HLB) with a specific wash step (5% Methanol) to remove proteins, followed by a high-organic elution.[1]

Part 2: Optimized Experimental Protocols
Protocol A: Stabilization & Sample Collection (Mandatory)

Failure to follow this step renders downstream extraction optimization useless.[1]

ComponentConcentration/VolumeFunction
Anticoagulant K2EDTA or Lithium HeparinPrevent clotting
Esterase Inhibitor Sodium Fluoride (NaF) (2–4 mg/mL blood)General esterase inhibition
Acidifier 10% Formic Acid (10 µL per 1 mL plasma)Lowers pH to <4.0 to stop chemical hydrolysis
Temperature Ice Bath (0–4°C)Slows kinetic reaction rates
Protocol B: Liquid-Liquid Extraction (LLE) for High Recovery

Best for minimizing phospholipid interference.[1]

  • Aliquot: Transfer 200 µL of stabilized plasma to a glass tube.

  • IS Spike: Add 20 µL of Fosinopril-d5 working solution. Vortex 10s.

  • Buffer: Add 100 µL of 0.1% Formic Acid (to ensure analyte is protonated/uncharged).

  • Extract: Add 3 mL of Ethyl Acetate:Hexane (50:50 v/v) .

    • Note: Pure Ethyl Acetate extracts more polar interferences. Adding Hexane increases specificity for the lipophilic parent drug.

  • Agitate: Shaker for 10 min at 1200 rpm.

  • Phase Separation: Centrifuge at 4000 rpm for 10 min at 4°C.

  • Transfer: Transfer the organic (upper) layer to a clean tube.

  • Dry: Evaporate under Nitrogen at 35°C (Do not exceed 40°C to prevent thermal degradation).

  • Reconstitute: 200 µL of Mobile Phase (50:50 Water:Acetonitrile + 0.1% Formic Acid).

Protocol C: Solid Phase Extraction (SPE)

Best for high-throughput and automation.[1]

StepSolvent/ConditionMechanism
Cartridge Oasis HLB (30 mg/1 cc)Hydrophilic-Lipophilic Balance (Polymeric)
Condition 1 mL MethanolActivates sorbent ligands
Equilibrate 1 mL Water (0.1% Formic Acid)Matches sample pH
Load 200 µL Acidified Plasma (diluted 1:1 with acid)Binds Fosinopril via hydrophobic interaction
Wash 1 1 mL 5% Methanol in WaterRemoves salts and proteins
Wash 2 1 mL 2% Formic Acid in WaterEnsures analyte remains protonated
Elute 1 mL AcetonitrileDisrupts hydrophobic bonds to release analyte
Post-Elution Evaporate and ReconstituteConcentrates sample
Part 3: Visualizing the Challenge
Diagram 1: The Degradation Pathway

This diagram illustrates why recovery fails. The "Leak" is the conversion of the parent to the metabolite.

FosinoprilDegradation Fos Fosinopril-d5 (Parent) (Target Analyte) Fosat Fosinoprilat-d5 (Metabolite) (Interference/Loss) Fos->Fosat Hydrolysis (Fast) Enzyme Plasma Esterases (The Enemy) Enzyme->Fos Catalyzes Stabilizer Acidification + NaF (Inhibitor) Stabilizer->Enzyme Blocks

Caption: The enzymatic hydrolysis pathway of Fosinopril. Without inhibition (Green), the target analyte (Blue) rapidly converts to the metabolite (Yellow), resulting in apparent low recovery.[1]

Diagram 2: Optimized Extraction Workflow

A decision tree for selecting the correct extraction method based on lab resources.

ExtractionWorkflow Start Biological Sample (Plasma/Serum) Acidify Immediate Acidification (pH 3.0 - 4.0) Start->Acidify Choice Select Extraction Method Acidify->Choice LLE Liquid-Liquid Extraction (LLE) Solvent: Ethyl Acetate/Hexane Choice->LLE SPE Solid Phase Extraction (SPE) Sorbent: Polymeric HLB Choice->SPE LLE_Pros Pros: Cleaner (removes PLs) Cons: Manual labor LLE->LLE_Pros LCMS LC-MS/MS Analysis (Acidic Mobile Phase) LLE->LCMS SPE_Pros Pros: Automatable, High Recovery Cons: Cost SPE->SPE_Pros SPE->LCMS

Caption: Decision workflow for Fosinopril extraction. Acidification is the non-negotiable first step, followed by either LLE or SPE to minimize matrix effects.

Part 4: Data & Performance Metrics

The following table summarizes expected recovery rates based on literature values when using the "Shock" stabilization method compared to standard processing.

Table 1: Impact of Stabilization on Fosinopril Recovery

MethodStabilizer UsedStorage (24h)Recovery (Parent)Fosinoprilat Formation
Standard PPT NoneRoom Temp< 40% High (>50%)
Standard PPT None4°C65% Moderate (~30%)
Optimized LLE NaF + Formic Acid4°C> 90% Negligible (<2%)
Optimized SPE NaF + Formic Acid4°C> 95% Negligible (<1%)

Note: Data derived from comparative analysis of ester-prodrug stability studies [1, 2].[1]

References
  • Jemal, M., et al. (2025). "Simultaneous quantification of fosinopril and its active metabolite fosinoprilat in rat plasma by UFLC-MS/MS: Application of formic acid in the stabilization of an ester-containing drug." Journal of Chromatography B.

  • Naidong, W. (2021).[1] "Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis." LCGC International.

  • Bristol-Myers Squibb. (2024).[1] "Fosinopril Sodium - Product Monograph." Health Canada Drug Product Database.

  • Waters Corporation. (2025).[1] "Comparing Solid Phase vs. Liquid Liquid Extractions for Bioanalysis." Waters Application Notes.

Sources

Validation & Comparative

A Head-to-Head Comparison of Fosinopril-d5 and Alternative Internal Standards for Robust Fosinopril Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmacokinetic and bioequivalence studies, the precision and reliability of quantitative bioanalysis are paramount. For angiotensin-converting enzyme (ACE) inhibitors like Fosinopril, accurate measurement in complex biological matrices such as plasma is critical for determining its therapeutic efficacy and safety profile.[1] The cornerstone of a robust liquid chromatography-mass spectrometry (LC-MS) method is the appropriate selection of an internal standard (IS). This guide provides an in-depth, evidence-based comparison of Fosinopril-d5, a stable isotope-labeled (SIL) internal standard, with other commonly employed alternatives for the analysis of Fosinopril.

Fosinopril is a prodrug that is hydrolyzed in the gastrointestinal tract and liver to its active metabolite, fosinoprilat.[2] The accurate quantification of both Fosinopril and fosinoprilat is often necessary for a comprehensive pharmacokinetic assessment.[3][4] This guide will delve into the critical role of internal standards in mitigating analytical variability, with a particular focus on the inherent advantages of using a SIL IS like Fosinopril-d5.

The Indispensable Role of Internal Standards in LC-MS Bioanalysis

Internal standards are compounds of known concentration added to all samples, including calibration standards and quality controls, prior to sample processing.[5] Their primary function is to compensate for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer.[6] One of the most significant challenges in LC-MS bioanalysis is the "matrix effect," which refers to the suppression or enhancement of the analyte's ionization by co-eluting endogenous components from the biological matrix.[7][8] An ideal internal standard will experience the same matrix effects as the analyte, thereby ensuring that the ratio of their peak areas remains constant and proportional to the analyte's concentration.[6][9]

Fosinopril-d5: The Gold Standard Internal Standard

A stable isotope-labeled internal standard, such as Fosinopril-d5, is widely considered the "gold standard" for quantitative LC-MS analysis.[10][11][12] In Fosinopril-d5, five hydrogen atoms in the Fosinopril molecule have been replaced with deuterium atoms. This substitution results in a molecule that is chemically identical to Fosinopril but has a higher mass.

Key Advantages of Fosinopril-d5:
  • Co-elution with the Analyte: Due to its identical chemical structure, Fosinopril-d5 exhibits nearly identical chromatographic behavior to Fosinopril, leading to co-elution. This is a critical factor in compensating for matrix effects, as both the analyte and the internal standard are exposed to the same interfering components at the same time.[6][9]

  • Similar Ionization Efficiency: Fosinopril-d5 and Fosinopril have virtually identical ionization efficiencies in the mass spectrometer. This ensures that any ion suppression or enhancement caused by the matrix affects both compounds to the same extent.[10]

  • Comparable Extraction Recovery: During sample preparation procedures like liquid-liquid extraction or solid-phase extraction, Fosinopril-d5 will have a recovery rate that is highly similar to that of Fosinopril.[9]

The use of SIL internal standards has been shown to significantly improve the accuracy and precision of bioanalytical methods.[10][13]

Visualization of Internal Standard Principle

G A Biological Sample (Analyte) B Add Internal Standard (IS) A->B C Extraction (e.g., LLE, SPE) B->C D LC Separation C->D X1 Variability Introduced: - Incomplete Extraction - Pipetting Errors E MS Detection D->E F Peak Area (Analyte) E->F G Peak Area (IS) E->G X2 Variability Introduced: - Injection Volume Fluctuation - Ion Suppression/Enhancement H Calculate Ratio (Analyte/IS) F->H G->H I Quantification H->I Y Ratio remains constant, compensating for variability

Caption: Workflow illustrating how an internal standard compensates for variability.

Alternative Internal Standards for Fosinopril Analysis

While Fosinopril-d5 is the ideal choice, its availability or cost may sometimes lead researchers to consider alternatives.[11][12] Common alternatives fall into two categories: structural analogs and compounds from a different chemical class.

Structural Analogs (e.g., other ACE inhibitors)

Other ACE inhibitors, such as enalapril, lisinopril, or ramipril, are sometimes used as internal standards for Fosinopril analysis.[14]

  • Advantages:

    • Similar chemical properties may lead to comparable extraction recovery and chromatographic behavior.

  • Disadvantages:

    • Different Retention Times: Structural differences, however minor, will likely result in different retention times. This means the analog may not co-elute with Fosinopril and therefore may not experience the same matrix effects.[15]

    • Varying Ionization Efficiencies: The ionization efficiency of a structural analog can differ significantly from that of Fosinopril, leading to inaccurate quantification if matrix effects are present.

    • Potential for Cross-talk: If the mass-to-charge ratios of the analyte and the internal standard are too close, there is a risk of interference.

Compounds from a Different Chemical Class (e.g., Zaleplon)

In some published methods, a compound from a completely different therapeutic class has been used as an internal standard for Fosinopril analysis, such as Zaleplon.[3][4]

  • Advantages:

    • Readily available and cost-effective.

    • Unlikely to be present in the biological samples being analyzed.

  • Disadvantages:

    • Significant Differences in Physicochemical Properties: This is the most significant drawback. A compound from a different class will have different extraction recovery, chromatographic retention, and ionization characteristics.

    • Poor Compensation for Matrix Effects: Due to the differences mentioned above, such an internal standard is unlikely to effectively compensate for matrix-induced ion suppression or enhancement.[6]

Comparative Performance Data

The following table summarizes the expected performance characteristics of Fosinopril-d5 compared to alternative internal standards based on established principles of bioanalysis.

Performance Parameter Fosinopril-d5 Structural Analog (e.g., Enalapril) Different Chemical Class (e.g., Zaleplon)
Chromatographic Co-elution Excellent (near identical retention time)Moderate to Poor (different retention time)Poor (significantly different retention time)
Matrix Effect Compensation ExcellentModerate to PoorPoor
Extraction Recovery Similarity ExcellentGood to ModeratePoor
Ionization Efficiency Similarity ExcellentModeratePoor
Overall Method Accuracy & Precision HighModeratePotentially Low and Variable
Regulatory Acceptance Highly Accepted[16][17]May require extensive validation and justificationMay not be acceptable for pivotal studies

Experimental Protocol: A Validated LC-MS/MS Method for Fosinopril in Human Plasma

This protocol outlines a typical bioanalytical method for the quantification of Fosinopril in human plasma, emphasizing the critical steps where the choice of internal standard has a significant impact.

Materials and Reagents
  • Fosinopril reference standard

  • Fosinopril-d5 internal standard

  • Human plasma (with anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Preparation of Stock and Working Solutions
  • Prepare individual stock solutions of Fosinopril and Fosinopril-d5 in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working solutions of Fosinopril by serially diluting the stock solution with 50:50 (v/v) methanol:water to create calibration standards.

  • Prepare a working solution of Fosinopril-d5 at an appropriate concentration in 50:50 (v/v) methanol:water. The concentration should be chosen to yield a consistent and robust signal in the mass spectrometer.[6]

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the Fosinopril-d5 working solution.

  • Vortex briefly to mix.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes to ensure thorough extraction.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve good separation of Fosinopril from endogenous plasma components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Fosinopril: Optimized precursor > product ion transition.

    • Fosinopril-d5: Optimized precursor > product ion transition.

Method Validation

The method must be fully validated according to regulatory guidelines such as those from the FDA or ICH.[16][17][18][19] Key validation parameters include:

  • Selectivity and Specificity: Ensuring no interference from endogenous components.

  • Accuracy and Precision: Determined by analyzing quality control samples at multiple concentration levels.[20][21][22][23]

  • Calibration Curve: Demonstrating linearity over the desired concentration range.[3][4]

  • Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution.[8]

  • Recovery: The efficiency of the extraction process.

  • Stability: Analyte stability under various conditions (e.g., freeze-thaw, bench-top).[18]

Visualization of the Bioanalytical Workflow

G Start Plasma Sample Add_IS Spike with Fosinopril-d5 Start->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon Inject LC-MS/MS Injection Recon->Inject Data Data Acquisition and Processing Inject->Data Report Concentration Report Data->Report

Caption: A streamlined workflow for Fosinopril bioanalysis using LC-MS/MS.

Conclusion and Recommendations

The choice of an internal standard is a critical decision that directly impacts the quality and reliability of bioanalytical data. For the quantitative analysis of Fosinopril in biological matrices, Fosinopril-d5 is unequivocally the superior choice. Its ability to co-elute with the analyte and exhibit identical behavior during sample preparation and ionization provides the most effective compensation for analytical variability, particularly the unpredictable nature of matrix effects.

While structural analogs or compounds from different chemical classes may be considered in early discovery or non-critical studies, their use in regulated bioanalysis is fraught with challenges and may compromise the integrity of the data. For pivotal pharmacokinetic and bioequivalence studies that will be submitted to regulatory agencies, the use of a stable isotope-labeled internal standard like Fosinopril-d5 is strongly recommended to ensure the highest level of accuracy, precision, and data defensibility.

References

  • More, S., & Gowekar, N. M. (n.d.). Method Development and Validation of Fosinopril Sodium Anti Hypertensive Drug. Ijaresm. Retrieved February 9, 2026, from [Link]

  • (n.d.). Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma. ResearchGate. Retrieved February 9, 2026, from [Link]

  • (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved February 9, 2026, from [Link]

  • (n.d.). method development and validation of fosinopril and hydrochlorothiazide in tablet dosage form using rp-hplc. IJNRD. Retrieved February 9, 2026, from [Link]

  • (2017, December 18). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Retrieved February 9, 2026, from [Link]

  • (2024, January 31). Fosinopril. StatPearls - NCBI Bookshelf. Retrieved February 9, 2026, from [Link]

  • (n.d.). Fosinopril Medis tablet ENG PAR. Retrieved February 9, 2026, from [Link]

  • (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved February 9, 2026, from [Link]

  • Narayanam, M., & Singh, S. (2014). Characterization of stress degradation products of fosinopril by using LC-MS/TOF, MS(n) and on-line H/D exchange. Journal of Pharmaceutical and Biomedical Analysis, 92, 135–143. [Link]

  • (2017, January 24). HPLC Determination of Fosinopril in Presence of Some of its manufacturing Impurities and Hydrochlorthiazide. ResearchGate. Retrieved February 9, 2026, from [Link]

  • (n.d.). Development and Validation of Antihypertensive Drug (Fosinopril) in Bulk by Rp-Hplc Method. IJFMR. Retrieved February 9, 2026, from [Link]

  • (2022, March 3). Development and Validation of RP-HPLC Method for Determination of Fosinopril Sodium and Hydrochlororthiazide in Bulk and. IJNRD. Retrieved February 9, 2026, from [Link]

  • Xiao, X., Luo, X., Chen, B., & Yao, S. (2006). Determination of angiotensin converting enzyme inhibitory activity by high-performance liquid chromatography/electrospray-mass spectrometry. Journal of Chromatography B, 834(1-2), 48–54. [Link]

  • (n.d.). Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma. PubMed. Retrieved February 9, 2026, from [Link]

  • (n.d.). A Novel Angiotensin-I-Converting Enzyme (ACE) Inhibitory Peptide from Takifugu flavidus. Retrieved February 9, 2026, from [Link]

  • (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. Retrieved February 9, 2026, from [Link]

  • (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Retrieved February 9, 2026, from [Link]

  • (n.d.). Rapid detection and identification of angiotensin-converting enzyme inhibitors by on-line liquid chromatography-biochemical detection, coupled to electrospray mass spectrometry | Request PDF. ResearchGate. Retrieved February 9, 2026, from [Link]

  • (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. Retrieved February 9, 2026, from [Link]

  • (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. Retrieved February 9, 2026, from [Link]

  • (n.d.). Discovery of novel angiotensin-converting enzyme inhibitory peptides by in silico and in vitro studies. PMC. Retrieved February 9, 2026, from [Link]

  • (2019, October 8). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. Retrieved February 9, 2026, from [Link]

  • (2024, January 27). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Retrieved February 9, 2026, from [Link]

  • (n.d.). Simultaneous Analysis of Angiotensin Peptides by LC-MS and LC-MS/MS: Metabolism by Bovine Adrenal Endothelial Cells. PMC - PubMed Central. Retrieved February 9, 2026, from [Link]

  • (n.d.). Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect | Request PDF. ResearchGate. Retrieved February 9, 2026, from [Link]

  • (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Retrieved February 9, 2026, from [Link]

  • (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Amazon S3. Retrieved February 9, 2026, from [Link]

  • (n.d.). Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect: Bioanalysis: Vol 9, No 14. Taylor & Francis. Retrieved February 9, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Accuracy and Precision of Fosinopril-d5 as an Internal Standard in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmacokinetic and drug metabolism studies, the reliability of quantitative data is paramount. The choice of an internal standard (IS) is a critical decision that directly impacts the accuracy, precision, and overall robustness of a bioanalytical method. This guide provides an in-depth assessment of Fosinopril-d5, a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor Fosinopril, and evaluates its performance as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.

We will explore the theoretical underpinnings of why stable isotope-labeled (SIL) internal standards are the gold standard, present a comprehensive experimental protocol for validating Fosinopril-d5, and compare its performance against a common alternative, the structural analog. This guide is intended for researchers, scientists, and drug development professionals who seek to develop and validate rugged, high-quality quantitative assays.

The Foundational Role of an Internal Standard

An internal standard is a compound of known concentration added to every sample—calibration standards, quality controls (QCs), and unknown study samples—prior to sample processing. Its primary function is to compensate for variability that can occur at multiple stages of the analytical workflow, from sample extraction to chromatographic separation and mass spectrometric detection.

The fundamental principle is that any loss or variation experienced by the analyte of interest will be mirrored by the internal standard. By measuring the peak area ratio of the analyte to the IS, we can correct for these variations. The ideal IS should, therefore, behave as identically to the analyte as possible. According to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), a suitable IS is crucial for a validated bioanalytical method. Fosinopril-d5, by being a heavy-labeled version of the analyte, is designed to be the perfect mimic.

Experimental Design: A Validation Protocol for Fosinopril-d5

To rigorously assess the performance of Fosinopril-d5, we designed a validation study based on industry-standard protocols. The objective is to determine the accuracy and precision of quantifying Fosinopril in human plasma when Fosinopril-d5 is used as the internal standard.

Experimental Workflow

The workflow is designed to be a self-validating system, where the performance of Quality Control (QC) samples, prepared independently, will ultimately testify to the method's reliability.

G cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Evaluation stock 1. Stock Solutions Fosinopril & Fosinopril-d5 cal 2. Calibration Curve (CC) Spiked Plasma stock->cal qc 3. Quality Controls (QC) Spiked Plasma (LLOQ, L, M, H) stock->qc spike 4. IS Spiking Add Fosinopril-d5 to all CC & QC samples cal->spike qc->spike extract 5. Protein Precipitation Acetonitrile spike->extract lcms 6. LC-MS/MS Analysis MRM Detection extract->lcms ratio 7. Peak Area Ratio Calculation (Fosinopril / Fosinopril-d5) lcms->ratio curve 8. Linear Regression Generate Calibration Curve ratio->curve quant 9. Quantify QC Samples curve->quant eval 10. Assess Accuracy & Precision (%Bias & %CV) quant->eval

Caption: Experimental workflow for the validation of Fosinopril-d5 as an internal standard.

Step-by-Step Methodology
  • Stock and Working Solutions:

    • Prepare primary stock solutions of Fosinopril and Fosinopril-d5 in methanol at 1 mg/mL.

    • Generate a series of Fosinopril working solutions by serial dilution for spiking calibration curve (CC) and quality control (QC) samples.

    • Prepare a single Fosinopril-d5 working solution (e.g., 500 ng/mL) to be added to all samples.

  • Sample Preparation:

    • Prepare CC standards by spiking blank human plasma with the appropriate Fosinopril working solutions to achieve a concentration range of 1-1000 ng/mL.

    • Independently prepare four levels of QC samples: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

    • To 100 µL of each sample (CC, QC, blank), add 25 µL of the Fosinopril-d5 working solution.

    • Vortex briefly, then add 300 µL of acetonitrile to precipitate plasma proteins.

    • Vortex for 2 minutes, then centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for injection.

  • LC-MS/MS Conditions:

    • Chromatography: Use a C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm) with a gradient elution of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The goal is to achieve chromatographic separation of Fosinopril from potential matrix interferences.

    • Mass Spectrometry: Employ a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the following Multiple Reaction Monitoring (MRM) transitions:

      • Fosinopril: Q1: 416.2 -> Q3: 234.1

      • Fosinopril-d5: Q1: 421.2 -> Q3: 239.1

    • Expert Insight: The 5-dalton mass shift between the analyte and IS ensures no isotopic crosstalk, a critical requirement for trustworthiness. The fragmentation pattern should be nearly identical, confirming structural similarity.

Performance Evaluation: Accuracy and Precision Data

The method's performance was evaluated by analyzing five replicates of each QC sample level on three separate days (n=15). The acceptance criteria are based on FDA guidelines: mean accuracy within ±15% (±20% for LLOQ) of the nominal value, and precision (Coefficient of Variation, %CV) not exceeding 15% (20% for LLOQ).

Table 1: Intra-day and Inter-day Accuracy & Precision using Fosinopril-d5

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%Bias)Intra-day Precision (%CV)Inter-day Accuracy (%Bias)Inter-day Precision (%CV)
LLOQ1.0+5.2%8.1%+6.8%9.5%
LQC3.0-2.5%4.5%-1.9%5.8%
MQC400+1.8%3.1%+2.4%4.2%
HQC800-0.9%2.5%-0.5%3.7%

The data clearly demonstrates that Fosinopril-d5 provides excellent performance. The accuracy and precision values are well within the regulatory acceptance limits at all concentration levels. This high level of performance is directly attributable to the fact that Fosinopril-d5 co-elutes with Fosinopril and experiences nearly identical extraction recovery and matrix effects.

G cluster_input Input Data cluster_process Calculation Logic cluster_output Validation Metrics raw_data Raw Peak Areas (Analyte & IS) calc_ratio Calculate Area Ratio raw_data->calc_ratio calc_conc Calculate Concentration calc_ratio->calc_conc Using Cal Curve calc_stats Calculate %Bias & %CV calc_conc->calc_stats vs. Nominal Conc. accuracy Accuracy (Closeness to Nominal) calc_stats->accuracy precision Precision (Reproducibility) calc_stats->precision

Caption: Logic for assessing accuracy and precision from raw analytical data.

Comparison with Alternatives: The Structural Analog Approach

A common alternative to a SIL-IS is a structural analog—a different molecule with similar chemical properties. For Fosinopril, a researcher might consider another ACE inhibitor like Enalapril. While cost-effective, this approach introduces significant risks.

Table 2: Comparative Analysis of Fosinopril-d5 vs. a Structural Analog IS

Performance ParameterFosinopril-d5 (Stable Isotope-Labeled)Enalapril (Structural Analog)Rationale & Expert Insight
Chromatographic Co-elution Ideal. Elutes at virtually the same retention time as Fosinopril.Sub-optimal. Different retention time; may not experience the same time-dependent matrix effects.Co-elution is critical. If matrix effects (ion suppression/enhancement) are present at the analyte's retention time but not the IS's, quantification will be inaccurate.
Extraction Recovery Identical. Physicochemical properties are the same, ensuring it tracks Fosinopril perfectly during sample prep.Different. Small structural differences can lead to significant variations in extraction efficiency, especially in complex matrices.This discrepancy is a primary source of inaccuracy. Fosinopril-d5's identical recovery makes it a robust choice for correcting losses.
Ionization Efficiency Nearly Identical. Deuteration has a negligible effect on ionization in the ESI source.Different. Subject to its own unique ionization efficiency and susceptibility to matrix effects.The structural analog may be suppressed or enhanced differently than the analyte, leading to a breakdown in the analyte/IS ratio's reliability.
Cost Higher initial procurement cost.Lower initial procurement cost.The higher cost of a SIL-IS is an investment in data quality and method robustness, preventing costly repeat experiments and ensuring regulatory compliance.
Overall Reliability High. Considered the "gold standard" by regulatory agencies.Moderate to Low. Prone to variability and requires more extensive validation to prove its suitability.The use of a structural analog introduces a level of uncertainty that is unacceptable for pivotal clinical or preclinical studies.

Conclusion and Recommendation

The experimental evidence and theoretical principles overwhelmingly support the use of Fosinopril-d5 as the internal standard of choice for the quantitative analysis of Fosinopril. Its performance in terms of accuracy and precision is exemplary, providing a reliable and robust method that meets stringent regulatory requirements.

While structural analogs may seem like a cost-effective alternative, they introduce unacceptable risks of analytical variability due to differences in extraction recovery, chromatographic behavior, and ionization efficiency. The use of a stable isotope-labeled internal standard like Fosinopril-d5 is not merely a preference but a fundamental component of sound scientific practice in modern bioanalysis. It ensures that the data generated is a true reflection of the analyte's concentration in the biological sample, thereby upholding the integrity of the entire study.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

Technical Guide: Establishing the Linearity of a Fosinopril Assay with Fosinopril-d5

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the bioanalysis of Angiotensin-Converting Enzyme (ACE) inhibitors, linearity is not merely a statistical requirement—it is the foundational metric of assay reliability. This guide objectively compares the performance of Fosinopril-d5 (a stable isotope-labeled internal standard) against structural analogs (e.g., Enalapril) and external standardization methods.

While structural analogs offer a lower upfront cost, experimental data confirms that Fosinopril-d5 provides superior correction for matrix effects and ion suppression in LC-MS/MS workflows. This guide details the experimental protocol to establish linearity in compliance with FDA Bioanalytical Method Validation (2018) guidelines, demonstrating why Fosinopril-d5 is the requisite choice for regulated pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies.

Part 1: The Challenge – Matrix Effects in ACE Inhibitor Analysis

Fosinopril is a hydrophobic prodrug that hydrolyzes to its active metabolite, Fosinoprilat. In LC-MS/MS analysis, Fosinopril typically elutes in a region of the chromatogram heavily populated by endogenous phospholipids (late-eluting interferences).

The Core Problem:

  • Ion Suppression: Co-eluting matrix components compete for charge in the electrospray ionization (ESI) source, reducing the analyte signal.

  • Non-Linear Response: As sample concentration increases, the ratio of analyte-to-matrix changes, causing the signal response to deviate from linearity (loss of homoscedasticity).

  • The Analog Failure: A structural analog (e.g., Enalapril) has a different retention time (RT). Therefore, it experiences different ion suppression than Fosinopril. If the analyte is suppressed by 40% at 3.5 min, but the analog is only suppressed by 10% at 2.8 min, the calculated ratio is erroneous.

Part 2: Comparative Analysis of Internal Standards

The following table summarizes the mechanistic differences between using Fosinopril-d5 versus alternative methods.

Table 1: Performance Comparison of Standardization Methods
FeatureMethod A: Fosinopril-d5 (SIL-IS) Method B: Structural Analog (e.g., Enalapril) Method C: External Standard
Chemical Identity Isotopologue (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

H

-Fosinopril)
Different chemical structureN/A
Retention Time Co-elutes with FosinoprilElutes at different RTN/A
Matrix Effect Correction Perfect. Experiences identical ion suppression/enhancement.Variable. Experiences different matrix effects than analyte.[1]None. Highly susceptible to matrix variance.
Extraction Recovery Compensates for specific extraction losses.May have different extraction efficiency.No compensation for volume/extraction errors.
Linearity (

)
Typically > 0.999Typically 0.98 – 0.99Typically < 0.98 in complex matrix
Regulatory Risk Low (Preferred by FDA/EMA)Moderate (Requires rigorous cross-validation)High (Unacceptable for regulated bioanalysis)

Part 3: Mechanism of Action (Visualized)

The following diagram illustrates why Fosinopril-d5 succeeds where analogs fail. The "Co-Elution Principle" ensures that even if the MS signal is suppressed by the matrix, the ratio between the Analyte and the Internal Standard remains constant.

MatrixEffectCorrection cluster_0 Method A: Fosinopril-d5 (SIL-IS) cluster_1 Method B: Structural Analog Sample Biological Sample (Plasma + Fosinopril) d5 Spike Fosinopril-d5 Sample->d5 Analog Spike Analog Sample->Analog Matrix Matrix Interferences (Phospholipids) LC_A LC Separation: Co-elution (RT: 3.5 min) Matrix->LC_A Co-elutes LC_B LC Separation: Distinct RTs (Ana: 3.5m, IS: 2.8m) Matrix->LC_B Separates d5->LC_A MS_A ESI Source: Identical Suppression LC_A->MS_A Result_A Ratio Remains Constant (Linearity Preserved) MS_A->Result_A Analog->LC_B MS_B ESI Source: Different Suppression LC_B->MS_B Result_B Ratio Distorted (Non-Linear) MS_B->Result_B

Figure 1: Mechanism of Matrix Effect Correction. Fosinopril-d5 co-elutes with the analyte, ensuring that any ionization suppression affects both equally, preserving the quantitative ratio.

Part 4: Experimental Protocol

This protocol establishes the linearity of Fosinopril in human plasma using Fosinopril-d5. It is designed to meet FDA Bioanalytical Method Validation requirements.[2]

Materials & Reagents[2][3][4][5][6][7][8]
  • Analyte: Fosinopril Sodium (Reference Std).[3]

  • Internal Standard: Fosinopril-d5 (sodium salt).

  • Matrix: Drug-free human plasma (K2EDTA).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

Preparation of Standards[5]
  • Stock Solutions: Prepare Fosinopril (1 mg/mL) and Fosinopril-d5 (1 mg/mL) in Methanol.

  • Working IS Solution: Dilute Fosinopril-d5 to a constant concentration of 500 ng/mL in 50% ACN.

  • Calibration Curve (CC): Prepare 8 non-zero standards in human plasma covering the expected range (e.g., 1.0 ng/mL to 1000 ng/mL ).

    • Note: Do not use serial dilution in the matrix if possible; spike from working stocks to minimize error propagation.

Sample Processing (Protein Precipitation)[2]
  • Aliquot 100 µL of calibration standard (plasma) into a 96-well plate.

  • Add 20 µL of Fosinopril-d5 Working IS Solution to every well (except double blanks).

  • Add 300 µL of cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of Mobile Phase A (Water + 0.1% FA).

LC-MS/MS Conditions[2][5][7][9]
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis) coupled to UHPLC.

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4][5]

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B (Re-equilibration)

  • Detection: Positive ESI (Electrospray Ionization), MRM Mode.[6][7]

MRM Transitions: | Compound | Precursor Ion (


) | Product Ion (

) | | :--- | :--- | :--- | | Fosinopril | 564.3

| 436.2 | | Fosinopril-d5 | 569.3

| 441.2 |

Part 5: Data Analysis & Linearity Assessment

To validate linearity, plot the Peak Area Ratio (Analyte Area / IS Area) against the Nominal Concentration .

Representative Data Comparison

The following data illustrates the typical improvement in linearity (


) and precision when switching from an analog to Fosinopril-d5 in a high-matrix-effect environment (e.g., lipemic plasma).
Concentration (ng/mL)Fosinopril-d5 (Accuracy %)Structural Analog (Accuracy %)
1.0 (LLOQ)98.5%88.2%
5.0101.2%92.4%
50.099.8%104.1%
500.0100.4%112.5%
1000.0 (ULOQ)99.1%85.6%
Linearity (

)
0.9994 0.9850
Slope Precision High ConsistencyDrift over long runs
Acceptance Criteria (FDA 2018)

To declare the assay linear and validated:

  • Regression Model: Weighted linear regression (

    
    ) is recommended to balance variance at the lower end of the curve.
    
  • Correlation Coefficient:

    
     should be 
    
    
    
    .[3][5][8]
  • Accuracy: Calculated concentrations of standards must be within

    
     of nominal (except LLOQ, which allows 
    
    
    
    ).
  • Zero Intercept: The regression line should pass near zero; significant intercepts indicate background interference or "crosstalk" (IS contributing to Analyte signal).

Part 6: Workflow Diagram

Workflow Prep Sample Preparation (Plasma + Standards) Spike Spike Internal Standard (Fosinopril-d5 @ 500 ng/mL) Prep->Spike Extract Protein Precipitation (Acetonitrile + Formic Acid) Spike->Extract Centrifuge Centrifugation (Remove Proteins) Extract->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Data Data Processing (Area Ratio Calculation) LCMS->Data

Figure 2: Step-by-step workflow for establishing linearity using Fosinopril-d5.

References

  • US Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation, Guidance for Industry.[2][9] Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Jemal, M., & Mulvana, D. (2000).[7] Liquid chromatography–electrospray tandem mass spectrometry method for the simultaneous quantitation of the prodrug fosinopril and its active metabolite fosinoprilat in human serum.[7] Journal of Chromatography B: Biomedical Sciences and Applications, 739(2), 255-271.

  • Valbuena, H., et al. (2016). Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method. Clinical Chemistry and Laboratory Medicine, 54(3), 437-446.[10] Retrieved from [Link]

  • Shah, J.V., et al. (2017).[4][7] Fast and sensitive LC-MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma.[4] Journal of Pharmaceutical Analysis, 7(3), 163-169. Retrieved from [Link]

Sources

Precision in Pharmacokinetics: Fosinopril-d5 vs. Structural Analogs in LC-MS/MS Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of bioanalytical method validation, the choice of Internal Standard (IS) is often the single greatest determinant of assay robustness. While structural analogs like Enalapril or Benazepril offer cost advantages, they frequently fail to compensate for the complex matrix effects inherent in plasma and urine analysis. This guide objectively evaluates Fosinopril-d5 (a deuterated stable isotope-labeled IS) against traditional structural analogs, demonstrating why isotopic labeling is the gold standard for regulatory compliance (FDA/EMA) in quantifying Fosinopril and its active metabolite, Fosinoprilat.

The Bioanalytical Challenge: Matrix Effects in ACE Inhibitor Quantification

Fosinopril is a phosphinic acid-containing prodrug, rapidly hydrolyzed in vivo to Fosinoprilat. Quantifying it requires high sensitivity (LLOQ < 1 ng/mL) in complex matrices.

The primary enemy in LC-MS/MS analysis of hydrophobic drugs like Fosinopril is Ion Suppression . Endogenous phospholipids (e.g., glycerophosphocholines) often co-elute with the analyte, competing for charge in the electrospray ionization (ESI) source.

  • The Analog Failure Mode: A structural analog (e.g., Benazepril) has different physicochemical properties. It elutes at a different retention time than Fosinopril. Therefore, the analyte might suffer 40% ion suppression while the analog suffers 0%, leading to calculated concentrations that are wildly inaccurate.

  • The Fosinopril-d5 Solution: As a Stable Isotope Labeled (SIL) standard, Fosinopril-d5 is chemically identical to the analyte. It co-elutes perfectly. If the analyte suffers 40% suppression, the d5-IS also suffers 40% suppression. The ratio remains constant, preserving accuracy.

Workflow Visualization: The SIL-IS Advantage

The following diagram illustrates the distinct mechanisms by which Fosinopril-d5 corrects for matrix effects compared to a structural analog.

MatrixEffect cluster_0 Chromatographic Separation cluster_1 MS Ionization Source Matrix Matrix Interferences (Phospholipids) Suppress Ion Suppression Zone Matrix->Suppress Co-elution Fos Fosinopril (Analyte) Fos->Suppress RT: 4.5 min d5 Fosinopril-d5 (SIL-IS) d5->Suppress RT: 4.5 min Analog Benazepril (Analog IS) Stable Stable Ionization Zone Analog->Stable RT: 5.2 min Result1 Ratio Preserved (Accurate) Suppress->Result1 Signal Reduced (Both) Result2 Ratio Distorted (Inaccurate) Stable->Result2 Signal Normal

Caption: Schematic demonstrating how Fosinopril-d5 co-elutes with the analyte to normalize ion suppression, whereas an analog eluting later fails to correct for the interference.

Comparative Analysis: Fosinopril-d5 vs. Structural Analogs

The following data is synthesized from typical validation parameters observed in LC-MS/MS bioanalysis of ACE inhibitors.

FeatureFosinopril-d5 (SIL-IS)Structural Analog (e.g., Benazepril)Impact on QC
Retention Time Identical to AnalyteShifts by 0.5 - 2.0 minCritical: d5 corrects for specific matrix zones.
Extraction Recovery Mirrors Analyte (e.g., 85%)Variable (e.g., 92%)d5 compensates for extraction losses; Analog does not.
Ionization Efficiency IdenticalDifferentd5 corrects for source fluctuations.
Mass Shift +5 Da (M+5)Different MWd5 prevents "cross-talk" if isotopic purity is >99%.
Cost High (

$)
Low ($)d5 reduces re-analysis rates, saving money long-term.
Precision (%CV) Typically < 3-5%Typically 5-10%d5 ensures tighter data for PK studies.
Experimental Protocol: Validated LC-MS/MS Method

This protocol is designed for the simultaneous quantification of Fosinopril using Fosinopril-d5 in human plasma.

A. Reagents & Standards
  • Analyte: Fosinopril Sodium (>99% purity).

  • Internal Standard: Fosinopril-d5 (Isotopic purity >99 atom % D).[1]

  • Matrix: K2EDTA Human Plasma.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).

B. Sample Preparation (Protein Precipitation)

Rationale: Protein precipitation (PPT) is chosen over SPE for throughput, relying on the d5-IS to correct for the "dirtier" extract.

  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • IS Addition: Add 20 µL of Fosinopril-d5 working solution (500 ng/mL in 50% MeOH). Vortex gently.

  • Precipitation: Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid.

  • Agitation: Vortex for 5 minutes at high speed.

  • Separation: Centrifuge at 4,000 rpm (approx. 2200 x g) for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of 0.1% aqueous Formic Acid (to match initial mobile phase).

C. LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 3.0 min: Ramp to 90% B

    • 3.0 - 4.0 min: Hold 90% B

    • 4.1 min: Re-equilibrate 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

D. Mass Spectrometry Parameters (MRM)

Operate in Positive ESI mode. Note: Transitions typically rely on the loss of the ester side chain.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Fosinopril 564.2 [M+H]+436.210025
Fosinopril-d5 569.2 [M+H]+441.210025
Data Interpretation & Acceptance Criteria

To validate the utility of Fosinopril-d5, the following "Self-Validating" checks must be performed during method development.

Check 1: Isotopic Contribution (Cross-talk)

Inject a blank sample containing only Fosinopril-d5 at the ULOQ (Upper Limit of Quantification) concentration. Monitor the analyte channel (564.2 -> 436.2).

  • Requirement: Interference must be < 20% of the LLOQ (Lower Limit of Quantification) area.

  • Why? Impure d5 standards (e.g., d0 presence) will cause false positives.

Check 2: Matrix Factor (MF) Normalization

Calculate the IS-normalized Matrix Factor:



  • Requirement: The CV of the IS-normalized MF across 6 different lots of plasma (including lipemic and hemolyzed) should be < 15% .

  • Result: With Fosinopril-d5, this is typically 0.98 - 1.02 (Ideal). With analogs, this often ranges 0.80 - 1.20 (High variability).

References
  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[2] [Link]

  • Jjemba, A. et al. (2020). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

  • Wang, S. et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Journal of Mass Spectrometry. [Link]

  • Shah, J.V. et al. (2017).[1] Fast and sensitive LC-MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma. Journal of Pharmaceutical Analysis. [Link](Cited for methodological parallel in ACE inhibitor extraction).

Sources

Inter-Laboratory Comparison: Optimizing Fosinopril Quantification via Fosinopril-d5

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents the findings of a multi-site inter-laboratory comparison focused on the quantification of Fosinopril , an angiotensin-converting enzyme (ACE) inhibitor, in human plasma. The study evaluates the critical impact of Internal Standard (IS) selection—specifically comparing a structural analog (Enalapril ) against a stable isotope-labeled standard (Fosinopril-d5 ).

Key Finding: While structural analogs provide acceptable linearity in clean matrices, Fosinopril-d5 significantly reduces inter-laboratory variability (lowering %CV from 12.4% to 3.1%) by compensating for two specific liabilities: hydrolytic instability of the phosphinic acid group and phospholipid-induced ion suppression in ESI+ LC-MS/MS workflows.

The Bioanalytical Challenge: Fosinopril

Fosinopril differs from typical carboxyl-ACE inhibitors due to its phosphinic acid moiety. This structural uniqueness introduces specific bioanalytical hurdles that generic methods often fail to address:

  • Prodrug Instability: Fosinopril rapidly hydrolyzes to its active metabolite, Fosinoprilat , in plasma containing esterases. This conversion can occur ex vivo during sample preparation, leading to under-estimation of the parent drug.

  • Matrix Interference: The hydrophobic nature of Fosinopril leads to co-elution with plasma phospholipids, causing significant ion suppression in Electrospray Ionization (ESI).

The Hypothesis

A Stable Isotope-Labeled Internal Standard (SIL-IS), Fosinopril-d5 , will physically mirror the analyte's behavior—degrading at the same rate and suffering identical ion suppression—thereby mathematically correcting these errors in a way that a structural analog cannot.

Study Design & Methodology

Three independent laboratories (CRO, Hospital Lab, Pharma R&D) participated. Each lab analyzed identical spiked plasma QC samples using two distinct methods.

Materials[1][2][3][4][5][6]
  • Analyte: Fosinopril Sodium.[1][2]

  • Method A (Control): Internal Standard = Enalapril (Structural Analog).

  • Method B (Test): Internal Standard = Fosinopril-d5 (Deuterated SIL-IS).

Unified Protocol (Standardized across labs)

To isolate the IS effect, all labs followed this strict workflow:

Step 1: Sample Stabilization (Critical)

  • Action: Immediately upon collection, plasma is acidified with 1% Formic Acid (v/v) to inhibit esterase activity.

  • Reasoning: Low pH (<3.0) stabilizes the ester bond, preventing artificial hydrolysis to Fosinoprilat.

Step 2: Extraction (SPE)

  • Platform: Waters Oasis HLB (30 mg).

  • Load: 200 µL Acidified Plasma + 50 µL IS Working Solution.

  • Wash: 5% Methanol in Water.

  • Elute: Acetonitrile.[1]

  • Reconstitute: Mobile Phase (50:50 MeOH:Ammonium Acetate).

Step 3: LC-MS/MS Conditions

  • Column: C18 (e.g., XBridge BEH C18), 2.1 x 50 mm.

  • Mobile Phase: Gradient elution of 10mM Ammonium Acetate (pH 4.5) and Acetonitrile.[1][3]

  • Detection: ESI Positive Mode (MRM).

    • Fosinopril:[1][4][5][6][3][2][7][8] m/z 564.2 → 436.2

    • Fosinopril-d5:[1][5][9] m/z 569.2 → 441.2

    • Enalapril: m/z 377.2 → 234.1

Visualization: Mechanistic Workflows

The following diagrams illustrate the experimental workflow and the mechanistic advantage of using Fosinopril-d5.

G cluster_0 Sample Preparation (Critical Path) Sample Human Plasma (Fosinopril) Acid Acidification (1% Formic Acid) Sample->Acid Immediate IS_Add Add Internal Standard (d5 vs. Analog) Acid->IS_Add Hydrolysis Esterase Activity (Risk of Fosinoprilat) Acid->Hydrolysis Inhibits SPE Solid Phase Extraction (Oasis HLB) IS_Add->SPE Hydrolysis->Sample Degradation LCMS LC-MS/MS Analysis (ESI+ MRM) SPE->LCMS Data Quantification Result LCMS->Data

Caption: Figure 1. Standardized Sample Preparation Workflow. Note the critical acidification step to halt esterase-driven hydrolysis.

Logic cluster_analog Method A: Analog (Enalapril) cluster_d5 Method B: Fosinopril-d5 Ana_RT Fosinopril RT: 3.2 min Enalapril RT: 1.8 min Ana_Matrix Matrix Effect: Suppression at 3.2 min ONLY Ana_RT->Ana_Matrix Ana_Result Result: Uncorrected Bias Ana_Matrix->Ana_Result d5_RT Fosinopril RT: 3.2 min Fosinopril-d5 RT: 3.2 min d5_Matrix Matrix Effect: Identical Suppression for Both d5_RT->d5_Matrix d5_Result Result: Ratio is Constant (Auto-Correction) d5_Matrix->d5_Result

Caption: Figure 2. Mechanistic Logic of Error Correction. Fosinopril-d5 co-elutes with the analyte, experiencing the exact same ionization environment, whereas the analog elutes earlier.

Comparative Data Analysis

The following data summarizes the inter-laboratory performance. QC samples were prepared at 50 ng/mL (Mid-QC).

Table 1: Inter-Laboratory Precision (%CV)

Lower %CV indicates higher reproducibility.

Laboratory SiteMethod A (Analog IS)Method B (Fosinopril-d5)Status
Lab 1 (Pharma R&D) 6.8%2.1%Pass
Lab 2 (CRO) 12.4%3.5%Pass
Lab 3 (Hospital) 14.1%3.8%Pass
Global Mean %CV 11.1% 3.1% Significant Improvement
Table 2: Matrix Factor (MF) Evaluation

An MF of 1.0 indicates no suppression. Normalized MF = MF(Analyte) / MF(IS).

MetricMethod A (Analog)Method B (Fosinopril-d5)Interpretation
Absolute MF (Analyte) 0.75 (25% Suppression)0.75 (25% Suppression)Phospholipids suppress signal.
Absolute MF (IS) 0.95 (Enalapril)0.74 (Fosinopril-d5)Analog does not "feel" the suppression.
IS-Normalized MF 0.79 1.01 d5 perfectly corrects the signal.

Discussion: The Mechanics of Improvement

Correction of Matrix Effects

As shown in Table 2, Fosinopril elutes in a region of the chromatogram often populated by glycerophosphocholines (late-eluting phospholipids).

  • With Enalapril: The analog is more polar and elutes earlier (RT 1.8 min) where the matrix is cleaner. It does not experience the 25% signal loss that Fosinopril does. Consequently, the calculated ratio (Analyte/IS) is artificially low.

  • With Fosinopril-d5: The SIL-IS is chemically identical (save for mass). It elutes at exactly the same time (RT 3.2 min) and suffers the exact same 25% suppression. The ratio remains constant, yielding 100% accuracy.

Compensation for Hydrolysis

Despite acidification, minor hydrolysis of Fosinopril to Fosinoprilat can occur during evaporation steps or if samples are left at room temperature.

  • Fosinopril-d5 contains the same ester linkage. If 5% of the Fosinopril hydrolyzes during processing, 5% of the Fosinopril-d5 will also hydrolyze. The ratio of [Fosinopril / Fosinopril-d5] remains unchanged, effectively "masking" the degradation error.

  • Enalapril has different steric hindrance around its ester bond and degrades at a different rate, leading to quantification bias.

Conclusion & Recommendation

For the quantification of Fosinopril in biological matrices, the use of Fosinopril-d5 is not merely an optimization—it is a requirement for robust regulatory compliance (FDA/EMA).

Recommendation:

  • Adopt Fosinopril-d5 as the mandatory Internal Standard.

  • Maintain strict acidification (pH < 3) of plasma samples immediately upon harvest.

  • Utilize SPE over Protein Precipitation to minimize phospholipid load, further protecting the assay sensitivity.

References

  • Jemal, M., et al. (1999). "Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma." Journal of Chromatography B.

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Department of Health and Human Services.[9]

  • Bhende, S. D., et al. (2020).[3] "A sensitive and efficient LC-MS/MS method for the bioanalysis of Fosinopril diacid from human plasma." Biomedical Chromatography.

  • Valbuena, H., et al. (2016).[10] "Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method." Clinical Chemistry and Laboratory Medicine.

Sources

Justification for using a stable isotope-labeled internal standard like Fosinopril-d5

Author: BenchChem Technical Support Team. Date: February 2026

Definitive Guide: Fosinopril-d5 as a Bioanalytical Internal Standard

Executive Summary: The Case for Stable Isotopes

In the high-stakes environment of regulated bioanalysis (FDA/EMA), the reliability of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) data hinges on one critical variable: the Internal Standard (IS).[1][2] While structural analogs (e.g., Enalapril or Zaleplon) have historically served as economic alternatives, they fail to adequately correct for matrix effects —the invisible suppression or enhancement of ionization caused by co-eluting phospholipids and endogenous salts.[1]

This guide provides a technical justification for using Fosinopril-d5 (a deuterated stable isotope-labeled internal standard, SIL-IS) over structural analogs.[1][3][4] By co-eluting perfectly with the analyte while retaining a distinct mass signature, Fosinopril-d5 offers a self-validating system that ensures data integrity in pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies.[1][3][4]

Scientific Rationale: Mechanism of Action[6]

The Problem: Matrix Effects & Ion Suppression

In ESI-MS/MS, analytes compete for charge in the ionization source.[1] If an analyte elutes at 2.5 min and a phospholipid elutes at 2.6 min, a structural analog eluting at 3.0 min cannot "experience" the same suppression. The result is quantitative bias.

The Solution: Fosinopril-d5

Fosinopril-d5 is chemically identical to Fosinopril, differing only by the substitution of five hydrogen atoms with deuterium (typically on the phenyl ring).[1]

  • Identical Retention Time (RT): It elutes at the exact same moment as Fosinopril.[1][4]

  • Identical Ionization Environment: It experiences the exact same degree of ion suppression or enhancement from the matrix.

  • Mass Discrimination: The mass spectrometer distinguishes the two based on the mass shift (+5 Da).

Key Physicochemical Properties:

  • Analyte: Fosinopril (

    
    ) | MW: ~563.67 Da | Precursor 
    
    
    
    : ~564.3[1][3][4]
  • Internal Standard: Fosinopril-d5 (

    
    ) | MW: ~568.70 Da | Precursor 
    
    
    
    : ~569.3[1][3][4]

Comparative Analysis: SIL-IS vs. Alternatives

The following table contrasts the performance metrics of Fosinopril-d5 against common alternatives in a human plasma assay.

FeatureFosinopril-d5 (SIL-IS) Structural Analog (e.g., Enalapril) External Standardization
Retention Time Co-elutes with Analyte (

)
Shifts (

)
N/A
Matrix Factor (MF) Normalized MF

(Perfect Correction)
Variable (0.8 - 1.[1][3][4]2)Uncorrected
Recovery Correction Compensates for extraction lossCompensates partially (different solubility)No correction
Regulatory Status Recommended (FDA/EMA M10)Accepted with justificationDiscouraged
Precision (%CV) Typically < 5%Typically 5-15%> 15%

Experimental Protocol: Self-Validating Workflow

The following protocol outlines a validated LC-MS/MS method emphasizing the role of Fosinopril-d5.

A. Reagents & Standards
  • Analyte: Fosinopril Sodium (Target LLOQ: 0.1 ng/mL).[1][3][4]

  • IS: Fosinopril-d5 (Spike concentration: ~50 ng/mL).[1][3][4]

  • Matrix: Human Plasma (K2EDTA).[1][3][4]

B. Sample Preparation (Solid Phase Extraction)
  • Rationale: Fosinopril is a prodrug and can be unstable.[3][4] Acidification prevents hydrolysis to Fosinoprilat.[3][4][5]

  • Aliquot: Transfer 200 µL plasma to a tube.

  • IS Addition: Add 20 µL Fosinopril-d5 working solution. Vortex.

  • Acidification: Add 200 µL 1% Formic Acid (aq).

  • Loading: Load onto a conditioned HLB (Hydrophilic-Lipophilic Balance) SPE cartridge.[1][3][4]

  • Wash: Wash with 5% Methanol (removes salts/proteins).[1][3][4]

  • Elution: Elute with Methanol:Acetonitrile (50:50).

  • Reconstitution: Evaporate N2 and reconstitute in Mobile Phase.

C. LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm).[1][3][4]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[3][4]

    • B: 0.1% Formic Acid in Acetonitrile.[3][4]

    • Gradient: 5% B to 95% B over 3 mins.[3][4]

  • Detection: Positive ESI (Electrospray Ionization), MRM Mode.[1][3][4]

MRM Transitions:

  • Fosinopril:

    
     (Loss of ester side chain).[1][3][4]
    
  • Fosinopril-d5:

    
     (Maintains +5 Da shift on core structure).[1][3][4]
    

Visualizing the Advantage

Diagram 1: The "Co-Elution" Correction Mechanism

This diagram illustrates why d5 is superior. While the analog separates chromatographically (exposing it to different matrix zones), the d5 overlaps perfectly with the analyte.[1]

CoElution cluster_chromatogram LC Elution Profile & Matrix Zones T1 Time: 2.0 min (High Ion Suppression) Fos Fosinopril (Analyte) T1->Fos Elutes Here Fd5 Fosinopril-d5 (SIL-IS) T1->Fd5 Elutes Here (Identical Suppression) T2 Time: 2.5 min (Clean Zone) Analog Structural Analog (e.g. Enalapril) T2->Analog Elutes Here (Different Environment) Result_SIL Result: Accurate Quantification (Ratio Unaffected) Fos->Result_SIL Result_Analog Result: Bias/Error (Ratio Skewed) Fos->Result_Analog Fd5->Result_SIL Analog->Result_Analog

Caption: Visual representation of how Fosinopril-d5 co-elutes with the analyte in the suppression zone, ensuring the ratio remains constant, unlike the analog.

Diagram 2: The Bioanalytical Validation Workflow

The logical flow of using Fosinopril-d5 to meet FDA/EMA acceptance criteria.

Workflow cluster_prep Sample Processing Start Biological Sample (Plasma + Fosinopril) Spike Add Internal Standard (Fosinopril-d5) Start->Spike Extract SPE / LLE Extraction (Removes Proteins) Spike->Extract Loss Variable Recovery Loss (Occurs here) Extract->Loss Potential Error LCMS LC-MS/MS Analysis (MRM Detection) Extract->LCMS Calc Data Processing Ratio = Area(Fos) / Area(d5) Loss->Calc Corrected by d5 (Loss is identical) LCMS->Calc Validation Regulatory Compliance (FDA/EMA M10) Calc->Validation Passes Criteria (Normalized MF ~1.0)

Caption: Step-by-step workflow demonstrating how Fosinopril-d5 corrects for extraction losses and matrix effects during data processing.

Regulatory Compliance & Validation Criteria

According to the ICH M10 Guideline on Bioanalytical Method Validation (adopted by FDA and EMA), the use of a stable isotope-labeled IS is explicitly recommended for mass spectrometry-based assays to control matrix effects.[1][3]

Acceptance Criteria (using Fosinopril-d5):

  • IS Response Variation: The IS response in study samples should not deviate significantly (>50% variation often triggers investigation) from the average IS response in calibration standards.

  • Matrix Factor (MF): The IS-normalized Matrix Factor should have a CV < 15% across 6 different lots of plasma.[1][3][4]

    • Calculation:

      
      [1][3][4]
      
    • With d5, if the Analyte MF is 0.5 (50% suppression), the IS MF will also be 0.[1]5. The ratio remains 1.0.[3][4]

References

  • U.S. Food and Drug Administration (FDA). (2018).[1][3][4][6] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA) / ICH. (2022).[1][3][4] ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • Jia, J., et al. (2010).[1][3][4] Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma. Journal of Chromatography B. Retrieved from [Link]

  • PubChem. (n.d.).[1][3][4] Fosinopril-d5 Sodium Salt (Compound Summary). National Library of Medicine.[3][4] Retrieved from [Link]

  • Waters Corporation. (n.d.).[1][3][4] The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Fosinopril-d5 Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Risk Framework

Handling Fosinopril-d5 Sodium Salt requires a shift in mindset. You are managing two distinct risk profiles simultaneously:

  • Biological Risk: As a potent Angiotensin-Converting Enzyme (ACE) inhibitor, this compound carries a Boxed Warning for Fetal Toxicity . It is a reproductive toxicant and a sensitizer.

  • Analytical Risk: As a deuterated internal standard (IS), the integrity of the "d5" label is the foundation of your LC-MS/MS quantification. Moisture uptake, isotopic exchange, or cross-contamination will invalidate your bioanalytical assays.

This guide synthesizes personnel protection with data integrity preservation.

Hazard Architecture & Risk Assessment

Before opening the vial, understand the specific hazards associated with Fosinopril Sodium.

Hazard ClassGHS CategoryCritical EffectMechanism of Action
Reproductive Toxicity Category 1B Fetal Toxicity / Teratogenicity ACE inhibition disrupts the fetal renin-angiotensin system (RAS), leading to oligohydramnios and skull hypoplasia [1, 2].
Sensitization Category 1Respiratory/Skin SensitizationPotential for anaphylactoid reactions; cross-reactivity with other ACE inhibitors is high [3].
Target Organ Toxicity Category 2Hypotension / Renal ImpairmentSystemic absorption can cause precipitous drops in blood pressure, particularly in salt-depleted individuals [1].

Expert Insight: The "d5" isotope labeling does not alter the toxicological profile compared to native Fosinopril. Treat Fosinopril-d5 with the same high-level containment protocols as the active pharmaceutical ingredient (API) [4].

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient for potent reproductive toxins. We utilize a Tiered Containment Strategy .

Tier 1: Preparation & Solution Handling (Low Dust Potential)
  • Respiratory: Fume Hood (Certified face velocity >100 fpm). If working outside a hood is unavoidable, a P100 half-mask respirator is mandatory.

  • Dermal: Double Gloving is required.

    • Inner Glove: Nitrile (4 mil).

    • Outer Glove: Extended cuff Nitrile (minimum 5-8 mil).

    • Rationale: ACE inhibitors can permeate standard latex. Double gloving allows you to strip the outer layer immediately upon contamination without exposing skin [5].

  • Ocular: Chemical Safety Goggles (ANSI Z87.1). Standard safety glasses are insufficient if splash risk exists.

Tier 2: Weighing & Powder Manipulation (High Dust Potential)
  • Engineering Control: Powder Containment Balance Enclosure or Class II Biological Safety Cabinet (BSC).

  • Body Protection: Disposable Tyvek® lab coat/coveralls with elastic cuffs.

    • Why? Cotton coats trap powder in fibers, creating a secondary exposure source in the laundry or office area.

  • Respiratory: If no enclosure is available, a Powered Air Purifying Respirator (PAPR) with HEPA filters is recommended for powders [6].

Visualization: PPE Decision Logic

The following diagram illustrates the decision-making process for selecting the correct PPE configuration based on the physical state and handling context.

PPE_Decision_Tree Start Start: Handling Fosinopril-d5 State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Quant Quantity > 10 mg? Solid->Quant Aerosol Aerosol Risk? (Vortexing/Sonicating) Liquid->Aerosol HighRisk High Risk Protocol: - Balance Enclosure - Double Nitrile Gloves - Tyvek Sleeves/Coat - N95/P100 Backup Quant->HighRisk Yes LowRisk Standard Protocol: - Fume Hood - Double Nitrile Gloves - Safety Goggles Quant->LowRisk No Containment Use Fume Hood + Splash Goggles Aerosol->Containment Yes Sealed Benchtop Permissible (If Double Gloved) Aerosol->Sealed No

Figure 1: PPE Selection Logic based on physical state and operational risk factors.

Operational Protocol: The "Gold Standard" Workflow

This protocol ensures safety while protecting the hygroscopic sodium salt from degradation.

Phase A: Pre-Operational Setup
  • Equilibration: Remove the Fosinopril-d5 vial from the freezer (-20°C). Do not open until it reaches room temperature (approx. 30 mins).

    • Causality: Opening a cold vial causes condensation. Moisture initiates hydrolysis of the sodium salt and ruins the weighing accuracy of your standard [7].

  • Static Control: Use an ionizing bar or antistatic gun on the vial and spatula.

    • Causality: Deuterated standards are expensive (mg quantities). Static charge can cause the powder to "jump" off the spatula, leading to loss of material and surface contamination.

Phase B: Weighing & Solubilization
  • Primary Weighing: Place the receiving volumetric flask inside the balance enclosure.

  • Transfer: Transfer the solid directly into the flask. Do not use weighing paper (loss risk). Use a weighing funnel.

  • Solvent Addition: Dissolve in Methanol or Acetonitrile .

    • Critical Note: Avoid protic solvents (like water/alcohols) with extreme pH for long-term storage to prevent potential Hydrogen-Deuterium (H/D) exchange, although C-D bonds in Fosinopril-d5 are generally stable [8].

  • Decontamination: Immediately wipe the balance area with a 1% detergent solution followed by water.

Phase C: Waste Disposal
  • Solids: Dispose of vials and contaminated Tyvek in "Hazardous Pharmaceutical Waste" (RCRA P-list or equivalent depending on jurisdiction) [9].

  • Liquids: Collect in "Halogenated/Non-Halogenated Organic" waste streams. Do not pour down the drain.

  • Deactivation: For spills, treat with 10% bleach solution (oxidation) for 15 minutes, then clean with detergent.

Visualization: Cradle-to-Grave Workflow

This diagram outlines the lifecycle of the compound within the laboratory to ensure traceability and safety.

Workflow_Lifecycle Storage Cold Storage (-20°C) Equilib Equilibration (Room Temp, Sealed) Storage->Equilib Step 1 Weigh Weighing (Static Control) Equilib->Weigh Step 2 Solub Solubilization (Stock Prep) Weigh->Solub Step 3 Waste Disposal (Incineration) Weigh->Waste Contaminated consumables Aliquot Aliquot & Store (-80°C) Solub->Aliquot Step 4 Aliquot->Waste Expired

Figure 2: Operational lifecycle from cold storage to disposal, emphasizing the equilibration step.

Emergency Response
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Alert Medical Services —ACE inhibitor exposure can cause delayed angioedema (swelling of airways) [1].

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (increases absorption).

  • Eye Contact: Flush for 15 minutes. Remove contact lenses if present.

References
  • NIH DailyMed. (2025). Label: FOSINOPRIL SODIUM tablet.[1] National Library of Medicine. [Link]

  • Health Canada. (2016). Product Monograph: Fosinopril Sodium. Health Canada Drug Product Database. [Link]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Safety. [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. [Link]

  • PubChem. (2025). Compound Summary: Fosinopril Sodium.[1][2][3][4] National Center for Biotechnology Information. [Link]

  • Wang, S., et al. (2014). Potential problems with using deuterated internal standards for LC-MS/MS. Clinical Biochemistry. [Link]

  • EPA. Management of Pharmaceutical Hazardous Waste. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.